molecular formula C6H12O5 B147802 Methyl alpha-D-xylopyranoside CAS No. 91-09-8

Methyl alpha-D-xylopyranoside

Número de catálogo: B147802
Número CAS: 91-09-8
Peso molecular: 164.16 g/mol
Clave InChI: ZBDGHWFPLXXWRD-MOJAZDJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl alpha-D-xylopyranoside is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
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InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-MOJAZDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883270
Record name .alpha.-D-Xylopyranoside, methyl
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Molecular Weight

164.16 g/mol
Source PubChem
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CAS No.

91-09-8
Record name Methyl α-D-xylopyranoside
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Record name alpha-D-Xylopyranoside, methyl
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Record name .alpha.-D-Xylopyranoside, methyl
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Record name .alpha.-D-Xylopyranoside, methyl
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Record name Methyl α-D-xylopyranoside
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of Methyl α-D-xylopyranoside, a monosaccharide derivative of significant interest in biochemical research and pharmaceutical development. The following sections detail its fundamental physicochemical characteristics, standardized protocols for their determination, and the scientific rationale underpinning these experimental methodologies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Introduction to Methyl α-D-xylopyranoside

Methyl α-D-xylopyranoside (CAS No. 91-09-8) is a glycoside in which the anomeric hydroxyl group of the D-xylopyranose ring is replaced with a methoxy group. This structural modification locks the anomeric carbon in the alpha configuration, preventing mutarotation and providing a stable, well-defined chemical entity for experimental use. Its utility spans various fields, including as a biochemical probe for studying carbohydrate-active enzymes, a synthetic building block in medicinal chemistry, and an excipient in pharmaceutical formulations.[1] A precise understanding of its physical properties is paramount for its effective application, ensuring reproducibility and accuracy in research and development settings.

Core Physical and Chemical Properties

The physical characteristics of a compound dictate its behavior in various environments and are critical for handling, formulation, and experimental design. Methyl α-D-xylopyranoside is typically a white to off-white crystalline solid under standard laboratory conditions.[2]

Table 1: Summary of Physical Properties of Methyl α-D-xylopyranoside
PropertyValueSource(s)
Appearance White to off-white crystalline powder[2]
Molecular Formula C₆H₁₂O₅[3]
Molecular Weight 164.16 g/mol [3]
Melting Point 91 °C[2]
Boiling Point 314.0 ± 42.0 °C (Predicted)[2]
Solubility in Water Soluble[2]
Specific Optical Rotation +154° (c=10 in Water)[4]

Structural Confirmation and Spectroscopic Analysis

Beyond the fundamental physical properties, spectroscopic analysis is crucial for confirming the identity and purity of Methyl α-D-xylopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl α-D-xylopyranoside, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the methyl group and the stereochemistry of the xylopyranose ring.[5][6][7] The anomeric proton (H-1) in the α-configuration typically appears at a characteristic chemical shift with a specific coupling constant, distinguishing it from the β-anomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Methyl α-D-xylopyranoside will exhibit characteristic absorption bands corresponding to O-H stretching of the hydroxyl groups, C-H stretching of the alkyl and methoxy groups, and C-O stretching vibrations within the pyranose ring and glycosidic bond.[8][9] This technique is particularly useful for confirming the presence of key functional groups and for quality control purposes.[10]

Experimental Protocols for Physical Property Determination

The following protocols are standardized methods for determining the key physical properties of Methyl α-D-xylopyranoside. The rationale behind the choice of each method is to ensure accuracy, reproducibility, and validation of the results.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[11][12] It measures the heat flow required to raise the temperature of a sample compared to a reference. The melting point is observed as an endothermic peak on the DSC thermogram, providing a precise value and an indication of purity. A sharp peak signifies a pure compound, while a broad peak suggests the presence of impurities.[13]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of dry Methyl α-D-xylopyranoside into a clean aluminum DSC pan.[14]

  • Encapsulation: Hermetically seal the pan with a lid using a sample press. Prepare an empty, sealed pan to serve as a reference.[14]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point (e.g., 120 °C).[15]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event.[16]

Determination of Aqueous Solubility (Gravimetric Method)

Rationale: The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3] It involves creating a saturated solution, separating the undissolved solid, and quantifying its mass. This method is particularly suitable for compounds with moderate to high solubility.

Protocol:

  • Sample Preparation: Add an excess amount of Methyl α-D-xylopyranoside to a known volume of deionized water (e.g., 10 mL) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.[17]

  • Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed filter paper to separate the saturated solution from the excess solid.

  • Drying and Weighing: Dry the filter paper with the undissolved solid in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

  • Calculation: The amount of dissolved solid is the initial mass minus the mass of the undissolved solid. Solubility is then expressed as g/L or mol/L.

Measurement of Specific Optical Rotation using Polarimetry

Rationale: Optical rotation is a fundamental property of chiral molecules like Methyl α-D-xylopyranoside. A polarimeter measures the angle to which a plane of polarized light is rotated when passed through a solution of the compound.[18][19] The specific rotation is a standardized value that is dependent on the concentration, path length, temperature, and wavelength of light used, allowing for consistent reporting and comparison.

Protocol:

  • Solution Preparation: Accurately prepare a solution of Methyl α-D-xylopyranoside in deionized water at a known concentration (e.g., 10 g/100 mL, which is c=10).[4]

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (deionized water) to set the zero point.[20]

  • Sample Measurement:

    • Rinse the polarimeter cell with the prepared sample solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.[20]

    • Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 20 °C).

  • Data Acquisition: Measure the observed angle of rotation. Take multiple readings and calculate the average.[21]

  • Calculation of Specific Rotation: Use the following formula: [α]ᵀλ = α / (l × c) Where:

    • [α]ᵀλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line, 589 nm).

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of Methyl α-D-xylopyranoside.

G cluster_0 Sample Reception & Initial Assessment cluster_1 Structural & Identity Verification cluster_2 Quantitative Physical Property Determination cluster_3 Data Consolidation & Reporting A Receive Methyl α-D-xylopyranoside Sample B Visual Inspection (Appearance, Color) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Proceed if visually acceptable D FTIR Spectroscopy B->D E Confirm Structure & Purity C->E D->E F Melting Point (DSC) E->F If structure confirmed G Aqueous Solubility (Gravimetric) E->G H Optical Rotation (Polarimetry) E->H I Compile Data in Summary Table F->I G->I H->I J Generate Technical Report I->J

Sources

Methyl alpha-D-xylopyranoside chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl α-D-Xylopyranoside: Structure, Stereochemistry, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl α-D-xylopyranoside, a monosaccharide derivative of significant interest in chemical and biological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, stereochemical nuances, synthesis, and analytical characterization, while also exploring its diverse applications.

Introduction to Methyl α-D-Xylopyranoside

Methyl α-D-xylopyranoside is a glycoside in which the anomeric hydroxyl group of the D-xylose sugar has been replaced by a methoxy group.[1] With the chemical formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol , this compound serves as a fundamental building block in carbohydrate chemistry and a valuable tool in glycobiology.[2][3] It is a white, crystalline solid that is soluble in water, a property afforded by its multiple hydroxyl groups that readily form hydrogen bonds.[1]

Elucidating the Chemical Structure and Stereochemistry

The structure and stereochemistry of methyl α-D-xylopyranoside are pivotal to its function and reactivity. Its systematic IUPAC name is (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol.[2]

The Pyranose Ring and Anomeric Configuration

Methyl α-D-xylopyranoside features a six-membered tetrahydropyran ring, referred to as a pyranose ring in carbohydrate nomenclature. The "D" designation in its name indicates the stereochemical configuration at the C4 carbon, which is analogous to that of D-glyceraldehyde.

The anomeric carbon (C1) is the stereocenter created during the cyclization of the open-chain form of xylose. In methyl α-D-xylopyranoside, the methoxy group at the anomeric carbon is in the alpha (α) configuration. This means that in the standard Haworth projection, the methoxy group is on the opposite side of the ring from the CH₂OH group (at C5). In the more representative chair conformation, the α-anomeric substituent is in the axial position.

Caption: Haworth projection of methyl α-D-xylopyranoside.

Conformational Analysis and the Anomeric Effect

In solution, methyl α-D-xylopyranoside predominantly adopts a chair conformation (⁴C₁). A key stereoelectronic principle governing its conformational preference is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance this might suggest.[4] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-OCH₃ bond.[5]

conformation cluster_chair Chair Conformation (⁴C₁) cluster_substituents Chair Conformation (⁴C₁) O O C1 C1 O->C1 C2 C2 C1->C2 OCH3 OCH₃ (axial) C1->OCH3 α C3 C3 C2->C3 OH2 OH (equatorial) C2->OH2 C4 C4 C3->C4 OH3 OH (axial) C3->OH3 C5 C5 C4->C5 OH4 OH (equatorial) C4->OH4 C5->O H5 H (axial) C5->H5

Caption: Chair conformation of methyl α-D-xylopyranoside.

Synthesis and Purification

The most common and direct method for the synthesis of methyl α-D-xylopyranoside is the Fischer glycosylation .[6] This reaction involves treating D-xylose with methanol in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer Glycosylation of D-Xylose

Materials:

  • D-Xylose

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or Amberlite IR-120 H⁺ resin)

  • Sodium Carbonate

  • Activated Charcoal

  • Ethanol

Procedure:

  • Reaction Setup: A solution of D-xylose in anhydrous methanol (e.g., 10 g in 100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Expert Insight: The use of anhydrous methanol is critical to drive the equilibrium towards the formation of the glycoside and minimize competing hydrolysis.

  • Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) is carefully added to the cooled methanolic solution. Alternatively, an acidic ion-exchange resin can be used for easier removal.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (e.g., 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Causality: Heating accelerates the reaction, which proceeds through a carbocation intermediate at the anomeric center. The reaction yields a mixture of anomers (α and β) and ring forms (pyranoside and furanoside), but under thermodynamic control, the more stable α-pyranoside is the major product.[6]

  • Neutralization: After cooling to room temperature, the reaction is neutralized by the slow addition of sodium carbonate until the effervescence ceases. If a resin catalyst is used, it is simply filtered off.

  • Purification:

    • The neutralized mixture is filtered, and the filtrate is concentrated under reduced pressure to a syrup.

    • The resulting syrup is dissolved in a minimal amount of hot ethanol and treated with activated charcoal to decolorize the solution.

    • The solution is filtered while hot, and the filtrate is allowed to cool slowly to induce crystallization of the methyl α-D-xylopyranoside.

    • The crystals are collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

workflow start D-Xylose in Anhydrous Methanol catalyst Add Acid Catalyst (H₂SO₄ or Resin) start->catalyst reflux Reflux (4-6 hours) catalyst->reflux neutralize Neutralize (Na₂CO₃) reflux->neutralize filter_concentrate Filter & Concentrate neutralize->filter_concentrate crystallize Crystallize from Ethanol filter_concentrate->crystallize product Pure Methyl α-D-xylopyranoside crystallize->product

Caption: Synthesis and purification workflow.

Analytical Characterization

Confirmation of the structure and purity of synthesized methyl α-D-xylopyranoside is achieved through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. The anomeric proton (H1) typically appears as a doublet at around 4.5-5.0 ppm with a small coupling constant (J₁,₂ ≈ 3-4 Hz), which is indicative of a cis relationship with H2, confirming the α-anomeric configuration.

  • ¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule.[8] The anomeric carbon (C1) is typically found in the range of 100-105 ppm. The chemical shifts of the other carbons provide further confirmation of the pyranoside ring structure.[9]

Physical Properties

A summary of key physical properties is presented below:

PropertyValue
Molecular FormulaC₆H₁₂O₅[2][3]
Molecular Weight164.16 g/mol [2][3]
AppearanceWhite crystalline powder[1][10]
Melting Point91 °C[11]
SolubilitySoluble in water[1]

Applications in Research and Development

Methyl α-D-xylopyranoside is a versatile molecule with applications spanning various scientific disciplines.

  • Glycobiology and Enzymology: It serves as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as xylanases.[12] This allows for the study of enzyme kinetics and active site mapping.

  • Chemical Synthesis: It is a valuable starting material for the synthesis of more complex oligosaccharides and glycoconjugates.

  • Drug Development: The methyl group can influence the physicochemical and pharmacokinetic properties of molecules, making it a relevant scaffold in drug design.[13] It has also been investigated as an iron chelator with potential as a mycobacterial drug candidate.[1]

  • Proteomics Research: It is utilized as a biochemical tool in proteomics studies.[3]

  • Industrial Applications: Due to its sweet taste and moisturizing properties, it finds use in the food, pharmaceutical, and cosmetic industries.[1][14]

Conclusion

Methyl α-D-xylopyranoside, while a simple glycoside, possesses a rich stereochemistry that dictates its physical and biological properties. A thorough understanding of its structure, conformational preferences, and synthesis is crucial for its effective application in research and development. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical insights for the scientific community.

References

  • Barrows, S. E., Stenkamp, D. L., & Stenkamp, R. E. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101554, alpha-D-Xylopyranoside, methyl. [Link]

  • Haese, C., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(15), 4983. [Link]

  • Pearson. (n.d.). D-Xylose and D-lyxose are formed when d-threose undergoes a Kilia.... [Link]

  • Wikipedia. (2023, December 2). Anomeric effect. [Link]

  • Appell, M., et al. (2012). Disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside. Acta Crystallographica Section C, 68(Pt 1), o7-o11. [Link]

  • Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). [Link]

  • Stenutz, R., et al. (2007). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Carbohydrate Research, 342(12-13), 1849-1857. [Link]

  • Imamura, A., & Lowary, T. L. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(15), 7895-7907. [Link]

  • Loru, D., et al. (2020). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D-Altroside Puckering and Side Chain Orientation. Chemistry – A European Journal, 26(45), 10243-10250. [Link]

  • Wikipedia. (2023, November 19). Xylose. [Link]

  • ResearchGate. (n.d.). Visualization of Fischer glycosylation with d-glucose and longer bromoalcohols. [Link]

  • Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

  • Ntarima, P., et al. (2000). Epoxyalkyl glycosides of D-xylose and xylo-oligosaccharides are active-site markers of xylanases from glycoside hydrolase family 11, not from family 10. Biochemical Journal, 347(Pt 3), 865–873. [Link]

  • Zhu, Y., & Crich, D. (2018). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 23(12), 3215. [Link]

  • The Organic Chemistry Tutor. (2019, October 30). 16.05 Anomers, Mutarotation, and the Anomeric Effect. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Indoline (CAS 496-15-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline, with the Chemical Abstracts Service (CAS) number 496-15-1, is an aromatic heterocyclic organic compound.[1][2] Its structure features a bicyclic system where a six-membered benzene ring is fused to a five-membered nitrogen-containing ring, with the 2-3 bond of the indole nucleus being saturated.[1] This structural motif makes indoline a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceutical compounds, including potential α1-adrenoceptor antagonists.[1][2][3][4] Understanding the physicochemical properties of indoline is paramount for its effective utilization in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of its core physicochemical characteristics and outlines detailed experimental protocols for their determination.

Chemical Identity and Structure

  • Chemical Name: Indoline; 2,3-dihydro-1H-indole[1][2]

  • CAS Number: 496-15-1[2][3][5][6][7][8][9]

  • Molecular Formula: C₈H₉N[5][7][9]

  • Molecular Weight: 119.16 g/mol [2][6][7]

  • Appearance: Clear, colorless to pale yellow or slightly brown liquid.[1][3][6] It is known to darken upon exposure to air due to oxidation.[10]

  • Odor: Possesses a mild, delicate, and tenacious floral or aromatic odor.[3][10]

Core Physicochemical Properties of Indoline

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For instance, solubility significantly influences bioavailability, while lipophilicity (logP) affects membrane permeability and distribution. The ionization state (pKa) impacts both solubility and receptor binding.

A summary of the key physicochemical properties of indoline is presented in the table below:

PropertyValueSource(s)
Melting Point -21 °C[2][3][4][6][8]
Boiling Point 220-221 °C[2][3][4][6][7][9]
Density 1.063 g/mL at 25 °C[2][3][4][6][7][8]
Water Solubility 5 g/L (at 20 °C)[1][2][3]
pKa (Predicted) 5.20 ± 0.20[1][2][3][4]
Vapor Pressure 0.0783 mmHg at 25 °C[1]
Flash Point 93 °C (199.4 °F) - closed cup[3]
Refractive Index 1.592 (n20/D)[2][3][4][7]

Significance of Physicochemical Properties in Drug Development

The physicochemical parameters of indoline are instrumental in predicting its behavior in a biological system.

  • Solubility: With a water solubility of 5 g/L, indoline is considered sparingly soluble.[1][2][3] This property is a crucial factor for drug absorption and formulation. For oral drug candidates, poor aqueous solubility can lead to low bioavailability. In drug discovery, this level of solubility might necessitate formulation strategies such as co-solvents, surfactants, or the use of salt forms to enhance dissolution. Indoline is soluble in organic solvents like ethanol, ether, acetone, and benzene.[2][5][10]

  • Ionization Constant (pKa): The predicted pKa of 5.20 suggests that indoline is a weak base.[1][2][3][4] The pKa value is critical as it determines the extent of ionization of a drug at a given pH.[13] Since physiological pH is approximately 7.4, indoline will exist predominantly in its neutral, un-ionized form in the bloodstream.[14] This is significant because the neutral form of a drug is generally more lipid-soluble and can more readily cross biological membranes.

Experimental Protocols for Physicochemical Property Determination

To ensure accuracy and reproducibility in drug development, it is essential to experimentally determine these key physicochemical properties. The following section provides detailed methodologies for the determination of solubility, logP, and pKa.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[15]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of indoline to a known volume of purified water (or a relevant buffer solution) in a sealed, clear container. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed to permit the undissolved material to settle. Centrifugation or filtration can be used to separate the solid phase from the saturated solution.

  • Quantification: Accurately measure the concentration of indoline in the clear, saturated supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of indoline under the specified conditions.

G cluster_0 Solubility Determination Workflow A 1. Add excess Indoline to buffer B 2. Equilibrate at constant temperature (24-48h) A->B Agitation C 3. Separate solid and liquid phases (centrifugation/filtration) B->C Settling D 4. Quantify Indoline concentration in supernatant (HPLC) C->D Analysis E 5. Report thermodynamic solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the "gold standard" for the experimental determination of logP.[11][16] It directly measures the partitioning of a compound between n-octanol and water.

Methodology: Shake-Flask Method for logP

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases. This ensures that the two solvents are in equilibrium before the experiment.

  • Compound Dissolution: Dissolve a known amount of indoline in one of the pre-saturated solvents (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a separatory funnel. Shake the funnel vigorously for a set period to allow for the partitioning of indoline between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and the aqueous layers. Determine the concentration of indoline in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of indoline in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_1 logP Determination Workflow (Shake-Flask) A 1. Prepare pre-saturated n-octanol and water B 2. Dissolve Indoline in one phase A->B C 3. Mix and shake both phases B->C D 4. Allow phases to separate C->D E 5. Quantify Indoline in each phase (HPLC-UV) D->E F 6. Calculate P and logP E->F

Caption: Workflow for logP Determination via the Shake-Flask Method.

Determination of Ionization Constant (pKa)

Potentiometric titration is a highly precise and common method for determining the pKa of a compound.[13][14][17][18][19]

Methodology: Potentiometric Titration for pKa

  • Sample Preparation: Prepare a solution of indoline of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue.[17] Maintain a constant ionic strength using an inert salt like potassium chloride.[17]

  • Titration Setup: Calibrate a pH meter with standard buffers.[17] Place the indoline solution in a thermostated vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.[17]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point, where half of the base has been protonated. This corresponds to the inflection point of the curve.[13][17]

G cluster_2 pKa Determination Workflow (Potentiometric Titration) A 1. Prepare Indoline solution of known concentration B 2. Calibrate pH meter and set up titration vessel A->B C 3. Titrate with standardized strong acid B->C D 4. Record pH after each titrant addition C->D E 5. Plot pH vs. titrant volume D->E F 6. Determine pKa from the half-equivalence point E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety, Handling, and Stability

Indoline is reported to be an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed.[20][21] Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[1] It should be used in a well-ventilated area.[20]

Indoline is stable under normal temperatures and pressures.[1] However, it is light-sensitive and should be stored in a dark place in a sealed, dry container at room temperature.[1][2][3][4] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[21] When heated to decomposition, it emits toxic vapors of nitrogen oxides.[1]

Conclusion

The physicochemical properties of indoline (CAS 496-15-1) underscore its potential as a versatile scaffold in drug discovery. Its moderate solubility, predicted basicity, and likely lipophilicity provide a solid foundation for the design of novel therapeutics. A thorough experimental determination of these properties, using standardized protocols as outlined in this guide, is a critical step in advancing indoline-based compounds from the laboratory to clinical development.

References

  • Wikipedia. (n.d.). Indoline. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). Indoline - 496-15-1, C8H9N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indoline. Retrieved from [Link]

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  • Sabela, M. I., & Idowu, T. O. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(9), 1435. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indoline | C8H9N | CID 10328. PubChem. Retrieved from [Link]

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  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • LookChem. (n.d.). Indoline 99% Material Safety Data Sheet. Retrieved from [Link]

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  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • Tradeindia. (n.d.). Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water at Best Price in Mumbai | Solvchem. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

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  • Loba Chemie. (2018, July 26). INDOLINE MSDS CAS-No.: 496-15-1 MSDS. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Indole | C8H7N | CID 798. PubChem. Retrieved from [Link]

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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

Methyl α-D-xylopyranoside is a simple glycoside that serves as a fundamental model compound in carbohydrate chemistry. Its rigid pyranose ring structure and defined stereochemistry make it an excellent subject for illustrating the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in glycobiology and drug development, a thorough understanding of the NMR-derived structural characteristics of such building blocks is paramount.

NMR spectroscopy is the most powerful analytical technique available for determining the covalent and three-dimensional structure of organic molecules in solution.[1][2] However, the structural elucidation of carbohydrates presents unique challenges, primarily due to the limited chemical shift dispersion of non-anomeric ring protons, which often results in significant signal overlap in ¹H NMR spectra.[2][3][4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl α-D-xylopyranoside, detailing not just the data, but the foundational principles and experimental rationale required for its unambiguous assignment. We will explore how one- and two-dimensional NMR techniques are synergistically employed to overcome spectral complexity and provide a self-validating system for structural confirmation.[5]

Section 2: Foundational Principles in Carbohydrate NMR

Before interpreting the spectra, it is crucial to understand the stereoelectronic and conformational effects that govern the chemical environment of each nucleus in methyl α-D-xylopyranoside.

The Anomeric Effect and Stereochemical Integrity

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position.[6] In methyl α-D-xylopyranoside, the methoxy group (-OCH₃) at C-1 is in the axial position. This orientation is stabilized by a stereoelectronic interaction between the lone pair of electrons on the endocyclic oxygen (O-5) and the antibonding (σ*) orbital of the C-1–O-methoxy bond. This effect is a cornerstone for assigning the α-anomeric configuration and has a direct, predictable influence on the chemical shifts and coupling constants of the anomeric proton (H-1).[4]

Conformational Analysis: The Dominant ⁴C₁ Chair

Xylopyranose rings are not planar; they adopt low-energy chair conformations. For methyl α-D-xylopyranoside, the dominant conformation in solution is the ⁴C₁ chair. In this conformation, the bulky hydroxymethyl group (if present, as in hexoses) and most other hydroxyl groups occupy equatorial positions to minimize steric strain, while the anomeric methoxy group is axial, as dictated by the anomeric effect. The rigidity of this ⁴C₁ conformation results in well-defined dihedral angles between adjacent protons, which can be directly correlated to the observed ³J(H,H) coupling constants, a principle fundamental to conformational analysis.[7][8]

Section 3: Experimental Workflow: From Sample to Spectrum

A robust and reproducible NMR analysis relies on a meticulously planned experimental workflow. The process described here is designed to yield high-quality, unambiguous data for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL D₂O in a clean vial A->B C Transfer to 5mm NMR Tube B->C D Instrument Shimming & Locking C->D E Acquire 1D ¹H Spectrum D->E F Acquire 1D ¹³C Spectrum E->F G Acquire 2D COSY F->G H Acquire 2D HSQC G->H I Assign Anomeric Proton (H-1) & Methoxy Group H->I J Trace H-H Correlations using COSY I->J K Assign Carbons using HSQC J->K L Final Structure Validation K->L

Caption: Structure of Methyl α-D-xylopyranoside. [9]

¹H NMR Spectral Data

The ¹H NMR spectrum is the starting point for analysis. The anomeric proton (H-1) is the key to unlocking the assignment.

Table 1: ¹H NMR Data for Methyl α-D-xylopyranoside (in D₂O)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment Rationale
H-1~4.65d³J_H1,H2 ≈ 3.5Anomeric proton, downfield shift. Small J value indicates axial-equatorial relationship with H-2, confirming α-configuration. [4]
H-2~3.45dd³J_H1,H2 ≈ 3.5, ³J_H2,H3 ≈ 9.5Coupled to H-1 and H-3.
H-3~3.60t³J_H2,H3 ≈ 9.5, ³J_H3,H4 ≈ 9.5Appears as a triplet due to similar large diaxial couplings to H-2 and H-4.
H-4~3.70m-Complex multiplet due to coupling with H-3 and both H-5 protons.
H-5a~3.95dd²J_H5a,H5e ≈ 11.5, ³J_H4,H5a ≈ 5.5Diastereotopic proton, large geminal coupling and smaller axial-equatorial coupling to H-4.
H-5e~3.35dd²J_H5a,H5e ≈ 11.5, ³J_H4,H5e ≈ 10.0Diastereotopic proton, large geminal coupling and larger diaxial coupling to H-4.
-OCH₃~3.40s-Singlet, characteristic methoxy signal.

Note: Exact chemical shifts can vary slightly based on temperature, concentration, and pH.

Interpretation Narrative:

  • Anomeric Proton (H-1): The analysis begins with the most downfield ring proton signal at ~4.65 ppm, which is characteristic of an anomeric proton. [3]It appears as a doublet with a small coupling constant of approximately 3.5 Hz. This ³J_H1,H2 value is indicative of an axial-equatorial relationship between H-1 and H-2, which is definitive for the α-anomer in a ⁴C₁ chair conformation. [4]2. Spin System Tracing (COSY): From the H-1 signal, a COSY spectrum reveals a cross-peak to the H-2 proton at ~3.45 ppm. From H-2, a further correlation is seen to H-3 at ~3.60 ppm. This process is continued around the ring, allowing for the sequential assignment of the entire proton spin system.

  • Methoxy Group: The sharp singlet at ~3.40 ppm integrating to three protons is unambiguously assigned to the methyl protons of the methoxy group.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for Methyl α-D-xylopyranoside (in D₂O)

CarbonChemical Shift (δ) ppmAssignment Rationale
C-1~100.5Anomeric carbon, significantly downfield due to being bonded to two oxygens. [10]
C-2~74.0Ring carbon.
C-3~73.5Ring carbon.
C-4~70.0Ring carbon.
C-5~62.0Ring carbon, shifted upfield as it is adjacent to the endocyclic oxygen.
-OCH₃~55.5Methoxy carbon.

Note: Data synthesized from publicly available spectra. [10][11] Interpretation Narrative with HSQC: While tentative assignments can be made based on empirical rules, the HSQC spectrum provides definitive proof. The HSQC spectrum shows a correlation peak for each proton and the carbon to which it is directly bonded. For example, the proton signal at ~4.65 ppm (H-1) will show a cross-peak to the carbon signal at ~100.5 ppm, unequivocally assigning this carbon as C-1. This process is repeated for each H-C pair (H-2/C-2, H-3/C-3, etc.), providing a robust, self-validating assignment of the entire molecule. [12]

Section 5: Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of methyl α-D-xylopyranoside is achieved through a systematic approach that combines 1D and 2D NMR experiments. The key spectral features—the downfield chemical shift and small ³J_H1,H2 coupling constant of the anomeric proton—provide definitive evidence for the α-anomeric configuration and the molecule's adoption of a rigid ⁴C₁ chair conformation in solution. The use of 2D techniques like COSY and HSQC is not merely supplementary but essential for navigating the spectral overlap common to carbohydrates and ensuring the trustworthiness of the final structural assignment. This detailed guide serves as a foundational reference for researchers, demonstrating the principles and practices required for the rigorous structural elucidation of carbohydrates.

References

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An In-depth Technical Guide to the Biological Activity of Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known and potential biological activities of methyl α-D-xylopyranoside. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic and research applications of this simple glycoside. This document moves beyond a simple recitation of facts to provide a deeper understanding of the experimental rationale and methodologies required to investigate its biological potential.

Introduction to Methyl α-D-xylopyranoside

Methyl α-D-xylopyranoside is a glycoside derived from xylose, a pentose sugar.[1] It is a white, crystalline solid that is soluble in water.[1] While structurally simple, this molecule possesses several interesting biological properties that warrant further investigation. This guide will delve into its established roles as an iron chelator and antimicrobial agent, its utility as an enzymatic substrate, and the largely unexplored potential for anti-inflammatory and anti-cancer activities.

Established Biological Activities

Iron Chelation and Antimicrobial Properties

One of the most significant reported biological activities of methyl α-D-xylopyranoside is its function as an iron chelator, which directly contributes to its antimicrobial properties.[1] Iron is an essential nutrient for the growth and virulence of many pathogenic bacteria.

Mechanism of Action: Methyl α-D-xylopyranoside has been shown to bind to both ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[1] This chelation activity is attributed to its hydroxamate group, which confers a high affinity for Fe³⁺.[1] By sequestering iron from the environment, methyl α-D-xylopyranoside effectively inhibits the uptake of this crucial element by bacteria like Mycobacterium tuberculosis. Furthermore, it has been observed to inhibit the synthesis of siderophores, which are molecules produced by bacteria to scavenge for iron.[1] This dual action of iron chelation and siderophore synthesis inhibition makes it a potential candidate for development as a mycobacterial drug.[1] Its activity is particularly noted against gram-negative bacteria such as E. coli and Salmonella enterica serovar Typhimurium, while it is reportedly less effective against gram-positive organisms like Staphylococcus aureus or Streptococcus pneumoniae.[1]

Experimental Protocol: In Vitro Iron Chelation Assay (Ferrozine Assay)

This protocol outlines a common method to quantify the iron-chelating activity of methyl α-D-xylopyranoside. The assay is based on the principle that the chelating agent will compete with ferrozine for ferrous ions, leading to a decrease in the formation of the colored ferrozine-Fe²⁺ complex.

Materials:

  • Methyl α-D-xylopyranoside

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of methyl α-D-xylopyranoside in deionized water.

  • In a 96-well plate, add 50 µL of various concentrations of the methyl α-D-xylopyranoside solution.

  • Add 50 µL of a 2 mM FeCl₂ solution to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for chelation.

  • Initiate the colorimetric reaction by adding 100 µL of 5 mM ferrozine solution to each well.

  • Shake the plate for 30 seconds.

  • Measure the absorbance at 562 nm using a microplate reader.

  • A control without the chelating agent is used to represent 100% complex formation. EDTA can be used as a positive control.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

CompoundConcentration (µM)% Iron Chelation Activity
Methyl α-D-xylopyranoside10Hypothetical Data
50Hypothetical Data
100Hypothetical Data
EDTA (Positive Control)10Hypothetical Data

Workflow Diagram:

Iron_Chelation_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Compound Prepare Methyl α-D-xylopyranoside dilutions Add_Compound Add 50 µL of compound to well Prep_Compound->Add_Compound Prep_FeCl2 Prepare 2 mM FeCl₂ Add_FeCl2 Add 50 µL of FeCl₂ Prep_FeCl2->Add_FeCl2 Prep_Ferrozine Prepare 5 mM Ferrozine Add_Ferrozine Add 100 µL of Ferrozine Prep_Ferrozine->Add_Ferrozine Incubate_1 Incubate 10 min at RT Add_FeCl2->Incubate_1 Incubate_1->Add_Ferrozine Shake Shake 30 sec Add_Ferrozine->Shake Read_Absorbance Read Absorbance at 562 nm Shake->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition

Workflow for the in vitro iron chelation (ferrozine) assay.

Enzymatic Substrate Activity

Methyl α-D-xylopyranoside serves as a valuable substrate for specific enzymes, particularly xylanases.[2][3] This property is crucial for studying enzyme kinetics and for the industrial production of enzymes.

Mechanism of Action: Xylanases are a class of enzymes that catalyze the hydrolysis of xylan, a major component of hemicellulose, into smaller oligosaccharides and xylose.[2] Methyl α-D-xylopyranoside, being a simple xylose derivative, can act as a substrate mimic. While its β-anomer, methyl β-D-xylopyranoside, is a more effective inducer of xylanase production in some fungi like Aspergillus tamarii, the α-anomer can still be utilized in assays to study enzyme activity.[2][4] The enzyme recognizes the xylopyranoside ring and cleaves the glycosidic bond.

Experimental Protocol: Xylanase Activity Assay

This protocol describes a method to determine xylanase activity using a chromogenic substrate, which is often a more convenient alternative to directly measuring the release of reducing sugars from polymeric xylan. For the purpose of illustrating the principle with methyl α-D-xylopyranoside, a coupled enzyme assay would be necessary to detect the product (xylose). A simpler, more direct approach for initial screening might involve p-nitrophenyl-α-D-xylopyranoside, where the release of p-nitrophenol can be measured spectrophotometrically.

Materials:

  • Purified xylanase enzyme

  • Methyl α-D-xylopyranoside or p-nitrophenyl-α-D-xylopyranoside

  • Sodium acetate buffer (pH 5.0)

  • 96-well microplate

  • Microplate reader

  • (For coupled assay) Xylose dehydrogenase, NAD⁺

Procedure (using p-nitrophenyl-α-D-xylopyranoside):

  • Prepare a stock solution of p-nitrophenyl-α-D-xylopyranoside in sodium acetate buffer.

  • Prepare a solution of the xylanase enzyme in the same buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • To initiate the reaction, add 50 µL of the substrate solution to each well.

  • Incubate the plate at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M sodium carbonate). This also develops the yellow color of the p-nitrophenolate ion.

  • Read the absorbance at 405 nm.

  • A standard curve of p-nitrophenol is used to quantify the amount of product released.

Data Presentation:

SubstrateEnzyme Concentration (µg/mL)Product Formed (nmol/min)
Methyl α-D-xylopyranoside1Hypothetical Data
5Hypothetical Data
p-nitrophenyl-α-D-xylopyranoside1Hypothetical Data
5Hypothetical Data

Potential Biological Activities: Avenues for Future Research

While the iron-chelating and enzymatic substrate properties of methyl α-D-xylopyranoside are established, its potential in other therapeutic areas remains largely unexplored. The following sections outline hypothetical mechanisms and detailed experimental workflows to investigate its anti-inflammatory and anti-cancer activities, drawing parallels from related glycoside compounds.

Putative Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. While there is no direct evidence for the anti-inflammatory activity of methyl α-D-xylopyranoside, other glycosides have demonstrated such properties.[5] A recent study on a non-specific "Methyl Glycoside" (MG) from Aganosma dichotoma showed protective effects against oxidative stress in cardiomyocytes, a process closely linked to inflammation.[6]

Hypothesized Mechanism of Action: A plausible mechanism for the anti-inflammatory action of a simple glycoside like methyl α-D-xylopyranoside could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[7][8] It might also inhibit the production of pro-inflammatory cytokines like TNF-α.[9][10]

Experimental Protocol: In Vitro Anti-Inflammatory Screening

This protocol details a cell-based assay to assess the potential of methyl α-D-xylopyranoside to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Methyl α-D-xylopyranoside

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of methyl α-D-xylopyranoside for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytotoxicity Assessment (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm. This ensures that any observed decrease in NO production is not due to cell death.

Data Presentation:

TreatmentConcentration (µM)NO Production (µM)Cell Viability (%)
Control-Hypothetical Data100
LPS (1 µg/mL)-Hypothetical DataHypothetical Data
LPS + Methyl α-D-xylopyranoside10Hypothetical DataHypothetical Data
50Hypothetical DataHypothetical Data
100Hypothetical DataHypothetical Data

Signaling Pathway Diagram:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, iNOS) Gene_Transcription->Pro_inflammatory_Cytokines induces Methyl_Xylopyranoside Methyl α-D-xylopyranoside Methyl_Xylopyranoside->IKK Potential Inhibition? Methyl_Xylopyranoside->NFkB Potential Inhibition?

Hypothesized anti-inflammatory signaling pathway and potential points of inhibition.

Putative Anti-Cancer Activity

The potential for simple glycosides to exhibit anti-cancer properties is an emerging area of research. A study on methyl-α-D-glucopyranoside, a structurally similar compound, demonstrated its ability to induce apoptosis in cancer cells.[11] Furthermore, various other glycosides have shown anti-proliferative and cytotoxic effects against cancer cell lines.[12][13]

Hypothesized Mechanism of Action: Methyl α-D-xylopyranoside could potentially exert anti-cancer effects through several mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells, possibly through the activation of caspases.[12]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic and anti-proliferative effects of methyl α-D-xylopyranoside on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Normal cell line (e.g., NIH/3T3 fibroblasts) for selectivity assessment

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Methyl α-D-xylopyranoside

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed both the cancer and normal cell lines in separate 96-well plates at an appropriate density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of methyl α-D-xylopyranoside.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • At each time point, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line at each time point.

Data Presentation:

Cell LineTreatmentConcentration (µM)% Cell Viability (72h)IC₅₀ (µM)
MCF-7Methyl α-D-xylopyranoside10Hypothetical DataHypothetical Data
50Hypothetical Data
100Hypothetical Data
NIH/3T3Methyl α-D-xylopyranoside10Hypothetical DataHypothetical Data
50Hypothetical Data
100Hypothetical Data

Workflow Diagram:

Anti_Cancer_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer and normal cells Treat_Cells Treat cells with compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Methyl α-D-xylopyranoside dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 24, 48, 72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Workflow for the in vitro anti-proliferative (MTT) assay.

Conclusion and Future Directions

Methyl α-D-xylopyranoside presents a fascinating case of a simple molecule with defined and potential biological activities. Its role as an iron chelator and antimicrobial agent is the most compelling and warrants further investigation for the development of novel therapeutics against mycobacterial infections. Its utility as an enzymatic substrate is also well-established in the field of enzymology.

The true potential of methyl α-D-xylopyranoside may lie in the yet-to-be-explored realms of anti-inflammatory and anti-cancer activities. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate these possibilities. Future research should focus on:

  • In vivo studies: To validate the in vitro findings, particularly for its antimicrobial and potential anti-inflammatory and anti-cancer effects.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways affected by methyl α-D-xylopyranoside.

  • Structure-activity relationship (SAR) studies: To synthesize and test derivatives of methyl α-D-xylopyranoside to potentially enhance its biological activities and specificity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic and research potential of this seemingly simple yet biologically active molecule.

References

  • Alves, L. F., & de Oliveira, L. A. (2006). The use of methyl β-D-xyloside as a substrate for xylanase production by Aspergillus tamarii. Brazilian Journal of Microbiology, 37(3), 268-273. [Link]

  • Das, S., et al. (2024). Effect of Methyl Glycoside on Apoptosis and Oxidative Stress in Hypoxia Induced-Reoxygenated H9C2 Cell Lines. Cardiovascular Toxicology. [Link]

  • CD BioGlyco. (n.d.). Methyl-α-D-xylopyranoside, Purity ≥95%. Retrieved from [Link]

  • Tran Huynh, Q. D., et al. (2025). Anti-inflammatory glycosides from Gomphandra mollis Merr. Structural elucidation and mechanistic insights. Phytochemistry, 239, 114583. [Link]

  • Gomez, C., et al. (2006). Selective antiproliferative activity of hydroxynaphthyl-beta-D-xylosides. Bioorganic & Medicinal Chemistry, 14(11), 3765-3772. [Link]

  • Magesh, H., et al. (2018). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 1805, 127-136. [Link]

  • Shirani, K., et al. (2021). Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line. Contemporary Oncology, 25(2), 101-106. [Link]

  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. Retrieved from [Link]

  • Lyantagaye, S. L. (2013). Methyl-α-D-glucopyranoside from Tulbghia violacea extract induces apoptosis in vitro in cancer cells. Bangladesh Journal of Pharmacology, 8(2), 93-101. [Link]

  • Ali, A. M., et al. (2012). Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 957837. [Link]

  • Sethi, G., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta, 1785(2), 111-125. [Link]

  • Xiang, H., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • IMD Berlin. (n.d.). Evaluating patients' individual response regarding anti-inflammatory preparations using the TNF-α inhibitor test. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of TNF-α cytotoxicity using TAL-6. Retrieved from [Link]

  • Hudson, J. B. (2012). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. IntechOpen. [Link]

  • Huang, C. S., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 7(8), e44379. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl α-D-xylopyranoside in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl α-D-xylopyranoside, a key carbohydrate derivative with applications in biochemical research and as a precursor in chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dissolution properties of this compound to inform experimental design, formulation, and process development.

Introduction to Methyl α-D-xylopyranoside and its Solubility

Methyl α-D-xylopyranoside is a glycoside derived from xylose, presenting as a white to off-white crystalline powder.[3][4] Its molecular structure, featuring multiple hydroxyl groups, dictates its solubility behavior, making it readily soluble in water and other polar solvents.[1] Understanding the extent of its solubility in a diverse range of solvents is critical for its application in various scientific fields.

Theoretical Framework: The Chemistry of Glycoside Dissolution

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For glycosides like methyl α-D-xylopyranoside, the primary determinants of solubility are its molecular structure and the properties of the solvent.

The Role of Hydrogen Bonding

The xylopyranoside ring possesses multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This capacity for extensive hydrogen bonding is the cornerstone of its high solubility in protic, polar solvents such as water. The dissolution process involves the disruption of the crystal lattice of the solid glycoside and the formation of new hydrogen bonds between the solute and solvent molecules.

Influence of Solvent Polarity

The general principle of "like dissolves like" is highly relevant to the solubility of methyl α-D-xylopyranoside. Solvents with higher polarity, capable of engaging in hydrogen bonding, are more effective at solvating the polar glycoside molecule. In contrast, nonpolar solvents, which primarily interact through weaker van der Waals forces, are generally poor solvents for this compound.

The following diagram illustrates the key intermolecular interactions governing the dissolution of methyl α-D-xylopyranoside in a polar solvent like water.

G Fig. 1: Intermolecular Interactions in Dissolution cluster_solute Methyl α-D-xylopyranoside Crystal Lattice cluster_solvent Solvent (e.g., Water) cluster_solution Dissolved State solute1 Molecule A solute2 Molecule B solute1->solute2 solvent1 Solvent Molecule solvent2 Solvent Molecule solvent1->solvent2 dissolved_solute Methyl α-D-xylopyranoside dissolved_solvent Solvent Molecules dissolved_solute->dissolved_solvent

Caption: Key hydrogen bonding interactions in the dissolution process.

Effect of Temperature

Quantitative Solubility Data

A comprehensive search of the current literature reveals a significant gap in publicly available quantitative solubility data for methyl α-D-xylopyranoside in a wide range of organic solvents. While its high solubility in water is well-documented, specific numerical values for other solvents are not consistently reported. For the purpose of this guide, we will present a qualitative summary and, where available, analogous data from closely related compounds to provide a predictive framework.

Table 1: Qualitative and Analogous Solubility of Methyl α-D-xylopyranoside

Solvent ClassSolvent ExampleExpected Solubility of Methyl α-D-xylopyranosideAnalogous Data: Methyl α-D-glucopyranoside in Methanol (mole fraction, x) at different temperatures[5]
Water WaterHigh / Soluble[1][2][3]-
Alcohols Methanol, EthanolHigh0.0335 (293.15 K), 0.0388 (298.15 K), 0.0449 (303.15 K), 0.0518 (308.15 K), 0.0596 (313.15 K), 0.0684 (318.15 K)
Propanol, ButanolModerate to High-
Ketones Acetone, Methyl Ethyl KetoneModerate-
Esters Ethyl AcetateLow to Moderate-
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low / InsolubleInsoluble in ether[6]
Hydrocarbons Hexane, TolueneVery Low / Insoluble-

Disclaimer: The quantitative data presented for methyl α-D-glucopyranoside is for illustrative purposes to demonstrate the expected trend and magnitude of solubility for a similar glycoside. This data should not be used as a direct substitute for experimentally determined values for methyl α-D-xylopyranoside.

Experimental Determination of Solubility: A Self-Validating Protocol

To address the existing data gap, researchers can experimentally determine the solubility of methyl α-D-xylopyranoside using established methodologies. The equilibrium shake-flask method is the gold standard for its reliability and accuracy.

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those specific conditions.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline methyl α-D-xylopyranoside to a series of sealed vials, each containing a known volume of the desired solvent.

    • Ensure that a visible amount of undissolved solid remains to guarantee that the solution is saturated.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of methyl α-D-xylopyranoside in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a charged aerosol detector (CAD), or Gas Chromatography (GC) after appropriate derivatization.

  • Data Analysis and Reporting:

    • Calculate the solubility as the concentration of the dissolved compound in the original undissolved sample, typically expressed in units of mg/mL, g/L, or molarity.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

The following diagram outlines the workflow for the shake-flask solubility determination method.

G Fig. 2: Shake-Flask Solubility Determination Workflow prep 1. Preparation (Excess Solute in Solvent) equil 2. Equilibration (Constant Temperature Shaking) prep->equil sep 3. Phase Separation (Sedimentation & Filtration) equil->sep quant 4. Quantification (HPLC or GC Analysis) sep->quant report 5. Data Reporting (Solubility vs. Temperature) quant->report

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of methyl α-D-xylopyranoside, grounded in the fundamental principles of physical chemistry. While its high solubility in polar solvents is established, there is a clear need for comprehensive, quantitative studies on its solubility in a broader range of organic solvents at various temperatures. The provided experimental protocol offers a robust framework for researchers to generate this valuable data, which will undoubtedly facilitate the expanded application of this important carbohydrate derivative in science and industry. Future work should focus on populating the solubility data for this compound and determining the thermodynamic parameters of its dissolution in various solvent systems.

References

  • ResearchGate. (n.d.). Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl α-D-xylopyranoside as a Model Compound for Xylosidase Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylosidases, enzymes that hydrolyze xylose-containing oligosaccharides, are of significant interest in various industrial and biomedical fields. Understanding their catalytic mechanisms and identifying potent inhibitors are crucial for harnessing their full potential. Methyl α-D-xylopyranoside has emerged as an invaluable tool in these endeavors, serving as a stable, specific, and convenient model substrate. This technical guide provides a comprehensive overview of the rationale behind its use, detailed experimental protocols for its application in xylosidase research, and insights into the interpretation of the resulting data.

Introduction: The Significance of Xylosidases

Xylosidases (EC 3.2.1.37) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of β-1,4-xylosidic linkages in xylans and xylooligosaccharides, releasing D-xylose from the non-reducing end.[1][2] These enzymes play a critical role in the breakdown of hemicellulose, a major component of plant biomass.[3] This catalytic activity makes them highly relevant in several sectors:

  • Biofuel Production: Xylosidases are key components of enzyme cocktails used to convert lignocellulosic biomass into fermentable sugars for biofuel production.[3][4]

  • Food and Beverage Industry: They are employed to clarify juices, improve the texture of baked goods, and enhance the extraction of valuable compounds from plant materials.

  • Pulp and Paper Industry: Xylosidases are used in bio-bleaching processes to remove hemicellulose from pulp, reducing the need for harsh chemicals.

  • Drug Development: As xylosidases are involved in various physiological and pathological processes, including bacterial metabolism and viral entry, they are considered potential targets for the development of novel antimicrobial and antiviral agents.

Given their broad importance, the detailed study of xylosidase kinetics, substrate specificity, and inhibition is a vibrant area of research. The choice of an appropriate substrate is fundamental to the success of these investigations.

Methyl α-D-xylopyranoside: The Ideal Model Substrate

Methyl α-D-xylopyranoside is a monosaccharide derivative where a methyl group is attached to the anomeric carbon of a D-xylopyranose ring via an α-glycosidic bond.[5] Its chemical and physical properties make it an excellent model compound for studying xylosidases.

Chemical Properties and Rationale for Use

Methyl α-D-xylopyranoside is a white, crystalline solid that is soluble in water.[5][6] Its molecular formula is C6H12O5, and its molecular weight is 164.16 g/mol .[7][8] The key features that underpin its utility in xylosidase research are:

  • Specificity: The α-glycosidic linkage is specifically recognized and cleaved by α-xylosidases, allowing for the targeted study of this particular enzyme class. While most xylosidases act on β-linkages, α-xylosidases (EC 3.2.1.177) are also a subject of study.[9] For the more common β-xylosidases, the corresponding methyl β-D-xylopyranoside is used.[3][10] This guide focuses on the alpha anomer as a representative model.

  • Stability: The methyl glycoside is more stable to non-enzymatic hydrolysis than the free sugar, ensuring that the observed reaction is solely due to enzymatic activity.

  • Simplicity: As a simple, well-defined molecule, it allows for straightforward kinetic analysis without the complications of polymeric substrates like xylan.

  • Versatility: It can be used in a variety of assay formats, including colorimetric, fluorometric, and chromatographic methods.

Synthesis Overview

The synthesis of methyl α-D-xylopyranoside can be achieved through several methods. A common approach involves the reaction of D-xylose with methanol in the presence of an acid catalyst. This Fischer glycosylation reaction typically yields a mixture of α and β anomers, which can then be separated by chromatography.[11][12] More complex, stereospecific syntheses can also be employed to obtain the pure α-anomer in high yield.[13][14]

Experimental Protocols for Xylosidase Studies

The following sections provide detailed, step-by-step methodologies for key experiments utilizing methyl α-D-xylopyranoside.

Enzyme Kinetics Analysis

The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is fundamental to characterizing an enzyme.

Protocol 1: Colorimetric Assay for Xylosidase Activity

This protocol is adapted for a 96-well microplate format, allowing for high-throughput analysis. For α-xylosidase, the release of methanol and xylose is monitored. For β-xylosidases, a chromogenic substrate like p-nitrophenyl-β-D-xylopyranoside is often preferred for ease of detection.[1][4] However, for studying the kinetics with the natural-like methyl glycoside, a coupled enzyme assay is often employed.

Materials:

  • Methyl α-D-xylopyranoside (CAS 91-09-8)[15]

  • Purified xylosidase

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Coupled enzyme system (e.g., xylose dehydrogenase and NAD+)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare a stock solution of methyl α-D-xylopyranoside in the assay buffer. A typical starting concentration is 100 mM.

  • Perform serial dilutions of the substrate stock solution to create a range of concentrations (e.g., 0.1 mM to 20 mM).

  • Prepare the enzyme solution by diluting the purified xylosidase in the assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Set up the reaction in a 96-well plate:

    • Add 50 µL of each substrate dilution to triplicate wells.

    • Add 40 µL of the assay buffer containing the coupled enzyme system.

    • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[16][17]

  • Measure the absorbance at 340 nm (for NADH formation in the coupled assay) at regular intervals using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Causality Behind Experimental Choices:

  • The use of a coupled enzyme system provides a continuous and sensitive method for detecting the product (xylose) of the primary enzymatic reaction.

  • Running reactions in triplicate ensures the reliability and reproducibility of the data.

  • Measuring initial rates is crucial for accurate kinetic analysis as it minimizes the effects of substrate depletion and product inhibition.

Inhibitor Screening and Characterization

Methyl α-D-xylopyranoside is an excellent substrate for screening potential xylosidase inhibitors and determining their mechanism of action.

Protocol 2: IC50 Determination of a Xylosidase Inhibitor

Materials:

  • Methyl α-D-xylopyranoside

  • Purified xylosidase

  • Assay Buffer

  • Coupled enzyme system

  • Test inhibitor compound

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • Set up the reaction in a 96-well plate:

    • Add 10 µL of each inhibitor dilution to triplicate wells.

    • Add 40 µL of the assay buffer containing the coupled enzyme system.

    • Add 40 µL of methyl α-D-xylopyranoside at a concentration close to its Km value.

    • Pre-incubate the plate for 5-10 minutes at the reaction temperature.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Incubate and measure the reaction rates as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Self-Validating System:

  • Include a positive control (a known xylosidase inhibitor) and a negative control (solvent only) in the assay to validate the experimental setup.

  • Ensure that the solvent used to dissolve the inhibitor does not significantly affect the enzyme activity at the final concentration used.

Data Presentation and Interpretation

Tabular Summary of Kinetic Data

All quantitative data should be summarized in clearly structured tables for easy comparison.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Aspergillus nigerMethyl β-D-xylopyranoside2.515.2[3]
Trichoderma reeseip-Nitrophenyl-β-D-xylopyranoside0.845.7[4]
Caldicellulosiruptor saccharolyticusp-Nitrophenyl-β-D-xylopyranoside1.2111.8[18]
Graphical Representation of Inhibition Data

The results of inhibitor studies are best presented graphically to visualize the dose-response relationship.

Visualization of Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex biological processes and experimental procedures.

Enzymatic Hydrolysis of Methyl α-D-xylopyranoside

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Methyl_alpha-D-xylopyranoside Methyl α-D-xylopyranoside Xylosidase α-Xylosidase Methyl_alpha-D-xylopyranoside->Xylosidase binds to active site Water H₂O Water->Xylosidase D-Xylose D-Xylose Xylosidase->D-Xylose releases Methanol Methanol Xylosidase->Methanol releases

Caption: Enzymatic hydrolysis of methyl α-D-xylopyranoside by α-xylosidase.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Substrate Dilutions and Enzyme Solution Start->Prepare_Reagents Reaction_Setup Set up Reactions in 96-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Data_Acquisition Measure Absorbance Over Time Incubation->Data_Acquisition Data_Analysis Calculate Initial Rates (V₀) Data_Acquisition->Data_Analysis Plotting Plot V₀ vs. [Substrate] Data_Analysis->Plotting Determine_Parameters Determine Km and Vmax (Michaelis-Menten Fit) Plotting->Determine_Parameters End End Determine_Parameters->End

Sources

An In-Depth Technical Guide to the Anomeric Effect in Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. Contrary to predictions based on sterics, an electronegative substituent often favors an axial orientation. This guide provides a detailed examination of the anomeric effect through the specific case of methyl α-D-xylopyranoside. We will dissect the theoretical underpinnings of this effect, exploring the prevailing hyperconjugation and electrostatic models. Furthermore, this document outlines comprehensive experimental and computational protocols for the characterization and quantification of the anomeric effect, offering field-proven insights into the causality behind methodological choices. The synthesis, conformational analysis, and the influence of solvent polarity on methyl α-D-xylopyranoside are discussed in detail, providing a robust framework for researchers in glycobiology and medicinal chemistry.

The Anomeric Effect: A Foundational Overview

First observed in pyranose rings, the anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1), despite the expected steric hindrance.[1] This preference is a departure from classical conformational analysis, as seen in cyclohexane derivatives where equatorial substituents are overwhelmingly favored. The stabilization energy conferred by the anomeric effect is typically in the range of 4-8 kJ/mol, a significant value that influences molecular shape, stability, and reactivity.[1]

Two primary models are proposed to explain the origin of this stabilizing force:

  • Hyperconjugation Model: This widely accepted explanation posits a stabilizing interaction between a lone pair of electrons (n) on the endocyclic ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 (aglycone) bond.[2] For this overlap to be maximal, the orbitals must be anti-periplanar, a condition perfectly met when the methoxy group in methyl α-D-xylopyranoside is in the axial position. This n → σ donation delocalizes electron density, shortens the O5-C1 bond, lengthens the C1-O1 bond, and lowers the overall energy of the molecule.

  • Dipole-Dipole Repulsion Model: An alternative explanation centers on electrostatic interactions. In the β-anomer, the dipole moments associated with the lone pairs on the ring oxygen and the lone pairs on the exocyclic oxygen are partially aligned, leading to electrostatic repulsion. In the α-anomer (axial), these dipoles are opposed, resulting in a lower energy, more stable conformation.

While the hyperconjugation model is frequently cited, it is now understood that the anomeric effect likely arises from a combination of stereoelectronic and electrostatic factors, and no single model can exclusively account for all observations.[3]

Visualizing the Hyperconjugation Interaction

The following diagram illustrates the key orbital overlap responsible for the anomeric effect in the axial conformer.

AnomericEffect cluster_ring Pyranose Ring Snippet cluster_orbitals Orbital Interaction O5 O5 C1 C1 O5->C1 O_exo O-Me C1->O_exo axial n_orbital n (O5 lone pair) sigma_star_orbital σ* (C1-O-Me) n_orbital->sigma_star_orbital Stabilizing Hyperconjugation

Caption: Hyperconjugation model of the anomeric effect in an axial glycoside.

Methyl α-D-xylopyranoside: A Conformational Case Study

Methyl D-xylopyranoside exists predominantly in two chair conformations: the ⁴C₁ (most common) and the ¹C₄. In the α-anomer, the C1-methoxy group is axial in the ⁴C₁ conformation.

Conformations cluster_alpha Methyl α-D-xylopyranoside cluster_beta Methyl β-D-xylopyranoside alpha_4C1 ⁴C₁ Conformation (Axial OMe, Favored) beta_4C1 ⁴C₁ Conformation (Equatorial OMe) alpha_4C1->beta_4C1 Equilibrium

Caption: Conformational equilibrium between α (axial) and β (equatorial) anomers.

In the absence of the anomeric effect, the β-anomer, with its equatorial methoxy group, would be expected to be the major product due to minimized 1,3-diaxial steric interactions. However, the stereoelectronic stabilization of the α-anomer shifts this equilibrium. For the methanolysis of D-xylose, the equilibrium constant between the α and β-pyranosides is approximately 2.2, favoring the α-anomer.[4] This preference is a direct manifestation of the anomeric effect overcoming steric considerations.

The Influence of Solvent Polarity

The magnitude of the anomeric effect is highly dependent on the solvent environment. In polar, protic solvents like water or methanol, the preference for the axial conformer is reduced. This is because the solvent can form hydrogen bonds with the oxygen atoms of the pyranoside. This solvation stabilizes the more polar equatorial β-anomer more effectively than the α-anomer, thereby diminishing the relative stability gained from the anomeric effect.[5] Conversely, in non-polar solvents, the anomeric effect is more pronounced. This modulation is critical in drug development, as the local environment of a carbohydrate-binding pocket in a protein is often less polar than bulk water.

Experimental and Computational Verification

A multi-faceted approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the anomeric effect in methyl α-D-xylopyranoside.

Part A: NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining anomeric configuration and conformational equilibria in solution.[6] The chemical shift (δ) of the anomeric proton (H1) and the ³J(H1,H2) coupling constant are particularly diagnostic.

  • Anomeric Proton (H1): In α-anomers, the H1 is equatorial and typically resonates at a higher chemical shift (further downfield) compared to the axial H1 of β-anomers.[7]

  • Coupling Constant (³J(H1,H2)): The magnitude of this coupling is governed by the Karplus relationship, which correlates ³J values to the dihedral angle between the coupled protons. For an α-anomer (equatorial H1, axial H2), the dihedral angle is ~60°, resulting in a small coupling constant (typically 2-4 Hz). For a β-anomer (axial H1, axial H2), the dihedral angle is ~180°, leading to a large coupling constant (typically 7-9 Hz).

Quantitative NMR Data for Methyl Xylopyranosides

The following table summarizes typical NMR parameters obtained from Density Functional Theory (DFT) calculations and experimental data, which are crucial for distinguishing the anomers.

ParameterMethyl α-D-xylopyranosideMethyl β-D-xylopyranosideRationale for Distinction
δ H1 (ppm) ~4.6 - 4.8~4.2 - 4.4α-anomer's equatorial H1 is less shielded.[7]
δ C1 (ppm) ~100 - 102~104 - 106Anomeric carbon shifts are distinct.
¹J(C1,H1) (Hz) ~168 - 172~158 - 162Larger s-character in the C-H bond of the α-anomer.
³J(H1,H2) (Hz) ~3.0 - 4.0~7.0 - 8.0Reflects the ~60° (gauche) vs. ~180° (anti) dihedral angle.

Note: Exact values are solvent and temperature-dependent. Data synthesized from computational studies.[8][9]

Experimental Protocol: NMR Analysis of Anomeric Ratio

  • Sample Preparation: Dissolve 5-10 mg of the synthesized methyl xylopyranoside mixture in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the signals corresponding to the anomeric protons (H1) of the α- and β-anomers.

  • Data Analysis:

    • Identify the H1 signal for the α-anomer (doublet, δ ≈ 4.7 ppm, ³J ≈ 3-4 Hz) and the β-anomer (doublet, δ ≈ 4.3 ppm, ³J ≈ 7-8 Hz).

    • Calculate the molar ratio by comparing the integration values of the two anomeric proton signals.

  • ¹³C and 2D NMR (Optional but Recommended):

    • Acquire ¹³C and 2D spectra (COSY, HSQC) to confirm all proton and carbon assignments and provide unambiguous structural verification.[10]

Part B: Computational Modeling Workflow

Computational chemistry provides invaluable insight into the energetic contributions to the anomeric effect. Density Functional Theory (DFT) is a robust method for these calculations.

ComputationalWorkflow start Start: Define Molecular Structures build Build 3D models of methyl α- and β-D-xylopyranoside (⁴C₁ conformation) start->build geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build->geom_opt freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory / larger basis set) freq_calc->energy_calc solvent_model Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvent_model nbo_analysis Natural Bond Orbital (NBO) Analysis solvent_model->nbo_analysis results Analyze Results: ΔE, ΔG, Orbital Interactions, Dipole Moments nbo_analysis->results end End results->end

Caption: Workflow for computational analysis of the anomeric effect.

This workflow allows for the calculation of the energy difference (ΔE) between the two anomers, providing a theoretical value for the magnitude of the anomeric effect.[5] The NBO analysis is particularly powerful as it can directly probe and quantify the stabilizing energy of the n → σ* hyperconjugation interaction.[3]

Synthesis of Methyl α-D-xylopyranoside

The preparation of methyl glycosides is a cornerstone of carbohydrate synthesis. The Fischer glycosylation is a direct and classical method.

Protocol: Fischer Glycosylation of D-Xylose

This method involves treating the unprotected sugar with an alcohol (in this case, methanol) under acidic catalysis. The reaction proceeds to an equilibrium mixture of α and β furanosides and pyranosides, with the thermodynamically stable methyl α-D-xylopyranoside being the major product after extended reaction times.[11][12]

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-xylose (5.0 g).

  • Reagent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the suspension.

  • Catalyst Introduction: Carefully add a strong acid catalyst. A common choice is 1-2% (v/v) acetyl chloride or concentrated sulfuric acid. Caution: Addition is exothermic. Alternatively, a solid acid catalyst like Amberlyst-15 or QP-SA can be used for simpler workup.[13]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting xylose is consumed.

  • Neutralization and Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by slowly adding a base (e.g., solid sodium bicarbonate or silver carbonate) until effervescence ceases.

    • Filter the mixture to remove the salt or solid catalyst.

  • Purification:

    • Evaporate the methanol filtrate under reduced pressure to obtain a crude syrup.

    • The syrup contains a mixture of anomers. The desired methyl α-D-xylopyranoside can be purified from the mixture by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by fractional crystallization.

Self-Validation Note: The identity and purity of the final product must be rigorously confirmed using the NMR spectroscopy protocol described in Section 3, Part A, and by measuring its specific rotation.

Conclusion

The anomeric effect in methyl α-D-xylopyranoside serves as a quintessential example of how subtle stereoelectronic forces can override classical steric predictions to govern molecular conformation. For researchers in drug development, a deep understanding of this effect is not merely academic; it is critical for designing glycoside-based inhibitors or glycomimetics, as the three-dimensional presentation of hydroxyl groups—dictated by the anomeric configuration—is paramount for molecular recognition and binding affinity at protein active sites.[14] The integrated approach of NMR spectroscopy, computational modeling, and targeted synthesis provides the necessary toolkit to probe, understand, and ultimately harness this fundamental principle of carbohydrate chemistry.

References
  • Hricovíni, M., Malkina, O. L., Bízik, F., Turi Nagy, L., & Malkin, V. G. (1997). Calculation of NMR Chemical Shifts and Spin−Spin Coupling Constants in the Monosaccharide Methyl-β-d-xylopyranoside Using a Density Functional Theory Approach. The Journal of Physical Chemistry A, 101(50), 9756–9763. [Link]

  • Karamat, S., & Fabian, W. M. F. (2006). Computational study of the conformational space of methyl 2,4-diacetyl-beta-D-xylopyranoside: 4C1 and 1C4 chairs, skew-boats (2SO, 1S3), and B3,O boat forms. The Journal of Physical Chemistry A, 110(23), 7477–7484. [Link]

  • Wang, C., Ying, F., & Mo, Y. (2014). How Solvent Influences the Anomeric Effect: Roles of Hyperconjugative versus Steric Interactions on the Conformational Preference. The Journal of Organic Chemistry, 79(5), 2133–2141. [Link]

  • Jennings, H. J., & Jones, J. K. N. (1965). Synthesis of 6-O-α- and β-D-xylopyranosyl-D-mannopyranose. (Glycosidation of α-and β-D-xylopyranosyl chloride 2,3,4-tri(chlorosulfate)). Canadian Journal of Chemistry, 43(9), 2372-2386. [Link]

  • Hricovíni, M., & Tvaroška, I. (2000). Chemical Shifts and Spin−Spin Coupling Constants in Me α-d-Xylopyranoside: A DFT Approach. The Journal of Physical Chemistry A, 104(8), 1744–1751. [Link]

  • Wikipedia contributors. (2023). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Jiménez-Barbero, J., et al. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Journal of the American Chemical Society. [Link]

  • Jennings, H. J. (1968). Synthesis of 6-0-a- and PD-xylopyranosyl-D-mannopyranose. (Glycosidation of u-and p-D-xylopyranosyl chloride 2,3,4-tri(chlorosulfate)). Canadian Journal of Chemistry, 46(17), 2799-2805. [Link]

  • Nifant'ev, E. E., et al. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 14(10), 4079-4090. [Link]

  • Smirnova, J., & Mizanur, R. (2018). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. BioResources, 13(4), 7687-7700. [Link]

  • Polat, T., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie - Chemical Monthly, 149(12), 2241-2248. [Link]

  • Wikipedia contributors. (2023). Fischer glycosidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Butts, C. P., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry, 12(40), 8031-8035. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101554, alpha-D-Xylopyranoside, methyl. Retrieved from [Link].

  • Zhang, R., Oliver, A. G., & Serianni, A. S. (2012). Disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside. Acta crystallographica. Section C, Crystal structure communications, 68(Pt 1), o7–o11. [Link]

  • Simons, J. P., et al. (2011). Sensing the anomeric effect in a solvent-free environment. Nature Chemistry, 3(2), 123-127. [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). GLYCOSIDATION OF SUGARS: II. METHANOLYSIS OF D-XYLOSE, D-ARABINOSE, D-LYXOSE, AND D-RIBOSE. Canadian Journal of Chemistry, 41(11), 2743-2759. [Link]

  • Widmalm, G., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry, 12(40), 8031-8035. [Link]

  • Crich, D. (2010). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Accounts of Chemical Research, 43(8), 1145-1153. [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). GLYCOSIDATION OF SUGARS: II. METHANOLYSIS OF D-XYLOSE, D-ARABINOSE, D-LYXOSE, AND D-RIBOSE. Canadian Journal of Chemistry, 41(11), 2743-2759. [Link]

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  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Xu, Y., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules, 28(9), 3894. [Link]

  • Jha, A., et al. (2021). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Advances, 11(43), 26861-26868. [Link]

  • Kuttel, M. M., & Naidoo, K. J. (2005). Conformational properties of Methyl β-maltoside and Methyl α- and β-cellobioside disaccharides. Journal of the American Chemical Society, 127(34), 12138-12148. [Link]

  • Corzana, F., et al. (2023). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Molecules, 28(15), 5800. [Link]

  • Gagliardi, M., et al. (2021). ¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). ResearchGate. [Link]

  • Corzana, F., et al. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Journal of the American Chemical Society. [Link]

  • Vasilev, A. A., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(21), 7545. [Link]

  • Serianni, A. S., & Barker, R. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

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Methodological & Application

Synthesis of Methyl α-D-xylopyranoside via Fischer Glycosylation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Methyl α-D-xylopyranoside from D-xylose using the Fischer glycosylation reaction. It delves into the underlying chemical principles, including the reaction mechanism and the factors governing stereoselectivity. A detailed, field-proven protocol is presented, covering the experimental procedure, purification of the desired α-anomer, and rigorous characterization of the final product. This guide is intended for researchers and professionals in organic chemistry, drug development, and glycobiology.

Introduction and Scientific Background

The Fischer glycosylation, first reported by Emil Fischer between 1893 and 1895, remains a cornerstone of carbohydrate chemistry for the synthesis of simple alkyl glycosides.[1] This acid-catalyzed reaction between a reducing sugar and an alcohol is a direct and often high-yielding method, notable for its operational simplicity as it can be performed with unprotected carbohydrates.[1] Methyl α-D-xylopyranoside, a derivative of the pentose sugar D-xylose, is a valuable building block in the synthesis of various biologically active compounds and serves as a substrate for enzymatic studies.[2]

The Mechanism of Fischer Glycosylation

The Fischer glycosylation proceeds through an equilibrium-controlled process. The reaction is initiated by the acid-catalyzed formation of the hemiacetal from the open-chain form of D-xylose in methanol. Protonation of the anomeric hydroxyl group leads to the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by methanol on this electrophilic intermediate can occur from two faces, leading to the formation of both α- and β-methyl glycosides.

Kinetic vs. Thermodynamic Control: The Key to Anomeric Selectivity

A critical aspect of the Fischer glycosylation is the formation of a mixture of anomers (α and β) and potentially ring isomers (pyranosides and furanosides).[1][3] The product distribution is governed by the principles of kinetic and thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction favors the formation of the kinetically controlled products, which are typically the furanosides, due to their lower activation energy of formation.[4][5]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches thermodynamic equilibrium.[1] This allows for the interconversion of the initially formed kinetic products to the more stable thermodynamic products. In the case of methyl xylopyranosides, the α-anomer is the thermodynamically more stable product, largely due to the stabilizing influence of the anomeric effect. Therefore, prolonged reaction times are employed to maximize the yield of the desired Methyl α-D-xylopyranoside.[1][6]

Experimental Protocol: Synthesis of Methyl α-D-xylopyranoside

This protocol is designed to favor the formation of the thermodynamically preferred α-anomer.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )GradeSupplier
D-XyloseC₅H₁₀O₅150.13≥99%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04≥99.8%Fisher Scientific
Acetyl ChlorideCH₃COCl78.50≥98%Acros Organics
Sodium BicarbonateNaHCO₃84.01ACS ReagentVWR Chemicals
Anhydrous Sodium SulfateNa₂SO₄142.04ACS ReagentEMD Millipore
Diethyl Ether(C₂H₅)₂O74.12ACS ReagentJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradePharmco-AAPER
HexanesC₆H₁₄-ACS GradeMacron Fine Chemicals

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Methanol is flammable and toxic. Acetyl chloride is corrosive and reacts violently with water, releasing HCl gas.

Reaction Setup and Procedure

Step 1: Preparation of Methanolic HCl (approx. 1.25 M)

  • Carefully and slowly add acetyl chloride (5.0 mL, 70.3 mmol) to anhydrous methanol (50 mL) at 0 °C (ice bath) with gentle stirring in a round-bottom flask equipped with a drying tube.

  • Allow the solution to warm to room temperature. This in situ generation of HCl ensures anhydrous conditions.

Step 2: Glycosylation Reaction

  • Add D-xylose (5.0 g, 33.3 mmol) to the freshly prepared methanolic HCl solution.

  • Equip the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.

  • Maintain the reflux for 24 hours to ensure the reaction reaches thermodynamic equilibrium, favoring the α-anomer.[1][6]

Step 3: Reaction Work-up and Neutralization

  • Cool the reaction mixture to room temperature.

  • Slowly add solid sodium bicarbonate in small portions to the stirred solution until the effervescence ceases and the pH is neutral (check with pH paper).

  • Filter the mixture to remove the resulting sodium salts.

  • Wash the solid residue with a small amount of methanol.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain a viscous syrup.

Purification of Methyl α-D-xylopyranoside

The crude product is a mixture of α- and β-xylopyranosides, with the α-anomer being the major component. Purification can be achieved by crystallization or column chromatography.

Method A: Fractional Crystallization (Preferred for larger scale)

  • Dissolve the crude syrup in a minimal amount of hot methanol.

  • Slowly add diethyl ether with stirring until the solution becomes slightly turbid.

  • Allow the solution to stand at room temperature, then transfer to a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry. The α-anomer tends to crystallize more readily.

Method B: Silica Gel Column Chromatography (For higher purity)

  • Prepare a slurry of silica gel in a mixture of ethyl acetate and hexanes (e.g., 7:3 v/v).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude syrup in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the ethyl acetate/hexanes mixture, collecting fractions. The anomers can be separated, with the less polar anomer typically eluting first.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., p-anisaldehyde solution followed by heating).

  • Combine the fractions containing the pure α-anomer and concentrate under reduced pressure to yield a white solid.

Characterization of Methyl α-D-xylopyranoside

The identity and purity of the synthesized Methyl α-D-xylopyranoside should be confirmed by the following analytical techniques.

ParameterExpected Value
Appearance White crystalline solid[2]
Molecular Formula C₆H₁₂O₅[2]
Molecular Weight 164.16 g/mol
Melting Point 90-92 °C
Optical Rotation [α]D²⁰+155° (c=2, H₂O)
¹H NMR (400 MHz, D₂O)δ (ppm): 4.75 (d, J=3.6 Hz, 1H, H-1), 3.70 (dd, J=11.6, 5.6 Hz, 1H, H-5eq), 3.62 (t, J=9.2 Hz, 1H, H-3), 3.55 (dd, J=9.6, 3.6 Hz, 1H, H-2), 3.49-3.42 (m, 1H, H-4), 3.40 (s, 3H, OCH₃), 3.29 (t, J=11.2 Hz, 1H, H-5ax)
¹³C NMR (100 MHz, D₂O)δ (ppm): 100.2 (C-1), 73.4 (C-3), 71.8 (C-2), 69.8 (C-4), 61.5 (C-5), 55.4 (OCH₃)

Workflow and Mechanism Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of Methyl α-D-xylopyranoside.

Reaction Mechanism

fischer_glycosylation cluster_1 Ring Opening & Protonation cluster_2 Formation of Oxocarbenium Ion cluster_3 Nucleophilic Attack & Deprotonation Xylose D-Xylose (cyclic hemiacetal) OpenChain Open-chain form Xylose->OpenChain Equilibrium ProtonatedHemiacetal Protonated Hemiacetal Xylose->ProtonatedHemiacetal + H⁺ OpenChain->Xylose Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedHemiacetal->Oxocarbenium - H₂O Intermediate Protonated Methyl Glycoside Oxocarbenium->Intermediate Nucleophilic Attack Methanol CH₃OH Methanol->Oxocarbenium AlphaProduct Methyl α-D-xylopyranoside Intermediate->AlphaProduct - H⁺ (axial attack) BetaProduct Methyl β-D-xylopyranoside Intermediate->BetaProduct - H⁺ (equatorial attack)

Caption: Mechanism of the Fischer glycosylation of D-xylose.

Discussion and Field-Proven Insights

  • Anhydrous Conditions: The success of the Fischer glycosylation relies heavily on maintaining anhydrous conditions. The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the desired glycoside. The in situ generation of HCl from acetyl chloride and anhydrous methanol is a reliable method to ensure a dry reaction environment.

  • Thermodynamic Equilibrium: Achieving a high ratio of the α-anomer to the β-anomer is a matter of allowing the reaction to reach thermodynamic equilibrium. While shorter reaction times might yield a product mixture, extending the reflux period to 24 hours is crucial for maximizing the thermodynamically more stable α-product.

  • Purification Strategy: While both crystallization and column chromatography are effective, the choice of purification method may depend on the scale of the reaction and the desired final purity. For multi-gram scale syntheses, fractional crystallization is often more practical. For obtaining highly pure material for analytical purposes, column chromatography is recommended.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting D-xylose spot and the appearance of the less polar product spots. A suitable mobile phase would be a mixture of ethyl acetate and methanol.

Conclusion

The Fischer glycosylation offers a straightforward and efficient method for the synthesis of Methyl α-D-xylopyranoside from D-xylose. By understanding and applying the principles of kinetic and thermodynamic control, specifically by employing prolonged reaction times at reflux, the thermodynamically favored α-anomer can be obtained as the major product. The detailed protocol and purification strategies outlined in this application note provide a reliable path for researchers to synthesize and characterize this valuable carbohydrate derivative for a variety of applications in chemical and biological sciences.

References

  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Costas, M., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. [Link]

  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Canadian Journal of Chemistry, 41(11), 2743-2758. [Link]

  • Bishop, C. T., & Cooper, F. P. (1962). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry, 40(2), 224-231. [Link]

  • Zhang, S., et al. (2021). Thermodynamic and Kinetic Modeling of Co-utilization of Glucose and Xylose for 2,3-BDO Production by Zymomonas mobilis. Frontiers in Bioengineering and Biotechnology, 9, 700030. [Link]

  • Wikipedia. (2023, December 12). Fischer glycosidation. Retrieved from [Link]

  • Technology Networks. (2010, May 18). Microwave accelerated Fischer glycosidation. Retrieved from [Link]

  • Stanetty, C., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie-Chemical Monthly, 149(12), 2265-2273. [Link]

  • Yamada, H., et al. (2015). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. The Journal of Organic Chemistry, 80(22), 11466-11474. [Link]

  • Frontiers. (2021, July 26). Thermodynamic and Kinetic Modeling of Co-utilization of Glucose and Xylose for 2,3-BDO Production by Zymomonas mobilis. Retrieved from [Link]

  • PubChem. (n.d.). methyl alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Methyl α-D-xylopyranoside by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-D-xylopyranoside is a valuable carbohydrate derivative utilized in various fields of biochemical research and as a precursor in the synthesis of more complex molecules. The purity of this compound is paramount for reliable experimental outcomes and for meeting the stringent quality standards in drug development. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1] This application note provides a detailed guide to the purification of methyl α-D-xylopyranoside by recrystallization, delving into the theoretical underpinnings, practical protocols, and troubleshooting strategies.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. Any insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of methyl α-D-xylopyranoside should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is essential for achieving a good recovery of the purified compound.

  • Inertness: The solvent should not react with methyl α-D-xylopyranoside.

  • Volatility: A moderately volatile solvent is preferred to facilitate its removal from the purified crystals during the drying step.

  • Non-toxic and readily available: Safety and cost-effectiveness are important practical considerations.

  • Dissolves impurities well at all temperatures or not at all: This ensures that the impurities are effectively removed.

Table 1: Potential Solvents for Recrystallization of Methyl α-D-xylopyranoside

SolventRationale for ConsiderationPotential Drawbacks
Methanol Proven effective for the analogous methyl α-D-glucopyranoside. Good balance of polarity and volatility.May have some solubility at room temperature, potentially reducing yield.
Ethanol Similar to methanol but less volatile.May require a larger volume to dissolve the compound.
Water Methyl α-D-xylopyranoside is soluble in water.High solubility at room temperature may lead to poor recovery unless a mixed solvent system is used.
Ethanol/Water Mixture A mixed solvent system can be fine-tuned to achieve the desired solubility profile.[2]The optimal ratio needs to be determined experimentally.
Acetone A polar aprotic solvent that may offer a different solubility profile.May not be a sufficiently good solvent, even when hot.
Ethyl Acetate A less polar solvent that is unlikely to be a good primary solvent but could be used as an anti-solvent in a mixed system.Low polarity makes it a poor solvent for highly polar glycosides.

Potential Impurities in Crude Methyl α-D-xylopyranoside

The nature of impurities will depend on the synthetic route used to prepare the methyl α-D-xylopyranoside. Common impurities may include:

  • Unreacted D-xylose: The starting material for the synthesis.

  • Methyl β-D-xylopyranoside: The anomeric isomer that may form during the glycosylation reaction.

  • Polysaccharides: Higher molecular weight carbohydrates that may be present in the starting material.

  • Salts and catalysts: Residual reagents from the synthesis and work-up procedures.

  • Colored byproducts: Formed from the degradation of carbohydrates under harsh reaction conditions.

Experimental Protocol: Recrystallization of Methyl α-D-xylopyranoside from Methanol

This protocol provides a step-by-step guide for the recrystallization of methyl α-D-xylopyranoside using methanol.

Materials and Equipment:

  • Crude methyl α-D-xylopyranoside

  • Anhydrous methanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Workflow Diagram:

Caption: Workflow for the purification of methyl α-D-xylopyranoside.

Procedure:

  • Dissolution:

    • Place the crude methyl α-D-xylopyranoside in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. A reflux condenser can be attached to the flask to prevent solvent loss.

    • Continue to add small portions of hot methanol until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield of recovered crystals.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper placed in the preheated funnel.

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Ensure the filter paper is wetted with a small amount of cold methanol before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.

Troubleshooting Common Recrystallization Problems

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure methyl α-D-xylopyranoside.
"Oiling out" (formation of a liquid instead of crystals). - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.[3][4][5]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different solvent with a lower boiling point.- Consider using a mixed solvent system.
Low recovery of crystals. - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use a colder washing solvent or a smaller volume.- Ensure the filtration apparatus is preheated for hot filtration.
Colored impurities in the final product. - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization.

Purity Assessment

The purity of the recrystallized methyl α-D-xylopyranoside should be assessed using appropriate analytical techniques.

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

Conclusion

Recrystallization is a highly effective method for the purification of methyl α-D-xylopyranoside. Careful selection of the solvent system and adherence to proper technique are crucial for achieving high purity and yield. This application note provides a comprehensive framework for developing and executing a successful recrystallization protocol, enabling researchers and scientists to obtain high-quality material for their downstream applications.

References

  • Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • University of York. Problems with Recrystallisations. [Link]

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Application Notes & Protocols: The Role of Methyl α-D-xylopyranoside in Glycosidase Research and Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Sugars in Glycosidase Research

Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to countless biological processes, from digestion and nutrient acquisition to cellular signaling and pathogenesis. Consequently, the specific inhibition of glycosidases has become a major focus in drug development, particularly for metabolic diseases like type 2 diabetes, where α-glucosidase inhibitors are used to control postprandial hyperglycemia.[1][2]

This guide delves into the utility of Methyl α-D-xylopyranoside , a simple methyl glycoside of the five-carbon sugar xylose, as a tool in the study of glycosidases.[3] While not a potent inhibitor itself, its structural simplicity and relationship to both glucose and xylose make it a versatile molecule for interrogating enzyme active sites and developing robust inhibitor screening assays. We will explore its use as a negative control and structural probe in α-glucosidase assays and, more pertinently, as a foundational substrate for developing assays against α-xylosidases—enzymes critical to the breakdown of hemicellulose.

Part 1: Characterizing Methyl α-D-xylopyranoside in an α-Glucosidase Inhibition Assay

Expertise & Causality: The first step in validating any potential inhibitor is to test it in a standardized assay. The α-glucosidase assay is a workhorse in metabolic drug discovery. We use Methyl α-D-xylopyranoside here not with the expectation of strong inhibition, but as a crucial scientific control. Its structure is analogous to a glucose pyranoside ring but lacks the C6 hydroxymethyl group. Its interaction (or lack thereof) with α-glucosidase provides valuable information on the steric and electronic requirements of the enzyme's active site. A lack of inhibition by this compound helps to validate that any "hits" discovered in a screen are specific and not merely artifacts.

Principle of the Chromogenic Assay

The assay's logic is elegantly simple and relies on a chromogenic substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG) . α-Glucosidase cleaves pNPG into α-glucose and p-nitrophenol. Under alkaline conditions (achieved by adding a "stop solution" like sodium carbonate), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at 400-410 nm.[4] A true inhibitor will prevent this color change by blocking the enzyme's activity.

Experimental Workflow Diagram

Assay_Workflow_Glucosidase cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis Reagents Prepare: 1. Phosphate Buffer (pH 6.8) 2. α-Glucosidase Solution 3. pNPG Substrate Solution 4. Test Compound (Methyl α-D-xylopyranoside) 5. Positive Control (Acarbose) 6. Stop Solution (Na₂CO₃) Incubate1 1. Add Enzyme + Buffer + Test Compound/Control Reagents->Incubate1 Incubate2 2. Pre-incubate at 37°C (5-10 min) Incubate1->Incubate2 StartRxn 3. Add pNPG Substrate to start reaction Incubate2->StartRxn Incubate3 4. Incubate at 37°C (20-30 min) StartRxn->Incubate3 StopRxn 5. Add Stop Solution (0.1 M Na₂CO₃) Incubate3->StopRxn Readout Measure Absorbance at 405 nm StopRxn->Readout Calculate Calculate % Inhibition and IC₅₀ Value Readout->Calculate

Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.

Protocol: Determining Inhibition Kinetics

This protocol assumes you have a confirmed inhibitor from the primary screen.

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of your inhibitor, typically around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the pNPG substrate, typically ranging from 0.25x to 10x the known Km value of the enzyme for that substrate.

  • Run the Assay: For each inhibitor concentration (including a zero-inhibitor control), perform the enzymatic assay as described in Part 1 across the full range of substrate concentrations. Instead of a single endpoint reading, measure the absorbance every 30-60 seconds for 10-15 minutes (kinetic mode) to determine the initial velocity (V₀) of the reaction (the initial slope of absorbance vs. time).

  • Plot the Data:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] to visualize the Michaelis-Menten curve.

    • Transform the data by calculating 1/V₀ and 1/[S].

    • Create a Lineweaver-Burk plot of 1/V₀ (y-axis) versus 1/[S] (x-axis). You will have a separate line for each inhibitor concentration.

  • Analyze the Plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases). [5][6] * Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mixed/Uncompetitive Inhibition: Lines intersect in the second quadrant or are parallel (both Km and Vmax change). [7]

Data Presentation: Summary of Kinetic Parameters

Summarize your findings in a clear, concise table.

Inhibitor Conc.Apparent Vmax (Abs/min)Apparent Km (mM)Inhibition TypeKi (µM)
0 µM (Control)ValueValueN/AN/A
[X] µMValueValueCompetitiveValue
[Y] µMValueValueCompetitiveValue

Part 3: Advanced Application: α-Xylosidase Inhibitor Assay

Expertise & Causality: While using Methyl α-D-xylopyranoside in a glucosidase assay is instructive, its most scientifically relevant application is in the study of enzymes that naturally process xylose-containing substrates: α-xylosidases . [8]These enzymes are important in biomass degradation and microbial metabolism. An inhibitor of α-xylosidase could have applications in biotechnology or as an antimicrobial agent. Here, we build a robust screening assay for this enzyme class.

Principle of the α-Xylosidase Assay

The most direct and reliable method for an α-xylosidase assay mirrors the α-glucosidase assay. We use a specific chromogenic substrate, p-Nitrophenyl-α-D-xylopyranoside (pNPX) . [9][10][11]The α-xylosidase cleaves pNPX to release the same yellow p-nitrophenolate ion under alkaline conditions, allowing for identical spectrophotometric detection. This provides a validated, high-throughput method for screening compound libraries.

While one could use Methyl α-D-xylopyranoside as the substrate, this would necessitate a more complex, secondary coupled-enzyme assay to detect the release of either methanol or xylose. [12][13][14]Using pNPX is the preferred primary screening method due to its simplicity and robustness.

Experimental Workflow for α-Xylosidase Assay

Assay_Workflow_Xylosidase cluster_prep_xyl Preparation cluster_assay_xyl Inhibitor Screening cluster_readout_xyl Hit Identification Reagents_xyl Prepare: 1. Appropriate Buffer (e.g., Citrate, pH 4.0-6.0) 2. α-Xylosidase Solution 3. pNPX Substrate Solution 4. Test Compound Library 5. Stop Solution (Na₂CO₃) Incubate1_xyl 1. Dispense Enzyme + Buffer + Test Compound to wells Reagents_xyl->Incubate1_xyl Incubate2_xyl 2. Pre-incubate at optimal temp. Incubate1_xyl->Incubate2_xyl StartRxn_xyl 3. Add pNPX Substrate to initiate reaction Incubate2_xyl->StartRxn_xyl Incubate3_xyl 4. Incubate at optimal temp. StartRxn_xyl->Incubate3_xyl StopRxn_xyl 5. Add Stop Solution Incubate3_xyl->StopRxn_xyl Readout_xyl Read Absorbance at 405 nm StopRxn_xyl->Readout_xyl Calculate_xyl Identify wells with significant % Inhibition Readout_xyl->Calculate_xyl

Caption: High-throughput screening workflow for α-Xylosidase inhibitors.

Detailed Protocol: α-Xylosidase Inhibitor Screening

This protocol is optimized for discovering novel inhibitors against a target α-xylosidase.

1. Reagent Preparation:

  • Assay Buffer: The optimal pH for xylosidases can vary. A 50 mM sodium citrate buffer with a pH between 4.0 and 6.0 is a common starting point. [15]* α-Xylosidase Enzyme Solution: Recombinantly express and purify the target α-xylosidase. Determine its activity and dilute to a working concentration in assay buffer that gives a robust signal within a 15-30 minute reaction time.

  • Substrate Solution (2 mM pNPX): Dissolve p-Nitrophenyl-α-D-xylopyranoside in assay buffer.

  • Test Compounds: Dissolve library compounds in DMSO to a stock concentration (e.g., 10 mM) and prepare intermediate dilutions in assay buffer.

  • Stop Solution (0.1 M Sodium Carbonate).

2. Assay Procedure:

  • Assay Plate: To a 96-well plate, add 150 µL of assay buffer.

  • Compound Addition: Add 20 µL of the test compound solution (or buffer for controls).

  • Enzyme Addition: Add 10 µL of the α-xylosidase working solution. Mix and pre-incubate for 10 minutes at the enzyme's optimal temperature (e.g., 37-55°C).

  • Reaction Initiation: Add 20 µL of 2 mM pNPX substrate solution to all wells.

  • Incubation: Incubate for 15-30 minutes at the optimal temperature.

  • Termination and Measurement: Add 50 µL of stop solution and read absorbance at 405 nm.

3. Data Analysis and Hit Validation:

  • Calculate the percent inhibition for each test compound as described in Part 1.

  • Compounds showing significant inhibition (e.g., >50% at a 10 µM concentration) are considered "primary hits."

  • These hits must be re-tested and validated by generating full IC₅₀ curves and performing kinetic studies as detailed in Part 2 to confirm their activity and determine their mechanism of action.

Conclusion

Methyl α-D-xylopyranoside serves as an exemplary tool for the rigorous scientific study of glycosidases. While its direct inhibitory capacity is minimal, its value lies in its application as a structural probe and negative control for defining the specificity of α-glucosidase active sites. More importantly, it serves as a conceptual and practical foundation for developing highly relevant inhibitor screening assays for α-xylosidases, enzymes of significant biotechnological interest. By employing the robust, self-validating protocols detailed here, researchers in academia and industry can confidently screen for, identify, and characterize novel glycosidase inhibitors for therapeutic and industrial applications.

References

  • Couturier, M., et al. (2010). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 76(3), 931–934. Available at: [Link]

  • Eisenthal, R., & Danson, M. J. (Eds.). (2002). Enzyme Assays: A Practical Approach. Oxford University Press. (General reference for kinetic principles)
  • Assay Genie. (n.d.). Methanol Assay Kit (Colorimetric). Retrieved from [Link]

  • Elya, B., et al. (2008). Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia. Molecules, 23(4), 859. Available at: [Link]

  • CD BioGlyco. (n.d.). Methyl-α-D-xylopyranoside, Purity ≥95%. Retrieved from [Link]

  • VTT. (2017). Enzymatic method for the evaluation of xylose. Google Patents.
  • Biely, P., et al. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 279(1), 93-97. Available at: [Link]

  • PLOS ONE. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. PLOS ONE, 17(3), e0265321. Available at: [Link]

  • Megazyme. (n.d.). 4-Nitrophenyl-α-D-xylopyranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of α-glucosidase inhibition by compounds 7h (left) and 7a (right). Retrieved from [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Rodriguez, J., et al. (2024). Isolation of Alpha-Glucosidase Inhibitors from the Panamanian Mangrove Plant Mora oleifera. Molecules, 29(13), 3169. Available at: [Link]

  • Vinet, B. (1987). An enzymic assay for the specific determination of methanol in serum. Clinical Chemistry, 33(12), 2204-2208. Available at: [Link]

  • Ejby, M., et al. (2015). Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92. Journal of Basic Microbiology, 55(10), 1213-1222. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic assay on α-glycosidase inhibition by compounds 7, 22, 37, and 44, respectively. Retrieved from [Link]

  • Chen, S., et al. (2021). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. Journal of Fungi, 7(11), 934. Available at: [Link]

  • Matsui, T., et al. (2020). Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars. Bioscience, Biotechnology, and Biochemistry, 84(10), 2149-2156. Available at: [Link]

  • Lopez, J. E., & Tadi, P. (2023). Alpha Glucosidase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Hormone and Metabolic Research, 27(S 1), 23-28. Available at: [Link]

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Application Notes and Protocols: Methyl α-D-Xylopyranoside as a Substrate for α-Xylosidase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of α-Xylosidases in Biology and Biotechnology

α-Xylosidases (EC 3.2.1.177), a class of glycoside hydrolase enzymes, are pivotal in the metabolism of carbohydrates across a vast range of organisms, including bacteria, fungi, and plants.[1] These enzymes catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues from xylosides and xyloglucans.[1][2][3] This function is integral to the breakdown of complex plant cell wall polysaccharides, such as xyloglucan, playing a crucial role in processes like cell wall remodeling, plant growth, and defense mechanisms.[1][4] In the realm of biotechnology, α-xylosidases are instrumental in the degradation of lignocellulosic biomass for the production of biofuels by enhancing the release of fermentable sugars.[1][5]

Given their significance, the accurate measurement of α-xylosidase activity is paramount for both fundamental research and industrial applications. This necessitates the use of specific and reliable substrates that enable sensitive detection of enzymatic activity. Methyl α-D-xylopyranoside serves as an effective and specific substrate for this purpose, facilitating the characterization of α-xylosidase kinetics and the screening of potential inhibitors.

Principle of the Assay: Unveiling Enzyme Activity

The enzymatic assay for α-xylosidase using methyl α-D-xylopyranoside is based on the enzyme-catalyzed hydrolysis of the glycosidic bond in the substrate. This reaction releases xylose and methanol. While direct quantification of these products is possible, a more common and convenient approach involves a coupled enzyme assay system. In this setup, the xylose produced is acted upon by a series of enzymes, ultimately leading to the generation of a chromogenic or fluorogenic product that can be easily quantified spectrophotometrically or fluorometrically.

A key advantage of using a synthetic substrate like methyl α-D-xylopyranoside is the high specificity it offers for α-xylosidase, minimizing interference from other glycosidases that may be present in a sample. This specificity is crucial for obtaining accurate and reproducible data.

Materials and Reagents

  • α-Xylosidase: Purified or as a crude extract.

  • Methyl α-D-xylopyranoside: High purity (≥98%).[6]

  • Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 6.0. The optimal pH should be determined for the specific enzyme being studied.

  • Coupled Enzyme System: Commercially available xylose assay kits often contain the necessary enzymes (e.g., xylose dehydrogenase) and cofactors (e.g., NAD+) for colorimetric or fluorometric detection.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelength.

  • 96-well Microplates: Clear for colorimetric assays or black for fluorometric assays.

  • Standard Laboratory Equipment: Pipettes, tubes, incubator, etc.

Experimental Workflow: A Visual Guide

AssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Dilutions - Substrate Solution - Assay Buffer Incubation Incubate Enzyme with Methyl α-D-xylopyranoside Reagents->Incubation Add to plate Standards Prepare Xylose Standard Curve Measurement Measure Signal (Absorbance/Fluorescence) Standards->Measurement Read in parallel CoupledAssay Add Coupled Enzyme Reagents Incubation->CoupledAssay Stop reaction & initiate detection CoupledAssay->Measurement Calculation Calculate Enzyme Activity (U/mL) Measurement->Calculation Kinetics Determine Kinetic Parameters (Km, Vmax) Calculation->Kinetics

Caption: Workflow for α-xylosidase activity assay.

Detailed Protocol: Step-by-Step Guide

Reagent Preparation
  • α-Xylosidase Solution: Prepare a series of dilutions of the enzyme in assay buffer to ensure the final activity falls within the linear range of the assay.

  • Methyl α-D-xylopyranoside Solution: Dissolve methyl α-D-xylopyranoside in the assay buffer to the desired final concentration (e.g., 1-10 mM). The optimal concentration may need to be determined experimentally, especially for kinetic studies.

  • Xylose Standard Curve: Prepare a series of xylose standards in the assay buffer (e.g., 0-100 µM) to correlate the measured signal (absorbance or fluorescence) to the amount of product formed.

Assay Procedure
  • Plate Setup: To each well of a 96-well microplate, add the appropriate volume of assay buffer. Include wells for blanks (no enzyme), controls (no substrate), and standards.

  • Enzyme Addition: Add the diluted α-xylosidase solution to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.

  • Initiate Reaction: Add the methyl α-D-xylopyranoside solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding a stop solution (if required by the detection kit) or by proceeding directly to the detection step.

  • Detection: Add the coupled enzyme assay reagents to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for color or fluorescence development.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

Calculation of Enzyme Activity

The activity of α-xylosidase is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (xylose) per minute under the specified assay conditions.

  • Standard Curve: Plot the absorbance or fluorescence values of the xylose standards against their concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Product Concentration: Use the standard curve equation to calculate the concentration of xylose produced in each sample well from its corresponding absorbance or fluorescence reading.

  • Enzyme Activity: Calculate the enzyme activity using the following formula:

    Activity (U/mL) = ( [Xylose]produced (µmol/L) * Total reaction volume (L) ) / ( Incubation time (min) * Enzyme volume (L) )

Kinetic Analysis

To determine the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), the assay is performed with varying concentrations of methyl α-D-xylopyranoside.

  • Vary Substrate Concentration: Repeat the assay procedure with a range of methyl α-D-xylopyranoside concentrations, keeping the enzyme concentration constant.

  • Measure Initial Velocities: Determine the initial reaction velocity (v₀) for each substrate concentration.

  • Plot Data: Plot the initial velocities against the corresponding substrate concentrations.

  • Non-linear Regression: Fit the data to the Michaelis-Menten equation using a suitable software program to determine the Km and Vmax values.

ParameterDescriptionTypical Values for α-Xylosidase
Km Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.Varies depending on the enzyme source and conditions.
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.Dependent on enzyme concentration and purity.
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time.Calculated as Vmax / [E]total.
kcat/Km The catalytic efficiency of the enzyme.A measure of how efficiently an enzyme converts a substrate to product.

Note: The specific kinetic parameters will vary depending on the source of the α-xylosidase and the assay conditions.[7]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results obtained using this protocol, the following validation steps are essential:

  • Linearity: Confirm that the assay response is linear with respect to both enzyme concentration and time. This ensures that the measurements are taken within the initial velocity phase of the reaction.

  • Controls: Always include appropriate controls in each experiment:

    • Blank: Contains all reagents except the enzyme, to account for any background signal.

    • No Substrate Control: Contains the enzyme and all other reagents except the substrate, to ensure that the observed activity is substrate-dependent.

  • Substrate Specificity: To confirm that the measured activity is indeed from α-xylosidase, test the enzyme against other related substrates (e.g., p-nitrophenyl-β-D-xylopyranoside for β-xylosidase activity) to check for cross-reactivity.[7]

  • Inter- and Intra-Assay Precision: Perform the assay multiple times on the same day (intra-assay) and on different days (inter-assay) to assess the reproducibility of the results.

Applications in Research and Drug Development

The ability to accurately measure α-xylosidase activity is crucial for various research and development endeavors:

  • Enzyme Characterization: This protocol allows for the detailed characterization of α-xylosidases from different sources, including their kinetic properties, substrate specificity, and optimal reaction conditions.

  • Inhibitor Screening: The assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of α-xylosidase. Such inhibitors have therapeutic potential in various contexts. For instance, inhibitors of related glycosidases like α-glucosidase are used in the management of type 2 diabetes by delaying carbohydrate digestion.[8][9]

  • Biomass Conversion Research: In the field of biofuels, this assay is used to evaluate the efficiency of different α-xylosidases in breaking down lignocellulosic materials, aiding in the development of more effective enzyme cocktails for industrial applications.[5]

Conclusion

Methyl α-D-xylopyranoside is a valuable tool for researchers and scientists studying α-xylosidases. The detailed protocol and validation steps outlined in these application notes provide a robust framework for the accurate and reliable measurement of α-xylosidase activity. This enables a deeper understanding of the enzyme's function and facilitates its application in diverse fields, from fundamental biological research to the development of novel therapeutics and biotechnological processes.

References

  • Alpha-D-xyloside xylohydrolase - Grokipedia. (n.d.).
  • Xylosidase - Proteopedia, life in 3D. (2024, August 25).
  • α-Xylosidase - Creative Enzymes. (n.d.).
  • Alpha-D-xyloside xylohydrolase - Wikipedia. (n.d.).
  • Sampedro, J., et al. (2016). α-Xylosidase plays essential roles in xyloglucan remodelling, maintenance of cell wall integrity, and seed germination in Arabidopsis thaliana. Journal of Experimental Botany, 67(18), 5447-5460. [Link]

  • Simão, R. C. G., et al. (2006). The use of methyl β-D-xyloside as a substrate for xylanase production by Aspergillus tamarii. Brazilian Journal of Microbiology, 37(3), 258-263. [Link]

  • Methyl-α-D-xylopyranoside, Purity ≥95% - CD BioGlyco. (n.d.). Retrieved January 14, 2026, from [Link]

  • Jordan, D. B., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. International Journal of Molecular Sciences, 20(22), 5524. [Link]

  • Shi, R., et al. (2013). Biochemical properties of a novel thermostable and highly xylose-tolerant β-xylosidase/α-arabinosidase from Thermotoga thermarum. Biotechnology for Biofuels, 6(1), 26. [Link]

  • Biely, P., et al. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 279(1), 93-97. [Link]

  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • Biely, P., et al. (1988). Soluble chromogenic substrates for the assay of endo-1,4-beta-xylanases and endo-1,4-beta-glucanases. Analytical Biochemistry, 172(1), 176-179. [Link]

  • Jordan, D. B., et al. (2019). beta-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. International Journal of Molecular Sciences, 20(22), 5524. [Link]

  • Li, Y., et al. (2023). Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan. International Journal of Molecular Sciences, 24(13), 10848. [Link]

  • Offen, W. A., et al. (2006). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 72(9), 6278-6281. [Link]

  • Wang, Y., et al. (2022). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Alpha-Xylosidase: A New Enzyme for Enhanced Conversion of Lignocellulosic Biomass to Fermentable Sugars | Great Lakes Bioenergy Research Center. (n.d.). Retrieved January 14, 2026, from [Link]

  • alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Moorthy, N. S. H. N., et al. (2012). Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases. Mini-Reviews in Medicinal Chemistry, 12(8), 713-720. [Link]

  • Khan, F., et al. (2024). Recent Advances in the Development of Alpha-Glucosidase and Alpha-Amylase Inhibitors in Type 2 Diabetes Management: Insights from In silico to In vitro Studies. Current Drug Targets. Published online ahead of print. [Link]

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Application Notes and Protocol for the Enzymatic Synthesis of α-Xylosides Using Methyl α-D-Xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Xyloside Stereochemistry in Biological Systems and Drug Development

Xylosides, glycosides containing a xylose sugar moiety, are pivotal molecules in numerous biological processes and hold significant promise in the field of drug development. Their biological activity is profoundly influenced by the stereochemistry of the glycosidic bond, which can exist in either an α or β configuration. While β-xylosides have been extensively studied for their ability to prime the biosynthesis of glycosaminoglycan (GAG) chains, leading to applications in cancer therapy and regenerative medicine, α-xylosides are emerging as critical components of various natural products and potential therapeutic agents with distinct biological functions.

The enzymatic synthesis of xylosides offers a green and highly selective alternative to chemical methods, which often require extensive protecting group strategies and can result in mixtures of anomers. Glycosidases, particularly xylosidases, can be employed in a transglycosylation mode to catalyze the formation of new glycosidic bonds. This application note provides a detailed protocol for the enzymatic synthesis of α-xylosides using methyl α-D-xylopyranoside as a xylosyl donor, leveraging the catalytic activity of α-xylosidase.

Principle of the Method: Transglycosylation Catalyzed by α-Xylosidase

The enzymatic synthesis of α-xylosides via transglycosylation involves the use of an α-xylosidase. In this reaction, the enzyme first hydrolyzes the glycosidic bond of a donor substrate, in this case, methyl α-D-xylopyranoside, forming a covalent glycosyl-enzyme intermediate. Subsequently, instead of transferring the xylosyl residue to a water molecule (hydrolysis), the enzyme transfers it to an acceptor molecule containing a hydroxyl group, resulting in the formation of a new α-xyloside.

The efficiency of the transglycosylation reaction is dependent on several factors, including the nature of the donor and acceptor substrates, the concentration of the acceptor, the pH of the reaction medium, and the specific properties of the α-xylosidase used. By carefully optimizing these parameters, the yield of the desired α-xyloside can be maximized while minimizing the competing hydrolysis reaction.

Experimental Workflow

The overall workflow for the enzymatic synthesis of α-xylosides is depicted in the following diagram:

workflow Reagents Reagents & Buffers ReactionMix Reaction Mixture Incubation Reagents->ReactionMix Enzyme α-Xylosidase Solution Enzyme->ReactionMix Substrates Donor & Acceptor Substrates Substrates->ReactionMix Quenching Reaction Quenching ReactionMix->Quenching TLC TLC Monitoring Quenching->TLC ColumnChrom Column Chromatography TLC->ColumnChrom HPLC HPLC Analysis ColumnChrom->HPLC NMR NMR Spectroscopy ColumnChrom->NMR MS Mass Spectrometry ColumnChrom->MS

Caption: Experimental workflow for the enzymatic synthesis of α-xylosides.

Materials and Reagents

  • Enzyme: α-Xylosidase (e.g., from Sulfolobus solfataricus, recombinant). The choice of enzyme is critical, and its activity and stability should be predetermined.

  • Xylosyl Donor: Methyl α-D-xylopyranoside (purity ≥98%).

  • Acceptor Substrate: A suitable alcohol or another sugar with a free hydroxyl group (e.g., 1-octanol, p-nitrophenol).

  • Buffer: Sodium acetate buffer (50 mM, pH 5.0-6.0, optimize for the specific enzyme).

  • Reaction Quenching Solution: Trichloroacetic acid (TCA) solution (10% w/v) or by heat inactivation.

  • Thin Layer Chromatography (TLC):

    • TLC plates (Silica gel 60 F254).

    • Mobile phase (e.g., ethyl acetate:methanol:water, 8:2:1 v/v/v).

    • Staining solution (e.g., p-anisaldehyde solution or ceric ammonium molybdate).

  • Column Chromatography:

    • Silica gel (for flash chromatography).

    • Solvents for elution (e.g., a gradient of ethyl acetate in hexanes).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC system with a suitable detector (e.g., refractive index or UV-Vis).

    • Column (e.g., C18 or an amino-based column).

    • Mobile phase (e.g., acetonitrile:water gradient).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the synthesized xyloside.

  • Mass Spectrometry (MS): For molecular weight determination.

Detailed Experimental Protocol

1. Enzyme Activity Assay (Preliminary Step)

Before proceeding with the synthesis, it is essential to determine the activity of the α-xylosidase under the chosen reaction conditions. This is typically done using a chromogenic substrate like p-nitrophenyl α-D-xylopyranoside.

2. Enzymatic Synthesis of the Target α-Xyloside

a. Reaction Setup: i. In a clean, appropriately sized reaction vessel, prepare the reaction mixture by adding the components in the following order:

  • Sodium acetate buffer (to the final volume).
  • Acceptor substrate (e.g., 1-octanol, to a final concentration of 100-500 mM).
  • Methyl α-D-xylopyranoside (to a final concentration of 50-200 mM). ii. Pre-incubate the mixture at the optimal temperature for the α-xylosidase (e.g., 60-80°C for enzymes from thermophiles) for 5-10 minutes to allow the temperature to equilibrate. iii. Initiate the reaction by adding the α-xylosidase solution (e.g., 1-10 U/mL, final concentration).

b. Incubation: i. Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-24 hours). ii. Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC.

c. Reaction Quenching: i. Once the reaction has reached the desired level of conversion (or equilibrium), terminate the reaction by either:

  • Adding an equal volume of 10% TCA solution and placing the mixture on ice.
  • Heating the reaction mixture to 100°C for 10 minutes to denature the enzyme.

3. Purification of the Synthesized α-Xyloside

a. Sample Preparation: i. If the reaction was quenched with TCA, centrifuge the mixture to pellet the precipitated protein and collect the supernatant. ii. If the reaction was heat-inactivated, centrifuge to remove any denatured protein. iii. Concentrate the supernatant under reduced pressure to remove the solvent.

b. Column Chromatography: i. Resuspend the concentrated sample in a minimal amount of the initial elution solvent. ii. Load the sample onto a pre-equilibrated silica gel column. iii. Elute the column with a suitable solvent gradient (e.g., increasing concentration of ethyl acetate in hexanes). iv. Collect fractions and analyze them by TLC to identify those containing the desired α-xyloside product. v. Pool the pure fractions and evaporate the solvent to obtain the purified product.

4. Characterization of the Synthesized α-Xyloside

a. HPLC Analysis: i. Analyze the purified product by HPLC to assess its purity. ii. Compare the retention time with that of the starting materials and any available standards.

b. NMR Spectroscopy: i. Record ¹H and ¹³C NMR spectra of the purified product to confirm its chemical structure. The anomeric proton signal and its coupling constant (J-value) are critical for confirming the α-configuration of the glycosidic bond.

c. Mass Spectrometry: i. Determine the molecular weight of the purified product using a suitable mass spectrometry technique (e.g., ESI-MS) to further confirm its identity.

Optimization of Reaction Parameters

The yield of the synthesized α-xyloside can be significantly improved by optimizing various reaction parameters. A systematic approach, such as a design of experiments (DoE), can be employed. The following table provides an example of parameters that can be optimized:

ParameterRange to be TestedRationale
Donor:Acceptor Molar Ratio 1:1, 1:2, 1:5, 1:10A higher concentration of the acceptor can favor the transglycosylation reaction over hydrolysis.
Enzyme Concentration 0.5, 1, 5, 10 U/mLHigher enzyme concentrations can increase the reaction rate but may also lead to increased hydrolysis if the acceptor is limiting.
pH 4.0 - 7.0 (in 0.5 unit increments)The optimal pH for transglycosylation may differ from that for hydrolysis. Each enzyme has a specific pH optimum for its activity and stability.
Temperature 40 - 90°C (in 10°C increments)Temperature affects enzyme activity and stability. The optimal temperature for synthesis should be determined.
Reaction Time 1, 4, 8, 12, 24 hoursThe product yield will increase with time until equilibrium is reached or the enzyme becomes inactive. Prolonged reaction times may lead to product hydrolysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Product Yield - Suboptimal reaction conditions (pH, temperature).- Low enzyme activity or stability.- Low acceptor concentration.- Competing hydrolysis reaction is dominant.- Optimize reaction parameters as described in the table above.- Use a freshly prepared or higher concentration of the enzyme.- Increase the acceptor concentration.
Multiple Products - The enzyme may catalyze the formation of multiple regioisomers.- Self-condensation of the donor or acceptor.- Use a more specific enzyme if available.- Adjust the reaction conditions (e.g., lower temperature) to favor the formation of the desired product.
Difficulty in Purification - The product has similar polarity to the starting materials or byproducts.- Try a different chromatographic method (e.g., reverse-phase chromatography or size-exclusion chromatography).- Consider derivatization to alter polarity.

Conclusion

The enzymatic synthesis of α-xylosides using methyl α-D-xylopyranoside as a donor offers a powerful and selective method for accessing these valuable compounds. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize the synthesis of their target α-xylosides. By carefully selecting the enzyme and optimizing the reaction conditions, high yields of pure α-xylosides can be achieved for further investigation in various biological and therapeutic applications.

References

  • Trincone, A., et al. (2001).
  • Goubet, F., et al. (2002). Purification and Characterization of Enzymes Exhibiting β-d-Xylosidase Activities in Stem Tissues of Arabidopsis. Plant Physiology, 128(3), 929-941.
  • Kalita, M., et al. (2021). Synthesis and Screening of α-Xylosides in Human Glioblastoma Cells. Molecular Pharmaceutics, 18(1), 358-372.[1][2]

  • Persson, A., et al. (2022). Production and HPLC-Based Disaccharide Analysis of Xyloside-Primed Glycosaminoglycans. Methods in Molecular Biology, 2303, 173-182.[3]

  • Rohman, A., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. International Journal of Molecular Sciences, 20(22), 5524.[4][5]

  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200.[6]

  • CD BioGlyco. (n.d.). Methyl-α-D-xylopyranoside, Purity ≥95%. Retrieved from [Link]]

  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. Retrieved from [Link]2]

Sources

Application Note: Utilizing Methyl α-D-xylopyranoside as a Negative Control in Carbohydrate Microarray-Based Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

Carbohydrate microarrays have emerged as a core technology in functional glycomics, enabling high-throughput analysis of the interactions between carbohydrates and proteins, antibodies, or whole cells.[1][2] These platforms, where diverse glycans are immobilized in an orderly fashion on a solid support, are instrumental in diagnostics, drug discovery, and fundamental biological research.[3] A key challenge in any microarray-based assay is ensuring the specificity of the observed binding events and minimizing false-positive signals arising from non-specific interactions.

This application note provides a detailed protocol for the use of Methyl α-D-xylopyranoside as an essential negative control in carbohydrate microarray experiments. Due to its simple, stable, and sterically small structure, Methyl α-D-xylopyranoside is an ideal candidate for establishing a baseline for non-specific binding. It lacks the complex epitopes typically required for specific recognition by most glycan-binding proteins (GBPs), such as lectins and antibodies. Incorporating this molecule into a glycan library allows researchers to:

  • Validate Specificity: Differentiate true glycan-protein interactions from non-specific binding to the microarray surface, linker chemistry, or the carbohydrate backbone itself.

  • Establish Baselines: Quantify the background signal, enabling more accurate calculation of the signal-to-noise ratio for positive interactions.

  • Quality Control: Monitor the consistency of the microarray fabrication and experimental procedure across different arrays and experiments.

The protocols herein describe the covalent immobilization of a synthetically modified Methyl α-D-xylopyranoside onto an activated glass slide and the subsequent use of the fabricated microarray in a typical protein binding assay.

Materials and Reagents

This protocol assumes the availability of standard laboratory equipment, including a robotic microarray spotter, a microarray scanner, and general consumables.

Reagent/MaterialSupplierNotes
NHS-ester activated glass slidese.g., Schott, CorningOr slides coated with epoxysilane or other chemistries compatible with amine-reactive coupling.[4]
Amino-functionalized Methyl α-D-xylopyranosideCustom SynthesisThe hydroxyl group (e.g., at C5) is modified with a linker terminating in a primary amine (e.g., -(CH₂)₃-NH₂). This is essential for covalent immobilization.
Other amino-functionalized glycansVariousFor inclusion as positive controls and experimental variables.
Printing Buffer (e.g., Sodium Phosphate Buffer)Sigma-Aldrich100 mM, pH 8.5.
Blocking BufferSigma-Aldrich1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
Fluorescently-labeled Protein (Analyte)R&D Systems, etc.e.g., FITC- or Cy3-labeled lectin. The choice of protein depends on the experimental goal.
Wash BufferIn-housePBST (PBS with 0.05% Tween-20).
Deionized (DI) WaterIn-houseHigh purity, 18.2 MΩ·cm.

Protocol Part 1: Fabrication of a Control-Enabled Carbohydrate Microarray

This section details the steps for printing a carbohydrate microarray that includes Methyl α-D-xylopyranoside as a negative control. The protocol utilizes a common immobilization strategy involving the reaction between an amine-functionalized carbohydrate and an N-hydroxysuccinimide (NHS)-ester activated slide surface.[5]

Step 3.1: Preparation of Carbohydrate Printing Plates

Rationale: Precise and accurate preparation of the source plates is critical for the quality and reproducibility of the printed microarray.

  • Reconstitute the lyophilized amino-functionalized Methyl α-D-xylopyranoside and other experimental glycans in the Printing Buffer to a final concentration range of 10 µM to 1 mM.

  • Aliquot 10-20 µL of each carbohydrate solution into a 384-well source plate. Ensure the plate map is meticulously recorded.

  • Include multiple, spatially distributed spots of Methyl α-D-xylopyranoside to assess for any spatial variation in non-specific binding.

  • Include buffer-only spots as an additional control for background fluorescence.

Step 3.2: Microarray Printing

Rationale: Robotic spotting ensures high precision, uniform spot morphology, and high-throughput fabrication of the arrays.[6]

  • Set up a robotic microarrayer (e.g., Cartesian, Arrayjet) according to the manufacturer’s instructions. Use appropriate printing pins (e.g., quill pins) for consistent volume delivery.

  • Place the NHS-activated glass slides on the microarrayer platen.

  • Program the robot to print the carbohydrate solutions from the source plate onto the slides. Maintain a controlled environment (e.g., 50-60% humidity) to prevent evaporation from the source plate and ensure proper spot morphology.

  • After printing, leave the slides in a humid chamber at room temperature for 12-18 hours to allow the covalent coupling reaction to proceed to completion.

Step 3.3: Post-Printing Processing and Quality Control

Rationale: Blocking unreacted NHS-esters is crucial to prevent subsequent non-specific immobilization of the analyte protein during the binding assay.

  • Prepare a blocking solution of 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0.

  • Place the slides in the blocking solution and incubate for 1 hour at room temperature with gentle agitation.

  • Wash the slides by immersing them sequentially in DI water (3 times, 5 minutes each).

  • Dry the slides by centrifugation in a slide cassette or under a gentle stream of nitrogen gas.

  • Visually inspect the slides under a microscope to ensure uniform spot size and morphology.

  • Store the fabricated microarray slides in a desiccated, dark container at 4°C until use.

G cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing reconstitute Reconstitute Amino-Glycans in Printing Buffer plate Aliquot to 384-Well Plate reconstitute->plate 10-20 µL/well print Robotic Printing onto NHS-Activated Slide plate->print incubate Incubate in Humid Chamber (12-18 hours) print->incubate Covalent Coupling block Block with Ethanolamine incubate->block wash Wash with DI Water block->wash dry Dry & Store wash->dry ready ready dry->ready Array Ready for Assay

Diagram 1: Workflow for fabricating a carbohydrate microarray incorporating control glycans.

Protocol Part 2: Protein-Carbohydrate Interaction Analysis

This protocol describes a direct binding assay using a fluorescently labeled protein. The same principles apply to indirect assays using a primary and a fluorescently labeled secondary antibody.

Step 4.1: Array Blocking

Rationale: This step minimizes non-specific adsorption of the analyte protein to the slide surface, which is a primary source of background noise.

  • Place the fabricated microarray slide in a multi-well hybridization cassette or a slide incubation chamber.

  • Add Blocking Buffer to cover the entire array area.

  • Incubate for 1 hour at room temperature with gentle agitation.

  • Aspirate the Blocking Buffer completely. Do not allow the array to dry out.

Step 4.2: Protein Incubation

Rationale: This is the core binding step where the analyte protein interacts with the immobilized glycans.

  • Dilute the fluorescently-labeled protein to the desired final concentration (e.g., 1-20 µg/mL) in fresh Blocking Buffer. Centrifuge the diluted protein solution (e.g., 14,000 x g for 10 min) to pellet any aggregates.

  • Carefully apply the protein solution to the blocked microarray, ensuring the entire printed area is covered.

  • Incubate for 1-2 hours at room temperature in a humid, dark chamber to prevent evaporation and photobleaching.

Step 4.3: Washing and Drying

Rationale: A stringent washing procedure is essential to remove unbound and weakly interacting proteins, ensuring that the final signal is from specific binding events.

  • Gently aspirate the protein solution from the slide.

  • Wash the slide by immersing it in a series of wash buffers:

    • Wash 1: PBST (5 minutes with agitation)

    • Wash 2: PBST (5 minutes with agitation)

    • Wash 3: PBS (no Tween-20) (5 minutes with agitation)

    • Wash 4: DI Water (1 minute, gentle rinse)

  • Immediately dry the slide by centrifugation or with a gentle stream of nitrogen.

Step 4.4: Data Acquisition and Analysis

Rationale: A microarray scanner quantifies the fluorescence intensity at each spot, which is proportional to the amount of bound protein.[7]

  • Scan the dried slide using a microarray scanner (e.g., GenePix, Agilent) at the appropriate excitation/emission wavelengths for the fluorophore used.

  • Use microarray analysis software to define the spot locations and quantify the median fluorescence intensity for each spot.

  • Subtract the local background from each spot's median intensity to get the net fluorescence intensity.

G cluster_assay Binding Assay cluster_analysis Data Acquisition start Start with Fabricated Array block Block Array with BSA (1 hour) start->block incubate Incubate with Labeled Protein (1-2 hours) block->incubate wash Perform Wash Series (PBST, PBS, Water) incubate->wash scan Scan Slide with Fluorescence Scanner wash->scan analyze Quantify Spot Intensity & Subtract Background scan->analyze interpret interpret analyze->interpret Interpret Data

Diagram 2: Experimental workflow for a direct protein binding assay on a carbohydrate microarray.

Data Interpretation

The data from the Methyl α-D-xylopyranoside spots is fundamental to the interpretation of the entire array.

  • Calculate Mean Negative Control Signal: Average the net fluorescence intensity of all replicate spots of Methyl α-D-xylopyranoside. This value represents the baseline non-specific binding.

  • Determine a Hit Threshold: A common method is to define a positive "hit" as any glycan with a signal that is greater than the mean of the negative control plus three standard deviations (Mean_neg + 3SD).

  • Normalize Data: For comparing results across different arrays or proteins, the signal of each spot can be normalized to a positive control spot or expressed as a fold-change over the Methyl α-D-xylopyranoside signal.

Table 1: Example Microarray Data Analysis

Immobilized CarbohydrateMean Net Fluorescence (RFU)Std. DeviationSignal vs. Negative ControlInterpretation
Methyl α-D-xylopyranoside (Control) 150 25 1.0x Baseline/Negative
Buffer Only55150.4xBackground
Mannose (Known Ligand for ConA)45,0002,100300.0xStrong Positive
Lactose210351.4xNegative/Non-binder
Sialyl Lewis X165301.1xNegative/Non-binder

In this example, the Concanavalin A (ConA) lectin was used as the analyte. The signal from Methyl α-D-xylopyranoside (150 RFU) is low and comparable to other non-binding sugars. This confirms that the very high signal from Mannose (45,000 RFU) is a specific interaction and not an artifact of the experimental system.[7][8]

Troubleshooting

IssuePossible CauseSuggested Solution
High background across the slide Inefficient blocking; analyte protein aggregation; insufficient washing.Increase BSA concentration or blocking time. Centrifuge protein solution before use. Increase wash duration or stringency.
Signal only on negative controls Contamination of the control glycan; unexpected cross-reactivity.Verify the purity of the amino-functionalized Methyl α-D-xylopyranoside. Test analyte against xylose in a different assay format.
No signal, including positive controls Inactive protein; incorrect scanner settings; fluorophore photobleaching.Use a fresh aliquot of protein. Verify scanner laser and filter settings. Minimize light exposure during incubation.
Inconsistent spot replicates Poor printing quality; uneven drying; slide surface defects.Optimize printing humidity and pin settings. Ensure uniform drying. Use high-quality slides.

References

  • Wang, D. et al. (2003). A Practical Protocol for Carbohydrate Microarrays. In: T.-S. an (ed.), SARS. Humana Press.
  • Wang, D., Liu, S., Trummer, B. J., Deng, C., & Wang, A. (2002). Carbohydrate microarrays for the recognition of cross-reactive molecular markers of microbes and host cells. Nature Biotechnology. Available at: [Link]

  • Wang, D. et al. (2003). A Practical Protocol for Carbohydrate Microarrays. Methods in Molecular Biology.
  • Liang, P.-H., Wang, S.-K., & Wong, C.-H. (2007). Quantitative Analysis of Carbohydrate−Protein Interactions Using Glycan Microarrays: Determination of Surface and Solution Dissociation Constants. Journal of the American Chemical Society. Available at: [Link]

  • Hintze, M. B., & Yost, H. J. (2017). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. Accounts of Chemical Research. Available at: [Link]

  • Hintze, M. B., & Yost, H. J. (2017). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. PubMed. Available at: [Link]

  • Liang, P. H., Wang, S. K., & Wong, C. H. (2007). Quantitative analysis of carbohydrate-protein interactions using glycan microarrays: determination of surface and solution dissociation constants. PubMed. Available at: [Link]

  • de Paz, J. L., & Seeberger, P. H. (2006). Carbohydrate microarrays: survey of fabrication techniques. OMICS: A Journal of Integrative Biology. Available at: [Link]

  • Park, S., Shin, I. (2005). Facile Preparation of Carbohydrate Microarrays by Site-Specific, Covalent Immobilization of Unmodified Carbohydrates on Hydrazide-Coated Glass Slides. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (2023). Xyloside. Wikipedia. Available at: [Link]

  • Smith, A. A. et al. (2022). A novel cytoskeletal action of xylosides. PLoS ONE.
  • de Paz, J. L., & Seeberger, P. H. (2006). Carbohydrate Microarrays: Survey of Fabrication Techniques. Scilit. Available at: [Link]

  • Smith, A. A. et al. (2022). A novel cytoskeletal action of xylosides. R Discovery. Available at: [Link]

  • Wu, Z., Gildersleeve, J. C., & De Vusser, K. (2013). Carbohydrate microarrays. Chemical Society Reviews. Available at: [Link]

  • Mark, H. F. L. (2017). Assessing Bacterial Interactions Using Carbohydrate-Based Microarrays. MDPI. Available at: [Link]

  • Thepaut, M. et al. (2012). A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties. PLoS ONE.
  • Kumar, A. (2012). Immobilization Techniques for Microarray: Challenges and Applications. Journal of Nanomedicine & Nanotechnology. Available at: [Link]

  • Koketsu, M. et al. (2022). Xyloside Derivatives as Molecular Tools to Selectively Inhibit Heparan Sulfate and Chondroitin Sulfate Proteoglycan Biosynthesis. Methods in Molecular Biology. Available at: [Link]

  • Jalal, S., & Bhargava, A. (2021). Common immobilization methods for microarray applications. ResearchGate. Available at: [Link]

  • Ang, H. L. et al. (2011). Strategies for Immobilization of Biomolecules in a Microarray. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2022). Carbohydrate microarrays fabricated on poly(2-methylacrylic acid)-based substrates for analysis of carbohydrate–protein interactions. New Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl α-D-xylopyranoside. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring both high yield and purity.

Frequently Asked Questions (FAQs)

Question 1: My reaction produces a mixture of α- and β-anomers. How can I increase the selectivity for the desired Methyl α-D-xylopyranoside?

Answer: This is the most common challenge in Fischer glycosylation of D-xylose. The reaction is an equilibrium process that inherently produces a mixture of anomers.[1] The α-anomer is the thermodynamically more stable product, primarily due to the anomeric effect, which provides stereoelectronic stabilization.[2] However, achieving a high ratio requires careful control of reaction conditions.

Causality and Strategic Solutions:

  • Thermodynamic vs. Kinetic Control: The initial phase of the reaction is under kinetic control and favors the formation of furanoside rings. Over time, the reaction shifts to thermodynamic control, where the more stable pyranoside rings, particularly the α-anomer, are favored.[1]

  • Reaction Time: Insufficient reaction time is a primary cause of high β-anomer content. Prolonging the reaction (e.g., refluxing for several hours to overnight) allows the equilibrium to shift towards the more stable α-pyranoside.

  • Acid Catalyst: The type and concentration of the acid catalyst are critical. Strong acids like hydrogen chloride (generated from acetyl chloride) or sulfonic acid resins (e.g., Amberlyst) are effective. The catalyst facilitates the interconversion of anomers via an oxocarbenium ion intermediate.

  • Temperature: Higher temperatures accelerate the attainment of equilibrium. Refluxing in methanol is a standard and effective condition.

dot

Anomer_Equilibrium Xylose D-Xylose Oxocarbenium Oxocarbenium Ion (Intermediate) Xylose->Oxocarbenium + MeOH, H+ Beta_Anomer Methyl β-D-xylopyranoside (Kinetic Product) Oxocarbenium->Beta_Anomer - H+ Alpha_Anomer Methyl α-D-xylopyranoside (Thermodynamic Product) Oxocarbenium->Alpha_Anomer - H+ Beta_Anomer->Oxocarbenium + H+ (Anomerization) Isomer_Formation_Pathway Xylose D-Xylose Furanosides Methyl Xylofuranosides (α and β) Xylose->Furanosides Fast, Kinetic + MeOH, H+ Pyranosides Methyl Xylopyranosides (α and β) Furanosides->Pyranosides Slow, Isomerization (Ring Expansion) Final_Product Methyl α-D-xylopyranoside (Major Product) Pyranosides->Final_Product Equilibration (Anomerization)

Caption: Reaction pathway from xylose to the final product.

Question 3: My reaction mixture turned dark brown/black, and the final yield is very low. What is causing this degradation?

Answer: The dark coloration and low yield are classic signs of acid-catalyzed degradation of xylose into furfural and subsequent polymerization to form humins. [3] Underlying Chemistry:

Under strong acidic conditions and elevated temperatures, pentoses like xylose can undergo dehydration. This multi-step process involves the elimination of three water molecules to form furfural. Furfural is highly reactive and can polymerize or react with xylose and other intermediates to form dark, insoluble polymeric materials known as humins. Mitigation Strategies:

  • Temperature Control: While heat is needed to reach equilibrium, excessive temperatures (>150 °C) significantly accelerate the rate of dehydration to furfural. [4]Maintaining a steady reflux in methanol (~65 °C) is generally sufficient.

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction by TLC or LC-MS to determine when equilibrium has been reached, then proceed with workup.

  • Catalyst Concentration: Use the minimum effective amount of acid catalyst. Excess acid will promote the degradation pathway.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to color formation.

Troubleshooting Guide & Experimental Protocols

Issue: Difficulty in Separating α- and β-Anomers

Separating the two anomers can be challenging due to their similar physical properties.

MethodProtocol & Key InsightsEfficacy
Flash Column Chromatography Stationary Phase: Silica gel. Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes is typically effective. Start with a low polarity (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration. The α-anomer is generally less polar and will elute first. [5]High: The most reliable method for achieving high purity on a lab scale.
Crystallization Protocol: After chromatography, concentrate the fractions containing the pure α-anomer to a syrup. Dissolve in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or methanol) and add a non-solvent in which it is insoluble (e.g., diethyl ether or hexanes) dropwise until turbidity appears. Allow to cool slowly. [6]Seeding with a pure crystal can aid nucleation.High: Excellent for final purification and obtaining material for X-ray crystallography, but requires an initial separation first.
Enzymatic Depletion Concept: This is a highly specific but elegant solution. If a β-xylosidase enzyme is available, it can be used to selectively hydrolyze the unwanted β-anomer back to xylose, leaving the α-anomer untouched. The resulting xylose can then be easily removed by chromatography or washing. A similar approach has been demonstrated for glucosides. Very High Specificity: Useful if chromatographic separation is particularly difficult, but requires access to the specific enzyme.
Protocol 1: Optimized Synthesis of Methyl α-D-xylopyranoside

This protocol is designed to maximize the yield of the α-anomer by driving the reaction to thermodynamic equilibrium.

Materials:

  • D-Xylose (10.0 g, 66.6 mmol)

  • Anhydrous Methanol (200 mL)

  • Acetyl Chloride (2.4 mL, 33.3 mmol) or a strong acidic resin like Amberlyst-15 (5 g)

  • Sodium Bicarbonate or Triethylamine for neutralization

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

  • Reaction Initiation: Add D-xylose to the anhydrous methanol and stir to suspend. Cool the mixture in an ice bath (0 °C).

  • Catalyst Addition: Slowly add acetyl chloride dropwise to the cold methanol suspension. This in situ generation of HCl minimizes degradation. Alternatively, if using an acidic resin, it can be added directly at room temperature.

  • Reflux: Remove the ice bath and heat the mixture to reflux. Let the reaction proceed under reflux for 6-12 hours. The xylose will gradually dissolve as it reacts.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase). The product spots (anomeric mixture) should have a higher Rf than the starting xylose. The reaction is complete when the xylose spot is gone and the ratio of anomers appears stable.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add solid sodium bicarbonate (or triethylamine dropwise) until the solution is neutral (pH ≈ 7, check with pH paper). Effervescence will occur.

  • Workup: Filter the mixture to remove the salt (or the resin catalyst). Concentrate the filtrate under reduced pressure to obtain a thick syrup.

  • Purification: Purify the resulting syrup via flash column chromatography as described in the troubleshooting table above to isolate the pure Methyl α-D-xylopyranoside.

References

  • Gong, L., et al. (2014). Insight into Interactions of the Solvents with Xylose, Furfural, and the Acid Catalyst. ACS Sustainable Chemistry & Engineering.
  • Chimentão, R. J., et al. (2014). Possible reaction pathways for the dehydration of xylose to furfural.
  • Dussan, K., et al. (2016). The simplified reaction pathway for the dehydration of xylose to furfural.
  • Zhang, Z., et al. (2017). Dehydration of Xylose and Xylan to Furfural using P‐Zr‐SBA‐15 Catalyst in Aqueous or Biphasic System.
  • Laitinen, A., et al. (2020).
  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2021).
  • SpectraBase. (n.d.). alpha-D-LYXOFURANOSIDE, METHYL. Wiley. Retrieved from [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. Retrieved from [Link]

  • De Bruyn, A., et al. (2007). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides...
  • Williams, J. M. (1968). The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. Journal of Labelled Compounds.
  • Crochet, A. (n.d.).

Sources

Challenges in the purification of Methyl alpha-D-xylopyranoside from anomeric mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbohydrate chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying methyl α-D-xylopyranoside from anomeric mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of methyl xylosides, typically via Fischer glycosidation, is a foundational reaction in carbohydrate chemistry.[1] However, this equilibrium process invariably produces a mixture of isomers, including the desired methyl α-D-xylopyranoside and its challenging counterpart, the β-anomer.[1][2] These anomers are diastereomers that differ only in the configuration at the C1 carbon, resulting in nearly identical physicochemical properties that make their separation a significant challenge.[3]

This guide provides field-proven insights and detailed methodologies to address the common hurdles encountered during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of methyl α-D-xylopyranoside in a practical question-and-answer format.

Question 1: I'm observing poor resolution between the α- and β-anomers on my silica gel column. What am I doing wrong?

This is the most common challenge. The subtle difference in polarity between the α- and β-anomers is often insufficient for baseline separation on standard silica gel.

Possible Cause 1: Inappropriate Stationary Phase

  • Expertise & Experience: Standard silica gel often lacks the selectivity needed for anomer separation. The interactions are not specific enough to differentiate the orientation of a single methoxy group. A more effective strategy is to use a stationary phase that offers different interaction mechanisms. Chromatography on a column of powdered cellulose has proven effective, leveraging differences in hydrogen bonding and partitioning behavior to resolve anomeric glycosides.[4] For more challenging separations, specialized columns such as those with cyclodextrin-bonded phases can provide the necessary selectivity.[5]

Possible Cause 2: Suboptimal Mobile Phase

  • Expertise & Experience: The choice of eluent is critical. A solvent system's ability to differentiate between the anomers determines the success of the separation. For cellulose-based chromatography of methyl xylosides, a mobile phase of methyl ethyl ketone saturated with water has been shown to resolve all four isomers (α/β pyranosides and α/β furanosides).[4] You must experiment with solvent polarity and composition to find the optimal balance for your specific mixture.

Troubleshooting Workflow: Improving Chromatographic Separation

Below is a decision tree to guide your optimization process.

G start Start: Poor Anomer Resolution stationary_phase Evaluate Stationary Phase start->stationary_phase stationary_phase->stationary_phase mobile_phase Optimize Mobile Phase stationary_phase->mobile_phase Using Cellulose or Specialized Phase conditions Adjust Run Conditions mobile_phase->conditions Resolution still poor success Achieved Baseline Separation mobile_phase->success Resolution improved conditions->conditions conditions->conditions conditions->success Resolution achieved

Caption: A decision tree for troubleshooting poor chromatographic separation of anomers.

Question 2: My purified methyl α-D-xylopyranoside is a syrup and will not crystallize. How can I induce crystallization?

The inability to crystallize is often a sign of persistent impurities, most commonly the β-anomer, which can act as a crystallization inhibitor.

Possible Cause 1: Insufficient Purity

  • Expertise & Experience: Even small amounts of the syrupy β-anomer or other isomers can prevent the highly ordered lattice structure of the α-anomer from forming. It is crucial to ensure the highest possible purity before attempting crystallization. Re-chromatograph the material if necessary, collecting very narrow fractions.

Possible Cause 2: Incorrect Crystallization Conditions

  • Trustworthiness: A self-validating crystallization protocol involves systematic variation of solvents and conditions. Methyl α-D-xylopyranoside is a white crystalline solid.[6] If your highly pure sample fails to crystallize, the issue lies with the conditions.

Step-by-Step Protocol: Recrystallization of Methyl α-D-xylopyranoside

  • Solvent Selection: Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethyl acetate is an excellent first choice.[4] Dry ether can also be effective.[4]

  • Dissolution: Dissolve the purified syrup in a minimal amount of warm ethyl acetate.

  • Induce Nucleation:

    • Cooling: Place the solution in a refrigerator (-5°C to 4°C). Spontaneous crystallization may occur over several hours or days.[4]

    • Scratching: If no crystals form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.

    • Seeding: If you have a previous batch of crystals, add a single tiny crystal (a "seed") to the cooled, supersaturated solution.

  • Crystal Growth: Allow the solution to stand undisturbed at a low temperature for an extended period (overnight to several days) to allow for slow crystal growth, which typically yields higher purity crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Question 3: How do I confirm the identity and anomeric configuration of my final product?

It is essential to definitively identify your purified product. While mass spectrometry can confirm the mass-to-charge ratio, it cannot distinguish between anomers.[7]

Method 1: NMR Spectroscopy

  • Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most reliable method for anomer identification. The key differentiator is the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).

    • For α-anomers , the H-1 proton is axial, resulting in a smaller 3JH1,H2 coupling constant (typically 3-4 Hz).[8]

    • For β-anomers , the H-1 proton is equatorial, leading to a larger 3JH1,H2 coupling constant (typically 7-8 Hz).[8]

    • Additionally, gated-decoupled ¹³C NMR can be used to measure the one-bond C1-H1 coupling constant (¹JC1,H1), which is typically larger for the equatorial arrangement in the β-anomer (~170 Hz) than the axial arrangement in the α-anomer (~160 Hz).[7]

Method 2: Polarimetry

  • Expertise & Experience: Each anomer has a characteristic specific rotation. While this value can be affected by trace impurities, it serves as an excellent confirmation of bulk purity. For example, crystalline α-methyl-L-arabofuranoside has a specific rotation of +118° in water.[4] You must compare your measured value to a trusted literature source for methyl α-D-xylopyranoside.

Parameter Methyl α-D-xylopyranoside Methyl β-D-xylopyranoside Rationale
H-1 Position (1H NMR) AxialEquatorialStereochemistry at C1
3JH1,H2 Coupling Constant ~3-4 Hz~7-8 HzKarplus relationship for dihedral angle
¹JC1,H1 Coupling Constant ~160 Hz~170 HzLarger value for equatorial C-H bond
Typical State Crystalline SolidOften a syrup or oilHigher lattice energy for the α-anomer
Table 1: Key analytical differences for anomer identification.

Frequently Asked Questions (FAQs)

Q1: What is the "anomeric effect" and why does it make the α-anomer more stable?

The anomeric effect is a critical stereoelectronic phenomenon that contradicts predictions based on sterics alone.[9] Sterically, one would expect the β-anomer, with its equatorial methoxy group, to be more stable. However, in Fischer glycosidation, the α-anomer with its axial methoxy group is often the thermodynamic product.[1][10]

  • Causality: The effect arises from a stabilizing interaction between a non-bonding electron pair (lone pair) on the endocyclic ring oxygen and the antibonding (σ*) orbital of the exocyclic C1-O(Me) bond.[11] This overlap is only possible when the C1-O(Me) bond is in the axial position (as in the α-anomer), allowing for proper orbital alignment. This delocalization of electron density stabilizes the molecule, overriding the steric strain of the axial substituent.[9][10]

anomeric_effect cluster_alpha α-Anomer (Axial) cluster_beta β-Anomer (Equatorial) Ring O Ring Oxygen (Lone Pair Donor) C1_O_sigma_star C1-OMe σ* Orbital (Acceptor) Ring O->C1_O_sigma_star Orbital Overlap Stabilization Stabilizing Interaction (n -> σ*) C1_O_sigma_star->Stabilization Ring O_beta Ring Oxygen C1_O_sigma_star_beta C1-OMe σ* Orbital Ring O_beta->C1_O_sigma_star_beta No Overlap No_Stabilization No Interaction (Poor Alignment) C1_O_sigma_star_beta->No_Stabilization

Caption: The stabilizing orbital overlap of the anomeric effect in the α-anomer.

Q2: Besides the pyranose forms, what other isomers are formed during synthesis?

The Fischer glycosidation is an equilibrium process that can generate multiple isomers.[1] Initially, the reaction of xylose with methanol and acid catalyst rapidly forms the five-membered methyl xylofuranosides (both α and β).[2] Over longer reaction times, these kinetically favored furanosides convert to the more thermodynamically stable six-membered methyl xylopyranosides .[1][2] Therefore, a typical crude reaction mixture contains four primary methyl xyloside products:

  • Methyl α-D-xylopyranoside (often the desired product)

  • Methyl β-D-xylopyranoside

  • Methyl α-D-xylofuranoside

  • Methyl β-D-xylofuranoside

Effective chromatography is required to separate not only the anomers (α/β) but also the ring-size isomers (pyranoside/furanoside).[4]

Q3: Can temperature be used to control the separation?

Yes, but its effect can be complex. For some HPLC applications, increasing the column temperature (e.g., to 70-80°C) can accelerate the interconversion of anomers (mutarotation) in solution.[12] This causes the separate α and β peaks to coalesce into a single, sharper peak. This is useful if you are analyzing the total quantity of a sugar and want to avoid peak broadening, but it is counterproductive if your goal is to isolate a single anomer.[13][14] For preparative column chromatography where isolation is the goal, separations are typically performed at ambient temperature to prevent this interconversion on the column.

References

  • Augestad, I., Berner, E., & Weigner, E. (1954). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Acta Chemica Scandinavica, 8, 251-256. [Link]

  • Armstrong, D. W., & Jin, H. L. (1989). Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases. Chirality, 1(1), 27-37. [Link]

  • Giménez, D. F., et al. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 23(9), 2334. [Link]

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]

  • Ritchie, R. G., & Perlin, A. S. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • PubChem. (n.d.). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 41(11), 2743-2759. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • de Freitas Filho, J. R., et al. (2023). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry. International Research Journal of Pure and Applied Chemistry, 24(5), 95–110. [Link]

  • Watt, D. K., et al. (2000). Oligosaccharides related to xyloglucan: synthesis and X-ray crystal structure of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-alpha-D-xylopyranoside and the synthesis of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-beta-D-xylopyranoside. Carbohydrate Research, 325(4), 300-312. [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]

  • Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. [Link]

  • Shodex. (n.d.). Separation of Anomer. [Link]

  • D'Orazio, G., et al. (2020). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 25(22), 5433. [Link]

  • Liu, S. (2011). Origin of anomeric effect: a density functional steric analysis. The Journal of Physical Chemistry A, 115(10), 2034-2041. [Link]

  • Nishida, Y., et al. (2018). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules, 23(11), 2999. [Link]

  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. The Journal of Organic Chemistry, 83(21), 13247–13260. [Link]

  • Thatcher, G. R. J. (1995). Influence of solvent on the magnitude of the anomeric effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1389-1394. [Link]

  • Berman, H. M., & Kim, S. H. (1968). The crystal structure of methyl α-d-glucopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(1), 897-904. [Link]

  • Marshall, J. J. (1974). Purification of some glycoside hydrolases by affinity chromatography. Journal of Chromatography A, 97(2), 247-252. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]

  • Organic Chemistry. (2019, October 30). 16.06 alpha- and beta-Anomers [Video]. YouTube. [Link]

  • McKay, M. J., & Taylor, C. M. (2013). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 9, 2872–2877. [Link]

  • Mannina, L., et al. (2017). NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. Journal of Agricultural and Food Chemistry, 65(4), 967-977. [Link]

  • Frahn, J. L. (1980). Preparation of the 2,3-anhydro-4,6-O-benzylidene derivatives of methyl α- and β-D-talopyranoside and of methyl α-D-gulopyranoside. Australian Journal of Chemistry, 33(5), 1021-1029. [Link]

Sources

Technical Support Center: Optimizing Methyl alpha-D-xylopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to our dedicated resource for troubleshooting and optimizing the synthesis of Methyl alpha-D-xylopyranoside. This guide is structured to address the common and complex challenges encountered during the Fischer glycosylation of D-xylose, providing not just solutions but the underlying chemical principles to empower your experimental design.

I. Foundational Principles: The Fischer Glycosylation of D-Xylose

The synthesis of methyl xylopyranosides from D-xylose and methanol under acidic catalysis is a classic Fischer glycosylation reaction.[1] While seemingly straightforward, the reaction is an equilibrium process that navigates through several intermediates, leading to a mixture of products.[1] Understanding this pathway is the first step to mastering its outcome.

The reaction proceeds through the following key stages:

  • Initial Furanoside Formation: D-xylose reacts with methanol to rapidly form methyl xylofuranosides (both α and β anomers). This is the kinetically favored pathway.[2][3][4]

  • Anomerization of Furanosides: The furanoside anomers quickly interconvert.[2][3][4]

  • Conversion to Pyranosides: The furanosides rearrange to the more thermodynamically stable pyranoside ring form.[2][3][4]

  • Anomerization of Pyranosides: Finally, the methyl xylopyranosides anomerize to reach a thermodynamic equilibrium, which typically favors the α-anomer due to the anomeric effect.[1]


// Nodes Xylose [label="D-Xylose", fillcolor="#F1F3F4", fontcolor="#202124"]; Furanosides [label="Methyl α/β-D-Xylofuranosides\n(Kinetic Products)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyranosides [label="Methyl α/β-D-Xylopyranosides\n(Thermodynamic Products)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha_Pyranoside [label="Methyl α-D-Xylopyranoside\n(Major Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Pyranoside [label="Methyl β-D-Xylopyranoside", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Xylose -> Furanosides [label="Fast, Reversible\n(Methanol, H+)"]; Furanosides -> Pyranosides [label="Slower, Reversible\n(Isomerization)"]; Pyranosides -> Alpha_Pyranoside [label="Equilibration", dir=both]; Pyranosides -> Beta_Pyranoside [label="Equilibration", dir=both]; }

Figure 1. Reaction pathway for Methyl xylopyranoside synthesis.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My final yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted problem often stemming from incomplete reaction, product degradation, or losses during workup and purification.

Causality & Investigation Strategy:

  • Incomplete Reaction: The Fischer glycosylation is an equilibrium process.[1] The presence of water, even the single mole produced per mole of sugar, can shift the equilibrium back towards the starting materials.[4]

    • Solution: Use anhydrous methanol and a strong acid catalyst (e.g., HCl, H₂SO₄, or a strongly acidic ion-exchange resin). Consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms, driving the reaction to completion.

  • Reaction Time & Temperature: Insufficient reaction time or temperature will prevent the system from reaching thermodynamic equilibrium, where the desired pyranoside is maximized.[5] Conversely, excessive heat or time can lead to the formation of degradation products like furfural.

    • Solution: Monitor the reaction by TLC or GC to determine the optimal endpoint. A typical starting point is refluxing for 4-8 hours.

  • Catalyst Concentration: The acid catalyst concentration is critical. Too little will result in a slow or incomplete reaction. Too much can promote side reactions and product degradation.

    • Solution: A common concentration for methanolic HCl is 1-2% (w/w). If using a resin, ensure a sufficient quantity is used to provide adequate catalytic sites.

  • Workup Losses: The neutralization and extraction steps can be a significant source of product loss, as glycosides have high water solubility.

    • Solution: After neutralizing the acid (e.g., with Amberlite IRA-96 or NaHCO₃), evaporate the methanol completely. The resulting syrup can then be subjected to purification. Avoid extensive aqueous extractions if possible.


// Nodes Start [label="Low Yield Observed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Anhydrous\nMethanol & Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Optimize Time &\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="Minimize Aqueous\nWorkup Steps", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\nby TLC/GC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Improved Yield", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Start -> Check_Conditions; Start -> Check_Workup; Check_Conditions -> Monitor; Monitor -> Solution [label="Reaction Complete"]; Check_Reagents -> Solution [label="Reagents Dry"]; Check_Workup -> Solution [label="Workup Optimized"]; }

Figure 2. Decision tree for troubleshooting low reaction yields.

Q2: My final product is a mixture of anomers (α and β). How can I improve the selectivity for the alpha-anomer and separate them effectively?

Answer: Achieving high α-selectivity is dependent on reaching thermodynamic equilibrium. Separating the anomers typically requires chromatography.

Causality & Optimization Strategy:

  • Driving to Thermodynamic Equilibrium: The α-anomer is generally the more thermodynamically stable product due to the anomeric effect.[1] Shorter reaction times favor the kinetic furanoside products, while prolonged times allow the equilibrium to shift towards the stable α-pyranoside.[1][5]

    • Solution: Increase the reaction time. Monitor the α/β ratio by ¹H NMR or GC analysis of reaction aliquots to find the point where the ratio no longer changes significantly.

  • Separation of Anomers: The α and β anomers are diastereomers with different physical properties, making them separable by chromatography.[6] However, their high polarity can make separation challenging.

    • Solution: Flash column chromatography on silica gel is the most common method. A solvent system of Dichloromethane/Methanol or Ethyl Acetate/Methanol is often effective. Gradient elution may be required. HPLC can also be used for analytical and preparative separations.[7]

    • Pro-Tip: Acetylation of the product mixture can sometimes improve chromatographic separation. The per-acetylated xylopyranosides are less polar and may resolve better on silica gel. The acetyl groups can be removed post-separation via Zemplén deacetylation.

Parameter Effect on α/β Ratio Recommended Action
Reaction Time Longer time favors the thermodynamic α-anomer.Increase reflux time; monitor by NMR/GC until equilibrium is reached.
Temperature Higher temperature accelerates equilibration.Refluxing in methanol is standard.
Catalyst Strong acid is required to facilitate anomerization.Use 1-2% HCl or a strong acidic resin (e.g., Dowex 50WX8).
Q3: I'm observing significant charring and dark coloration in my reaction mixture. What causes this and how can I prevent it?

Answer: Dark coloration and charring are indicative of carbohydrate degradation, primarily through acid-catalyzed dehydration to form furfural and subsequent polymerization.

Causality & Prevention Strategy:

  • Excessive Acid Concentration/Temperature: High concentrations of strong acids, combined with high temperatures, can aggressively dehydrate the xylose starting material.

    • Solution: Reduce the catalyst loading to the minimum effective amount (e.g., 1% HCl). Ensure the reaction temperature does not significantly exceed the boiling point of methanol. Using a milder, solid-supported acid catalyst (ion-exchange resin) can also mitigate degradation as the catalytic sites are localized.

  • Presence of Oxygen: While less common, oxidative processes can contribute to colored byproducts.

    • Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions, although this is often not necessary for standard Fischer glycosylations.

III. Experimental Protocols

Protocol 1: Synthesis of this compound using HCl
  • Suspend D-xylose (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cool the suspension in an ice bath.

  • Slowly add Acetyl Chloride (0.1 eq) to the cooled suspension to generate HCl in situ. Alternatively, use a pre-prepared solution of 1-2% HCl in anhydrous methanol.

  • Allow the mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH, stained with ceric ammonium molybdate) until the starting material is consumed and the product spot is maximized (typically 4-8 hours).

  • Cool the reaction to room temperature and neutralize by adding a basic resin (e.g., Amberlite IRA-96) until the pH is neutral.

  • Filter off the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purify the syrup by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the anomers.

IV. Frequently Asked Questions (FAQs)

  • Q: Can I use a different acid catalyst?

    • A: Yes, strongly acidic ion-exchange resins like Dowex 50WX8 or Amberlyst 15 are excellent alternatives. They are easily filtered off, simplifying the workup procedure by eliminating the need for a neutralization quench. Sulfuric acid can also be used, but may be more prone to causing charring.

  • Q: How do I confirm the stereochemistry of my final product?

    • A: The anomeric configuration is best determined by ¹H NMR spectroscopy. For pyranosides, the coupling constant between the anomeric proton (H-1) and H-2 is characteristic. A small coupling constant (J₁,₂ ≈ 3-4 Hz) indicates a cis relationship, corresponding to the α-anomer. A large coupling constant (J₁,₂ ≈ 7-8 Hz) indicates a trans relationship, corresponding to the β-anomer.

  • Q: Is it necessary to use anhydrous methanol?

    • A: Yes, it is highly recommended. Water is a product of the reaction, and its presence in the starting solvent will inhibit the forward reaction and lower the equilibrium yield.

References

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of Sugars: I. Formation of Methyl-D-Xylosides. Canadian Journal of Chemistry, 41(11), 2743-2758.
  • Ferrier, R. J., & Overend, W. G. (1963). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry, 41(11), 2743-2758.
  • Wikipedia. (n.d.). Fischer glycosidation. Retrieved January 14, 2026, from [Link]

  • Grindley, T. B., & Reimer, G. J. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O.
  • Bishop, C. T., & Cooper, F. P. (1960). GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES. Canadian Journal of Chemistry, 38(3), 388-395.
  • Pfanniel, A., et al. (2009). Synthesis of Regioselectively Sulfated Xylodextrins and Crystal Structure of Sodium Methyl beta-D-xylopyranoside 4-O-sulfate Hemihydrate. Chemistry & Biodiversity, 6(1), 69-81.
  • Jones, J. K. N., & Perry, M. B. (1957). The synthesis, separation, and identification of the methyl ethers of arabinose and their derivatives. Canadian Journal of Chemistry, 35(6), 503-511.
  • Ferreira, I., et al. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
  • Razzaq, T. (2016). Fischer glycosylation [PowerPoint slides]. SlideShare. [Link]

  • Wang, Y., et al. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside.
  • Chen, Y-C., et al. (2024). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. Molecules, 29(1), 234.
  • Grynkiewicz, G., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(10), 4068.

Sources

Technical Support Center: Optimizing Stereoselectivity in Methyl α-D-xylopyranoside Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced glycosylation chemistry. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective glycosylation, specifically involving methyl α-D-xylopyranoside as an acceptor. Achieving high stereoselectivity in the formation of glycosidic bonds is a formidable challenge, governed by a delicate interplay of multiple factors.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to control the stereochemical outcome of your reactions with precision and confidence.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on established mechanistic principles and field-proven strategies.

Q1: My glycosylation of methyl α-D-xylopyranoside is giving a poor α:β ratio. What are the primary factors I should investigate?

A1: A poor anomeric ratio is the most common challenge in glycosylation chemistry. The outcome is a product of both kinetic and thermodynamic control, influenced by several variables.[1] A systematic approach is crucial. Here’s your investigation hierarchy:

  • The C-2 Protecting Group on Your Glycosyl Donor: This is the single most powerful directing group.[3]

    • For a β-linkage (1,2-trans): Are you using a "participating" acyl group like Acetyl (Ac) or Benzoyl (Bz)? These groups provide anchimeric assistance, forming a stable dioxolenium ion intermediate that shields the α-face, forcing the acceptor to attack from the β-face.[3][4][5] If you are not using one, this is the first and most critical change to make.

    • For an α-linkage (1,2-cis): Are you using a "non-participating" group like a Benzyl (Bn) or other ether-based group? These groups do not form a covalent intermediate, leaving the stereoselectivity to be decided by other factors like the anomeric effect, solvent, and temperature.[3][6]

  • Reaction Solvent: The solvent's role is profound, especially when non-participating groups are used.[7][8]

    • Ethereal Solvents (Et₂O, THF, Dioxane): These are known as "participating solvents." They can coordinate with the intermediate oxocarbenium ion and often promote the formation of the α-anomer (1,2-cis).[1][8][9]

    • Nitrile Solvents (Acetonitrile, CH₃CN): Acetonitrile can form a transient α-nitrilium-ion intermediate, which is then attacked by the acceptor from the β-face, leading to the β-anomer.[9]

    • Non-Participating Solvents (DCM, Toluene): These have less of a directing effect, allowing other factors to dominate.

  • Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) often enhances selectivity by favoring the kinetically controlled product and slowing down competing reaction pathways or anomerization of the product.

Q2: I am aiming for the β-xyloside, but the α-anomer is the major product. How can I reverse this selectivity?

A2: This is a classic challenge where the thermodynamically favored α-anomer, promoted by the anomeric effect, is dominating your reaction.[1][2] To force the formation of the kinetic β-product, you must exert strong kinetic control.

  • Implement Neighboring Group Participation (NGP): This is the most reliable strategy for synthesizing 1,2-trans glycosides (β-xylosides).[4][10]

    • Action: Ensure your xylosyl donor has an acyl-type protecting group (e.g., acetate, benzoate, pivaloate) at the C-2 position.

    • Mechanism: The C-2 ester participates in the reaction by attacking the oxocarbenium ion intermediate to form a rigid bicyclic acyloxonium ion. This intermediate effectively blocks the α-face of the xylosyl donor, leaving only the β-face open for nucleophilic attack by the methyl α-D-xylopyranoside acceptor.[3][11]

  • Solvent Choice: While NGP is dominant, the solvent still matters. Use a non-participating solvent like dichloromethane (DCM) to let the NGP effect take full control. While acetonitrile can also promote β-selectivity, it's generally best to rely on the powerful directing effect of NGP.[9]

  • Lewis Acid/Promoter: The choice of promoter can influence the balance between Sₙ1 and Sₙ2 pathways.[12][13] For NGP-driven reactions, promoters like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂) are effective at activating the glycosyl donor to form the necessary intermediate.[14]

Q3: My reaction is giving low yields and a mixture of anomers. Could the protecting groups on the acceptor be the issue?

A3: Absolutely. While the donor's protecting groups are key for directing stereochemistry, the acceptor's protecting groups critically influence its nucleophilicity and steric hindrance, which affects both yield and selectivity.[15]

  • Steric Hindrance: Bulky protecting groups near the acceptor's hydroxyl group (e.g., the C-2 or C-4 hydroxyl on your methyl xylopyranoside acceptor) can hinder its approach to the donor's anomeric center. This can slow the reaction, requiring harsher conditions that may degrade the product or reduce selectivity.

  • Electronic Effects: Electron-withdrawing protecting groups (like esters) on the acceptor can decrease the nucleophilicity of the target hydroxyl group, reducing the reaction rate.[16] Conversely, electron-donating groups (like benzyl ethers) increase nucleophilicity. This concept is often referred to as "arming" (electron-donating) and "disarming" (electron-withdrawing) the acceptor.[15]

  • Actionable Advice: If you suspect low acceptor reactivity, consider switching to more "arming" protecting groups like benzyl ethers on the acceptor, provided they don't introduce unacceptable steric clash. Also, ensure the target hydroxyl group is the most accessible and nucleophilic one available for reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the anomeric effect in xylopyranoside glycosylation?

A1: The anomeric effect is a fundamental stereoelectronic principle that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position rather than the equatorial position.[1][2] In the context of xylopyranosides, this means the α-anomer (with an axial glycosidic bond) is generally more stable than the β-anomer (with an equatorial bond).[2] Therefore, reactions under thermodynamic equilibrium will tend to favor the α-product. Achieving high β-selectivity requires overcoming this intrinsic preference through kinetically controlled reaction conditions.[1]

Q2: How do "participating" vs. "non-participating" groups at the C-2 position influence stereoselectivity?

A2: The C-2 substituent has the most direct influence on stereoselectivity through a mechanism called neighboring group participation (NGP).[3][4][6]

  • Participating Groups (Acyl-type): Groups like esters (acetyl, benzoyl) can act as an internal nucleophile during the reaction.[3] They attack the transiently formed electrophilic anomeric carbon to create a stable, cyclic acyloxonium ion intermediate. This rigid structure physically blocks one face of the sugar ring (the α-face), forcing the incoming alcohol (the glycosyl acceptor) to attack from the opposite (β) face. This leads to highly selective formation of the 1,2-trans product (β-xyloside).[5][11]

  • Non-Participating Groups (Ether-type): Groups like benzyl (Bn) or silyl ethers lack a nucleophilic carbonyl oxygen positioned to form a cyclic intermediate.[3][6] As a result, they do not "participate." The stereochemical outcome is then determined by a combination of other factors, including the anomeric effect, solvent effects, temperature, and the nature of the promoter system, often resulting in a mixture of α and β anomers.[3]

Q3: Can you explain the influence of different solvents on the α/β outcome?

A3: Solvents can dramatically alter the stereochemical course of a glycosylation, especially when non-participating C-2 groups are used.[1][7][9] They can influence the stability and structure of the key oxocarbenium ion intermediate.

  • Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These solvents can coordinate to the anomeric center of the oxocarbenium ion. This solvent-ion complex can preferentially shield the β-face, directing the acceptor to attack from the α-face, thus favoring the 1,2-cis glycoside.[8][9]

  • Nitrile Solvents (e.g., Acetonitrile): Acetonitrile is unique in its ability to act as a temporary nucleophile. It can attack the oxocarbenium ion from the α-face to form a covalent α-nitrilium ion intermediate. A subsequent Sₙ2-like displacement of the acetonitrile by the glycosyl acceptor from the opposite (β) face results in the formation of the 1,2-trans glycoside.[9]

Q4: What is the mechanism of Lewis acid catalysis in glycosylation, and how does it affect selectivity?

A4: Lewis acids are essential promoters in modern glycosylation.[14] Their primary role is to activate the glycosyl donor by coordinating to the leaving group (e.g., an oxygen of a trichloroacetimidate or a sulfur of a thioglycoside), making it a better leaving group. This facilitates the formation of the key electrophilic intermediate, the oxocarbenium ion.[13]

The choice and strength of the Lewis acid can dictate whether the reaction proceeds more through an Sₙ1-like or Sₙ2-like pathway, which impacts stereoselectivity.[12][17]

  • Strong Lewis Acids (e.g., TMSOTf): These tend to promote a more Sₙ1-like mechanism by rapidly generating a dissociated oxocarbenium ion. The stereoselectivity is then governed by factors like solvent and protecting groups.[12]

  • Weaker Lewis Acids (e.g., BF₃·OEt₂): These may favor a more Sₙ2-like pathway where the acceptor attacks as the leaving group departs, in a concerted fashion. This can sometimes lead to inversion of stereochemistry at the anomeric center.[12][14][17]

Q5: Are there enzymatic methods to achieve high stereoselectivity for xylosides?

A5: Yes, enzymatic synthesis is a powerful alternative for achieving excellent stereoselectivity.[18] Glycosyltransferases and certain glycosidases (used in reverse or transglycosylation mode) are highly specific catalysts. For instance, β-xylosidases can be used to catalyze the formation of alkyl β-D-xylosides with high fidelity, confirming the β-linkage.[18] These methods offer the advantages of mild reaction conditions (neutral pH, room temperature) and often perfect stereocontrol, avoiding the need for complex protecting group strategies. However, the substrate scope of enzymes can be limited.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Achieving High β-Selectivity (Neighboring Group Participation)

This protocol is designed to favor the formation of the 1,2-trans glycosidic linkage.

  • Preparation:

    • Glycosyl Donor: Use a xylopyranosyl donor with a participating group at C-2 (e.g., 2-O-Acetyl-3,4-di-O-benzyl-D-xylopyranosyl trichloroacetimidate).

    • Glycosyl Acceptor: Methyl α-D-xylopyranoside with appropriate protection (e.g., 2,3-di-O-benzyl).

    • Solvent: Use anhydrous dichloromethane (DCM).

    • Activator: Use Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) containing activated 4 Å molecular sieves.

  • Procedure:

    • Dissolve the glycosyl donor (1.0 eq) and acceptor (1.2 eq) in anhydrous DCM at room temperature.

    • Cool the reaction mixture to -40 °C.

    • Slowly add a solution of TMSOTf (0.1 eq) in DCM dropwise via syringe.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding triethylamine or pyridine.

    • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove molecular sieves.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired β-xyloside.

Protocol 2: General Procedure for Achieving High α-Selectivity (Solvent Participation)

This protocol is designed to favor the formation of the 1,2-cis glycosidic linkage.

  • Preparation:

    • Glycosyl Donor: Use a xylopyranosyl donor with a non-participating group at C-2 (e.g., 2,3,4-tri-O-Benzyl-D-xylopyranosyl trichloroacetimidate).

    • Glycosyl Acceptor: Methyl α-D-xylopyranoside with appropriate protection.

    • Solvent: Use anhydrous diethyl ether (Et₂O) or a toluene-dioxane mixture.[1][8]

    • Activator: Use TMSOTf.

    • Setup: Follow the same inert atmosphere setup as in Protocol 1.

  • Procedure:

    • Dissolve the glycosyl donor (1.0 eq) and acceptor (1.2 eq) in the chosen anhydrous ethereal solvent.

    • Cool the reaction mixture to -78 °C.

    • Slowly add TMSOTf (0.1 eq).

    • Stir at -78 °C and monitor by TLC. The reaction may need to be allowed to warm slowly to a higher temperature (e.g., -40 °C) to proceed at a reasonable rate.

    • Quench, work up, and purify as described in Protocol 1 to isolate the desired α-xyloside.

Part 4: Data Summary Table

The following table summarizes the general influence of key variables on the stereochemical outcome of xylopyranoside glycosylation.

FactorConditionExpected Major AnomerMechanism / RationaleReference
C-2 Protecting Group Acyl (e.g., -OAc, -OBz)β (1,2-trans) Neighboring Group Participation (NGP) via acyloxonium ion.[3][4]
Ether (e.g., -OBn)α / β Mixture Non-participating; outcome depends on other factors.[3][6]
Solvent Diethyl Ether (Et₂O) / THFα (1,2-cis) Solvent participation; coordination to oxocarbenium ion.[1][8][9]
Acetonitrile (CH₃CN)β (1,2-trans) Formation and Sₙ2 displacement of an α-nitrilium intermediate.[1][9]
Dichloromethane (DCM)Variable Non-participating; allows other effects (e.g., NGP) to dominate.[8]
Thermodynamics Equilibrium Conditionsα (1,2-cis) Anomeric Effect stabilizes the axial anomer.[1][2]
Catalysis Enzymatic (β-xylosidase)β (1,2-trans) High substrate and stereospecificity of the enzyme active site.[18]
Part 5: Visual Guides

Diagram 1: Mechanism of Neighboring Group Participation for β-Selectivity

This diagram illustrates how a C-2 acyl group directs the formation of a 1,2-trans (β) glycosidic bond.

ngp_mechanism cluster_0 Step 1: Activation & Ion Formation cluster_1 Step 2: Neighboring Group Participation cluster_2 Step 3: Nucleophilic Attack A Xylosyl Donor (C-2 OAc) B Oxocarbenium Ion Intermediate A->B + Lewis Acid - Leaving Group C Acyloxonium Ion (α-face blocked) B->C Intramolecular Attack D β-Glycoside Product (1,2-trans) C->D Acceptor Acceptor (R'-OH) Acceptor->C β-face attack (Sₙ2)

Caption: NGP mechanism showing α-face blocking to yield the β-product.

Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity

This decision tree provides a logical path for optimizing your reaction based on the desired anomeric outcome.

troubleshooting_workflow Start Poor α:β Ratio Observed Desired What is the desired anomer? Start->Desired Alpha α-Anomer (1,2-cis) Desired->Alpha α Beta β-Anomer (1,2-trans) Desired->Beta β Check_C2_Alpha Is C-2 group non-participating (e.g., Benzyl ether)? Alpha->Check_C2_Alpha Check_C2_Beta Is C-2 group participating (e.g., Acetyl, Benzoyl)? Beta->Check_C2_Beta Use_NonParticipating Action: Use a non-participating C-2 group (e.g., -OBn). Check_C2_Alpha->Use_NonParticipating No Check_Solvent_Alpha Is solvent ethereal (Et₂O, THF, Dioxane)? Check_C2_Alpha->Check_Solvent_Alpha Yes Use_NonParticipating->Check_Solvent_Alpha Use_Ethereal Action: Switch to an ethereal solvent. Check_Solvent_Alpha->Use_Ethereal No Lower_Temp_Alpha Action: Lower reaction temperature (-78 °C). Check_Solvent_Alpha->Lower_Temp_Alpha Yes Use_Ethereal->Lower_Temp_Alpha Use_Participating Action: Use a participating C-2 acyl group. Check_C2_Beta->Use_Participating No Check_Solvent_Beta Is solvent non-participating (e.g., DCM)? Check_C2_Beta->Check_Solvent_Beta Yes Use_Participating->Check_Solvent_Beta Use_DCM Action: Use DCM. Check_Solvent_Beta->Use_DCM No

Sources

Technical Support Center: Troubleshooting Low Yields in Methyl α-D-xylopyranoside Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of methyl α-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to suboptimal reaction yields. By understanding the underlying principles of the enzymatic reaction, you can effectively diagnose and address issues in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the enzymatic synthesis of methyl α-D-xylopyranoside?

The enzymatic synthesis of methyl α-D-xylopyranoside is typically achieved through a transglycosylation reaction catalyzed by a glycoside hydrolase (GH), such as a β-xylosidase.[1][2] In this process, the enzyme cleaves a glycosidic bond in a donor substrate (e.g., xylobiose or p-nitrophenyl-β-D-xylopyranoside) to form a glycosyl-enzyme intermediate.[3][4] Subsequently, instead of transferring the xylosyl moiety to water (hydrolysis), the enzyme transfers it to methanol (the acceptor), forming the desired methyl α-D-xylopyranoside.[5] The efficiency of this process depends on the competition between methanol and water as acceptors for the xylosyl group.[5]

Troubleshooting Guide: Low Product Yield

Low yields in enzymatic reactions can stem from a variety of factors. This guide provides a structured approach to identifying and resolving the root cause of the issue.

Issue 1: Sub-optimal Reaction Conditions

The activity and stability of the enzyme are highly dependent on the reaction environment. Deviations from optimal conditions can significantly reduce the yield of methyl α-D-xylopyranoside.

Question: My reaction yield is consistently low. How can I determine if my reaction conditions are the problem?

Answer:

Start by systematically evaluating the core reaction parameters: pH, temperature, and reaction time.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • pH Optimization:

    • Perform a series of small-scale reactions across a pH range (e.g., pH 3.0 to 8.0), keeping all other parameters constant.[5] The optimal pH for many fungal β-xylosidases is often in the acidic range.[2]

    • Use appropriate buffer systems for each pH value to ensure stable pH throughout the reaction.

    • Analyze the yield at each pH to identify the optimum. A significant drop in yield outside a narrow pH range suggests that pH is a critical factor.

  • Temperature Optimization:

    • Conduct the reaction at various temperatures (e.g., 30°C to 70°C) while maintaining the optimal pH.[1]

    • Be aware that while higher temperatures may increase initial reaction rates, they can also lead to enzyme denaturation over time.[1]

    • Assess both the initial rate and the final yield to determine the optimal temperature for your specific enzyme and reaction time.

  • Time Course Analysis:

    • Set up a single, larger reaction under the determined optimal pH and temperature.

    • Withdraw aliquots at regular intervals (e.g., every hour) and quench the reaction immediately.

    • Analyze the concentration of methyl α-D-xylopyranoside in each aliquot to plot a time course curve. This will reveal the time required to reach maximum yield and whether product degradation is occurring over longer incubation times.

ParameterTypical Range for Fungal β-xylosidasesKey Consideration
pH 3.0 - 7.0[2]Enzyme activity and stability are highly pH-dependent.
Temperature 40°C - 60°C[2]Balance between reaction rate and enzyme stability.
Reaction Time 1 - 24 hoursProduct hydrolysis may occur at longer reaction times.
Issue 2: Enzyme-Related Problems

The source, concentration, and stability of your enzyme are paramount to a successful synthesis.

Question: I've optimized my reaction conditions, but the yield is still poor. Could the enzyme be the issue?

Answer:

Yes, several factors related to the enzyme itself can lead to low yields.

Troubleshooting Protocol: Verifying Enzyme Activity and Stability

  • Confirm Enzyme Activity:

    • Before starting your synthesis, perform a standard activity assay using a chromogenic substrate like p-nitrophenyl-β-D-xylopyranoside (pNPX). This will confirm that your enzyme is active.

    • If the activity is low, the enzyme may have degraded during storage or purification.

  • Evaluate Enzyme Concentration:

    • Systematically vary the enzyme concentration in your reaction to find the optimal loading. While a higher enzyme concentration can increase the initial reaction rate, it may not always lead to a higher final yield and increases costs.

  • Assess Enzyme Stability in the Reaction Mixture:

    • Incubate the enzyme in the complete reaction mixture (including methanol) without the donor substrate for the intended reaction time.

    • After incubation, measure the residual enzyme activity using a standard assay. A significant loss of activity indicates that one or more components of the reaction mixture are denaturing the enzyme.

Issue 3: Substrate and Acceptor Issues

The concentrations and purity of your donor substrate and acceptor (methanol) can significantly impact the reaction outcome.

Question: What is the optimal concentration of methanol to use, and could it be inhibiting the reaction?

Answer:

The concentration of methanol is a critical parameter that requires careful optimization. While methanol is the acceptor molecule required for the synthesis of methyl α-D-xylopyranoside, high concentrations can lead to enzyme inhibition or denaturation.[6][7]

Troubleshooting Protocol: Optimizing Methanol Concentration

  • Methanol Titration:

    • Set up a series of reactions with varying concentrations of methanol (e.g., 5% to 50% v/v).[6][7]

    • Keep the concentrations of the enzyme and donor substrate constant.

    • Analyze the yield of methyl α-D-xylopyranoside for each methanol concentration. This will reveal the optimal concentration that maximizes the transglycosylation reaction while minimizing enzyme inhibition. Some studies have shown that β-glucosidases can tolerate methanol concentrations up to 30% with minimal loss of activity.[7]

  • Donor Substrate Concentration:

    • The ratio of donor to acceptor is crucial. A high concentration of the donor substrate can sometimes favor hydrolysis over transglycosylation.

    • Experiment with different initial concentrations of your xylosyl donor to find the optimal balance.

Issue 4: Product Inhibition and Hydrolysis

A common challenge in enzymatic synthesis is the inhibition of the enzyme by the reaction product or the subsequent hydrolysis of the product.

Question: My reaction starts well, but the yield plateaus and then begins to decrease. What could be happening?

Answer:

This pattern is often indicative of product inhibition or product hydrolysis.[3][8]

  • Product Inhibition: The synthesized methyl α-D-xylopyranoside can bind to the active site of the enzyme, preventing further substrate binding and catalysis.[3][8]

  • Product Hydrolysis: The enzyme can also catalyze the reverse reaction, hydrolyzing the methyl α-D-xylopyranoside back to xylose and methanol, especially as the concentration of the product increases and the concentration of the donor substrate decreases.[5]

Troubleshooting Workflow for Product Inhibition/Hydrolysis

G A Low Yield Observed B Perform Time Course Analysis A->B C Does yield decrease over time? B->C D Yes: Product Hydrolysis Likely C->D Yes E No: Check Other Factors C->E No F Optimize Reaction Time D->F G Consider In Situ Product Removal D->G H Re-evaluate Enzyme/Substrate Concentrations E->H

Caption: Troubleshooting workflow for product inhibition.

Mitigation Strategies:

  • Optimize Reaction Time: Based on your time course analysis, stop the reaction when the maximum yield is achieved, before significant product hydrolysis occurs.

  • In Situ Product Removal: For larger-scale reactions, consider techniques to remove the methyl α-D-xylopyranoside from the reaction mixture as it is formed. This can shift the equilibrium towards product formation.[8]

  • Enzyme Engineering: In some cases, site-directed mutagenesis of the enzyme can be employed to reduce its affinity for the product or decrease its hydrolytic activity relative to its transglycosylation activity.[5]

References

  • Lane1. (n.d.). The effect of methanol concentration on the production of methyl glucoside by β-glucosidase. ResearchGate. Retrieved from [Link]

  • Passos, M. F., et al. (2021). Functional properties and potential application of ethanol tolerant β-glucosidases from Pichia ofunaensis and Trichosporon multisporum yeasts. National Center for Biotechnology Information. Retrieved from [Link]

  • Alam, M. A., et al. (2017). Glucosidase Inhibitory Activity at Different Concentration of Methanol Extract and its Fractions. ResearchGate. Retrieved from [Link]

  • de la Mata, I., et al. (2016). Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-D-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 f. SciSpace. Retrieved from [Link]

  • Varki, A., et al. (2022). Chemical Tools for Inhibiting Glycosylation. National Center for Biotechnology Information. Retrieved from [Link]

  • Nawaz, A., et al. (2022). Effect of Different Percentage (%) of Methanol on β-Glucosidase Activity. ResearchGate. Retrieved from [Link]

  • Crucello, A., et al. (2015). Kinetic and molecular dynamics study of inhibition and transglycosylation in Hypocrea jecorina family 3 β-glucosidases. National Center for Biotechnology Information. Retrieved from [Link]

  • de la Mata, I., et al. (2016). Enzymatic fine-tuning for 2-(6-hydroxynaphthyl) β-D-xylopyranoside synthesis catalyzed by the recombinant β-xylosidase BxTW1 from Talaromyces amestolkiae. PubMed. Retrieved from [Link]

  • Nardi, T., et al. (2010). Effect of ethanol and methanol on the β-glucosidase activity of different M. pulcherrima isolates. ResearchGate. Retrieved from [Link]

  • Delsaute, M., et al. (2022). Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Product inhibition. Retrieved from [Link]

  • Delsaute, M., et al. (2022). Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. Retrieved from [Link]

  • Names, L. D., & Kempton, J. B. (1995). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Using Enzyme Inhibitor to Intervene Host Biosynthesis Pathway. Retrieved from [Link]

  • Ardèvol, A., & Rovira, C. (2023). Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. ACS Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycoside Hydrolases - MeSH. Retrieved from [Link]

  • Ten-Doménech, T., et al. (2018). A novel cytoskeletal action of xylosides. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., et al. (2017). Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Svensson, D. (2013). Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Lund University. Retrieved from [Link]

  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. PubMed. Retrieved from [Link]

  • Martin, C. H., & Yoshikuni, Y. (2015). Alternative design strategies to help build the enzymatic retrosynthesis toolbox. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, L., et al. (2015). Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahalingam, A., & Varki, A. (2017). Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications. PubMed. Retrieved from [Link]

  • Pinto, B. M., et al. (1991). Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue. PubMed. Retrieved from [Link]

  • Hamilton, J. K., et al. (1970). Production and recovery of methyl alpha-d-mannopyranoside. Google Patents.
  • Zhang, Y., et al. (2023). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. MDPI. Retrieved from [Link]

Sources

Preventing degradation of Methyl alpha-D-xylopyranoside during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl α-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable biochemical. Here, we address common questions and troubleshooting scenarios encountered during the storage and handling of Methyl α-D-xylopyranoside, providing in-depth explanations and actionable protocols to support your experimental success.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal storage conditions for solid Methyl α-D-xylopyranoside to ensure its long-term stability?

To maintain the purity and stability of solid Methyl α-D-xylopyranoside, it is crucial to control the storage environment. This compound is a white crystalline solid that is stable under normal conditions but can be susceptible to degradation over time if not stored properly.[1]

Answer: For long-term storage, we recommend the following conditions:

  • Temperature: Store at 2-8°C (refrigerated). While some suppliers may ship the product at ambient temperature, long-term storage at colder temperatures is advisable to minimize the risk of degradation.[2] Storing at room temperature is also an option for shorter periods, provided other conditions are met.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent oxidative degradation, especially if the compound is to be stored for extended periods.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture. Amber glass vials with a secure cap are an excellent choice.

  • Moisture: Methyl α-D-xylopyranoside is hygroscopic, meaning it can absorb moisture from the air. It is imperative to store it in a dry environment, such as in a desiccator containing a suitable drying agent (e.g., silica gel).

Storage DurationTemperatureAtmosphereContainer
Short-term (< 6 months) Room Temperature (15-25°C)StandardTightly sealed, opaque
Long-term (> 6 months) 2-8°C (Refrigerated)Inert (Argon or Nitrogen)Tightly sealed, opaque
Question 2: My Methyl α-D-xylopyranoside solution has been stored for a while. How can I be sure it hasn't degraded?

Degradation of Methyl α-D-xylopyranoside in solution, particularly if not stored under optimal conditions, is a valid concern. The primary degradation pathway in solution is hydrolysis of the glycosidic bond.

Answer: To ascertain the integrity of your Methyl α-D-xylopyranoside solution, you should perform an analytical assessment. The most common methods for this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. The appearance of new peaks in the chromatogram or a significant decrease in the area of the main peak would indicate degradation. For a detailed protocol on purity assessment, please refer to the "Experimental Protocols" section of this guide.

Question 3: I've noticed a slight discoloration in my solid Methyl α-D-xylopyranoside. What could be the cause, and is it still usable?

Discoloration of a previously white crystalline solid is a visual indicator of potential chemical changes.

Answer: A slight yellowing or browning of Methyl α-D-xylopyranoside can be indicative of degradation. This could be due to exposure to light, heat, or reactive atmospheric components. The usability of the discolored compound depends on the specific requirements of your experiment. For highly sensitive applications, such as in cell-based assays or as a standard for quantification, it is strongly recommended to use a fresh, pure sample. For less sensitive applications, you may be able to proceed after confirming the purity by an analytical method like HPLC or GC-MS.

Troubleshooting Guide

Issue 1: Unexpected Results in Enzymatic Assays
  • Symptom: Reduced or no activity of an enzyme that uses Methyl α-D-xylopyranoside as a substrate.

  • Possible Cause: Degradation of the substrate. Hydrolysis of the glycosidic bond would yield methanol and xylose, which would not be recognized by the enzyme.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the stored Methyl α-D-xylopyranoside using the HPLC or GC-MS methods outlined in the "Experimental Protocols" section to check for the presence of degradation products.

    • Use a Fresh Stock: Prepare a fresh solution of Methyl α-D-xylopyranoside from a new, unopened container and repeat the assay.

    • pH of Solution: Ensure the pH of your buffered solution is appropriate for the stability of the glycoside. Avoid strongly acidic or basic conditions.

Issue 2: Inconsistent Analytical Standards
  • Symptom: Drifting calibration curves or inconsistent results when using Methyl α-D-xylopyranoside as a standard.

  • Possible Cause: The standard solution is degrading over time, or the solid material has degraded.

  • Troubleshooting Steps:

    • Fresh Standard Preparation: Prepare fresh standard solutions for each analytical run.

    • Solvent Purity: Use high-purity solvents for preparing standard solutions.

    • Storage of Standard Solutions: If standard solutions must be stored, they should be kept at 2-8°C in tightly sealed vials and used within a short period. For longer-term storage, flash-freeze aliquots and store them at -20°C or below.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the analysis of Methyl α-D-xylopyranoside purity. Optimization may be required depending on the specific instrumentation and columns available.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl α-D-xylopyranoside and dissolve it in 10 mL of a mixture of acetonitrile and water (50:50 v/v) to prepare a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the same solvent mixture.

2. HPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or an amino-bonded column is recommended for good separation of polar compounds like glycosides.
  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 80% acetonitrile and 20% water, gradually decreasing the acetonitrile concentration.
  • Flow Rate: 1.0 mL/min.
  • Detector: A Refractive Index (RI) detector is suitable for underivatized sugars.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Assess the chromatogram for the presence of a single major peak corresponding to Methyl α-D-xylopyranoside. The appearance of additional peaks may indicate the presence of impurities or degradation products. The purity can be estimated by calculating the peak area percentage.
Protocol 2: Purity Assessment by GC-MS (after Derivatization)

For GC-MS analysis, the polar nature of Methyl α-D-xylopyranoside necessitates derivatization to increase its volatility. Trimethylsilylation (TMS) is a common derivatization method for carbohydrates.[4][5]

1. Derivatization (Trimethylsilylation):

  • Place approximately 1-2 mg of the Methyl α-D-xylopyranoside sample in a clean, dry reaction vial.
  • Add 100 µL of a silylation reagent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine).
  • Seal the vial tightly and heat at 60-70°C for 30 minutes.
  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-600.

3. Data Analysis:

  • The resulting TMS-derivatized Methyl α-D-xylopyranoside will produce a characteristic mass spectrum. Analyze the total ion chromatogram for any unexpected peaks that could correspond to degradation products. The mass spectra of these peaks can help in their identification.

Diagrams

Storage_Decision_Tree start Start: Handling Methyl α-D-xylopyranoside storage_duration Storage Duration? start->storage_duration short_term Short-term (< 6 months) storage_duration->short_term < 6 months long_term Long-term (> 6 months) storage_duration->long_term > 6 months storage_conditions_short Store at Room Temperature (15-25°C) in a tightly sealed, opaque container. short_term->storage_conditions_short storage_conditions_long Store at 2-8°C (Refrigerated) in a tightly sealed, opaque container under an inert atmosphere. long_term->storage_conditions_long check_purity Need to use? storage_conditions_short->check_purity storage_conditions_long->check_purity analytical_test Perform Purity Analysis (HPLC or GC-MS) check_purity->analytical_test Yes purity_ok Purity Acceptable? analytical_test->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes discard Discard and use fresh compound purity_ok->discard No Degradation_Pathway reactant Methyl α-D-xylopyranoside products Methanol D-Xylose reactant->products Glycosidic Bond Cleavage conditions Hydrolysis (Presence of H₂O, Acid/Base catalyst) conditions->reactant

Caption: Primary degradation pathway of Methyl α-D-xylopyranoside via hydrolysis.

References

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. (n.d.). MDPI. Retrieved from [Link]

  • A GC-MS Method for Quantitation of Carbohydrate Intermediates in Glycation Systems. (2015). ResearchGate. Retrieved from [Link]

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). Semantic Scholar. Retrieved from [Link]

  • GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems. (2015). ACS Publications. Retrieved from [Link]

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (2010). CABI Digital Library. Retrieved from [Link]

  • Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Quantification of Mono and Disaccharides in Foods. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. (2013). ResearchGate. Retrieved from [Link]

  • Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. (2022). National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet Methyl alpha-D-glucopyranoside. (n.d.). MetaSci. Retrieved from [Link]

  • alpha-D-Xylopyranoside, methyl. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Methyl α-D-mannopyranoside. (n.d.). Carl ROTH. Retrieved from [Link]

  • Methyl alpha-D-xylopyranoside, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Interaction of methyl beta-D-xylopyranoside with metal ions: density functional theory study of cationic and neutral bridging and pendant complexes. (2008). National Institutes of Health. Retrieved from [Link]

  • methyl beta-D-xylopyranoside. (n.d.). PubChem. Retrieved from [Link]

Sources

Overcoming solubility issues of Methyl alpha-D-xylopyranoside in non-polar solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl α-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting for issues related to the solubility of Methyl α-D-xylopyranoside, particularly in non-polar solvents.

Frequently Asked Questions (FAQs)
Q1: Why is Methyl α-D-xylopyranoside poorly soluble in non-polar solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like".[1][2] Methyl α-D-xylopyranoside is a polar molecule. Its structure contains multiple hydroxyl (-OH) groups, which can form strong hydrogen bonds with polar solvents like water.[3][4] Non-polar solvents, such as hexane or toluene, lack the ability to form these hydrogen bonds and have low dielectric constants.[1][5][6]

The significant difference in polarity and intermolecular forces between the highly polar Methyl α-D-xylopyranoside and a non-polar solvent leads to very weak solute-solvent interactions, resulting in poor solubility. The strong hydrogen bonding network between the xylopyranoside molecules themselves is energetically more favorable than interacting with the non-polar solvent.

Caption: Polarity mismatch between Methyl α-D-xylopyranoside and non-polar solvents.

Troubleshooting Guide: Enhancing Solubility
Q2: How can I chemically modify Methyl α-D-xylopyranoside to increase its solubility in non-polar solvents?

A2: The most effective strategy is to reduce the molecule's polarity by chemically modifying its hydroxyl groups. By replacing the polar -OH groups with non-polar functionalities, you increase the lipophilicity of the compound, making it more compatible with non-polar solvents.

Core Strategy: Acylation (Esterification)

The hydroxyl groups of Methyl α-D-xylopyranoside can be converted into esters (e.g., acetates, benzoates). This transformation replaces the hydrogen-bond-donating protons with larger, less polar acyl groups, effectively "masking" the compound's polarity. This is a common and highly effective method for rendering carbohydrates soluble in organic solvents like chloroform and dichloromethane.[7]

Workflow for Chemical Modification:

G start Start: Methyl α-D-xylopyranoside (Insoluble in non-polar solvent) step1 Choose Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) start->step1 Goal: Increase Lipophilicity step2 Select Solvent & Base (e.g., Pyridine or DCM/Triethylamine) step1->step2 step3 Perform Acylation Reaction (See Protocol 1) step2->step3 step4 Monitor Reaction (e.g., via TLC) step3->step4 Check for completion step5 Work-up & Purification (Extraction & Chromatography) step4->step5 end Result: Per-O-acylated Xylopyranoside (Soluble in non-polar solvents) step5->end Isolate pure product

Caption: Experimental workflow for increasing non-polar solubility via acylation.

Protocol 1: Per-O-acetylation of Methyl α-D-xylopyranoside

This protocol details the conversion of the polar hydroxyl groups to non-polar acetate esters, significantly enhancing solubility in solvents like dichloromethane (DCM) and chloroform.

Materials:

  • Methyl α-D-xylopyranoside

  • Anhydrous Pyridine (or Triethylamine)

  • Acetic Anhydride

  • Dichloromethane (DCM, if not using pyridine as solvent)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Methyl α-D-xylopyranoside (1.0 eq) in anhydrous pyridine. Causality: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality: This helps to control the exothermic nature of the acylation reaction.

  • Reagent Addition: Slowly add acetic anhydride (a slight excess per hydroxyl group, e.g., 4.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Check for the disappearance of the starting material using Thin Layer Chromatography (TLC). The product will be significantly less polar (higher Rf value).

  • Quenching: Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove pyridine)

    • Saturated NaHCO₃ (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude acetylated product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Q3: Can I use co-solvents or special solvent systems without modifying the compound?

A3: Yes, this is a viable approach for applications where chemical modification is undesirable. However, success is highly dependent on the specific non-polar solvent and the required concentration.

  • Co-solvency: This technique involves blending the primary non-polar solvent with a small amount of a polar, water-miscible solvent (a "co-solvent").[8] The co-solvent helps to bridge the polarity gap between the solute and the bulk solvent.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and pyridine are polar organic solvents known to dissolve carbohydrates.[9][10] Adding a minimal amount of one of these to a non-polar solvent like toluene may improve solubility.

    • Limitation: This creates a mixed-solvent system, which may not be suitable for all applications. The amount of co-solvent needed can be significant, altering the properties of the bulk medium.

  • Ionic Liquids (ILs): ILs are salts with low melting points that are excellent solvents for a wide range of compounds, including carbohydrates.[9][11][12][13] They can dissolve compounds like Methyl α-D-xylopyranoside and are sometimes miscible with certain organic solvents, offering a unique medium for reactions.[10]

    • Mechanism: ILs, particularly those with hydrogen-bond-accepting anions (like acetate or chloride), can effectively disrupt the intermolecular hydrogen bonding of the carbohydrate, facilitating dissolution.[10][12]

    • Application: This is an advanced technique suitable when conventional solvents fail, especially in biocatalysis or specialized chemical synthesis.[9][10]

Data Summary: Solvent Properties

Solvent NameTypeDielectric Constant (ε) at 20°CPolarity CharacterSuitability for Unmodified Xylopyranoside
WaterPolar Protic80.1Very HighExcellent[14][15][16]
DMSOPolar Aprotic46.7HighGood (as co-solvent)[9]
DMFPolar Aprotic36.7HighGood (as co-solvent)[10]
Dichloromethane"Borderline"9.1ModeratePoor (Soluble after acylation)
TolueneNon-Polar2.4Very LowVery Poor[17]
HexaneNon-Polar1.9Very LowVery Poor[17]
Q4: When is Phase Transfer Catalysis (PTC) a suitable method for reactions involving Methyl α-D-xylopyranoside?

A4: Phase Transfer Catalysis is an ideal technique when you need to react a water-soluble or polar-organic-soluble compound (like Methyl α-D-xylopyranoside) with a non-polar-soluble reagent.[18][19] Instead of forcing the xylopyranoside to dissolve, PTC facilitates the transport of a reactant across the phase boundary to initiate the reaction.[19][20]

Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), forms an ion pair with the (deprotonated) hydroxyl group of the xylopyranoside. This new complex is lipophilic and can migrate from the aqueous or solid phase into the bulk non-polar organic phase to react with the other reagent.[18]

G Phase Transfer Catalysis Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (Non-Polar Solvent) cluster_2 At Interface Xylo_OH Xylo-OH Xylo_O_neg Xylo-O⁻ K⁺ Xylo_OH->Xylo_O_neg Deprotonation Base Base (e.g., KOH) Interface Phase Boundary PTC_return Q⁺X⁻ (Catalyst) RX R-X (e.g., Alkyl Halide) Product Xylo-O-R PTC_complex_return Q⁺X⁻ Product->PTC_complex_return Product Formed PTC_complex_return->Interface Catalyst Returns Ion_Exchange Ion Exchange Xylo-O⁻ K⁺ + Q⁺X⁻ PTC_complex [Q⁺ Xylo-O⁻] Ion_Exchange->PTC_complex PTC_complex->RX Migrates to Organic Phase & Reacts

Caption: Mechanism of Phase Transfer Catalysis for reacting polar substrates.

Protocol 2: O-Alkylation of Methyl α-D-xylopyranoside using PTC (Solid-Liquid)

This protocol describes a general method for alkylating one of the hydroxyl groups using a solid base and a phase transfer catalyst in a non-polar solvent.

Materials:

  • Methyl α-D-xylopyranoside

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium Bromide (TBAB) or other suitable PTC

  • An alkylating agent (e.g., Benzyl Bromide)

  • Anhydrous Toluene or Acetonitrile

  • Standard work-up and purification reagents

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen), add Methyl α-D-xylopyranoside (1.0 eq), anhydrous K₂CO₃ (excess, e.g., 3-5 eq), and the phase transfer catalyst (TBAB, 0.1-0.2 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reagent Addition: Add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq) to the suspension.

  • Reaction: Heat the mixture (e.g., to 80-100 °C) with vigorous stirring. Causality: Vigorous stirring is crucial to maximize the interfacial surface area between the solid base and the liquid phase, which is essential for PTC efficiency.[21]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with additional toluene.

  • Extraction: Combine the filtrate and washes. Wash the organic solution sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired O-alkylated product.

References
  • Carvalho, P., F. M. L. G. G. V. C., & Quental, M. V. (n.d.). Dissolution and Transformation of Carbohydrates in Ionic Liquids. Ingenta Connect. [Link]

  • Xie, H., & Zhang, S. (2009). Designing enzyme-compatible ionic liquids that can dissolve carbohydrates. Chemical Communications. [Link]

  • El Seoud, O. A., & Heinze, T. (2005). Applications of ionic liquids in carbohydrate chemistry: a window of opportunities. Biomacromolecules, 6(5), 2376-2397. [Link]

  • MDPI. (2023). Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity. [Link]

  • MDPI. (n.d.). Use of Ionic Liquids and Deep Eutectic Solvents in Polysaccharides Dissolution and Extraction Processes towards Sustainable Biomass Valorization. [Link]

  • Bioengineer.org. (2025). Exploring Starch Dissolution with Ionic Liquids. [Link]

  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. [Link]

  • Demetzos, C., Skaltsounis, A. L., Tillequin, F., & Koch, M. (1990). Phase-transfer-catalyzed synthesis of flavonoid glycosides. Carbohydrate Research, 207(1), 131-137. [Link]

  • Hitz, W. D., Wright, D. C., Seib, P. A., & Hoffman, M. K. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • GreyB. (2025). Techniques to Increase Sweetener Solubility. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • A&A Pharmachem. (n.d.). What are polar solvents? Which are nonpolar solvents?. [Link]

  • Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • PubMed Central. (n.d.). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme.... [Link]

  • ResearchGate. (2025). Methyl 4-O-β-d-xylopyranosyl β-d-mannopyranoside, a core disaccharide of an antifreeze glycolipid. [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. [Link]

  • MDPI. (n.d.). Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane. [Link]

Sources

Technical Support Center: Catalyst Removal in Methyl α-D-Xylopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl α-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of catalyst removal from the reaction mixture. Inefficient catalyst removal can lead to product degradation, impurities, and unreliable downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your synthesis.

Introduction: The Criticality of Catalyst Removal

The synthesis of Methyl α-D-xylopyranoside, commonly achieved through the Fischer glycosylation of D-xylose with methanol, relies on an acid catalyst to proceed at a reasonable rate. The choice of catalyst, typically a homogeneous mineral acid like sulfuric acid (H₂SO₄) or a heterogeneous solid acid resin such as Amberlite® IR-120, dictates the subsequent purification strategy.

Residual acid in the final product can lead to:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions, reverting the product to D-xylose.

  • Anomerization: The desired α-anomer can equilibrate with the β-anomer, compromising stereochemical purity.

  • Byproduct Formation: Undesired side reactions can occur, leading to a complex mixture that is difficult to purify.

This guide will provide detailed protocols and troubleshooting advice for the effective removal of both homogeneous and heterogeneous catalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalyst removal process.

Scenario 1: Heterogeneous Catalyst (Acidic Resin) Removal

Problem: After filtering off the Amberlite® IR-120 resin, the product is unstable and shows signs of degradation over time.

Possible Cause: Incomplete removal of fine resin particles or leaching of acidic species from the resin.

Solution:

  • Initial Filtration: Use a sintered glass funnel (medium porosity) for the initial bulk filtration of the resin beads.

  • Secondary Filtration: Pass the filtrate through a 0.45 µm syringe filter to remove any fine particles that may have passed through the initial filtration.

  • Resin Washing: Ensure the resin is thoroughly washed with fresh methanol after the initial filtration to recover any adsorbed product. Combine the washings with the main filtrate.

  • Resin Conditioning: Before use, it is good practice to wash the Amberlite® IR-120 resin with methanol to remove any potential leachable impurities from the manufacturing process.

Problem: The filtrate after removing the Amberlite® IR-120 resin has a distinct yellow or orange color.

Possible Cause: Leaching of colored impurities or degradation products from the resin itself, which can occur if the resin is old, has been exposed to harsh conditions, or is of a lower grade.[1]

Solution:

  • Pre-washing the Resin: Before adding the resin to the reaction, wash it extensively with methanol until the washings are colorless.

  • Use of High-Quality Resin: Ensure you are using a high-quality, reputable brand of ion-exchange resin.

  • Activated Carbon Treatment: If the color persists, you can treat the filtrate with a small amount of activated carbon, followed by filtration through a pad of Celite® to remove the carbon. Be aware that this may lead to some product loss.

Scenario 2: Homogeneous Catalyst (Mineral Acid) Removal

Problem: After neutralization with sodium bicarbonate (NaHCO₃) and extraction, the product yield is low.

Possible Cause:

  • Product Partitioning: The highly polar Methyl α-D-xylopyranoside may have significant solubility in the aqueous phase, leading to losses during extraction.

  • Emulsion Formation: The presence of partially soluble byproducts can lead to the formation of a stable emulsion, making phase separation difficult.

Solution:

  • Saturated Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This will decrease the solubility of the organic product in the aqueous layer and help to break up emulsions.

  • Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate), back-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.

  • Drying Agent: Ensure the combined organic layers are thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Problem: The product appears to degrade during the neutralization and work-up process.

Possible Cause:

  • Localized High pH: Rapid addition of a strong base can create localized areas of high pH, which can degrade the carbohydrate product.

  • Prolonged Exposure to Aqueous Base: Even with a weak base, prolonged exposure can lead to hydrolysis or other side reactions.

Solution:

  • Use of a Weak Base: Neutralize the reaction mixture with a saturated or dilute solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Controlled Addition: Add the basic solution slowly with vigorous stirring to prevent localized pH spikes. Monitor the pH of the aqueous layer with pH paper.

  • Cold Work-up: Perform the neutralization and extractions in an ice bath to minimize the rate of potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: How do I know if I have completely removed the acid catalyst?

A1: Complete removal of the catalyst is crucial. Here are a few methods to verify:

  • pH Measurement: After neutralization of a homogeneous catalyst, the pH of the final aqueous wash should be neutral (pH ~7).

  • Thin-Layer Chromatography (TLC): Spot the crude product on a TLC plate. If residual acid is present, you may observe streaking or the formation of new spots over time as the product degrades on the acidic silica gel plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A clean ¹H and ¹³C NMR spectrum of the final product, with no unexpected peaks or changes over time, is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD): This is an excellent method for quantifying the purity of non-chromophoric compounds like Methyl α-D-xylopyranoside. A single, sharp peak is indicative of a pure product.

Q2: Can I reuse the Amberlite® IR-120 resin?

A2: Yes, one of the advantages of using a solid acid catalyst is its recyclability. After filtration, the resin should be washed thoroughly with methanol to remove any residual product and starting material. It can then be washed with deionized water and subsequently with dilute hydrochloric acid to ensure it is in the H⁺ form, followed by extensive washing with deionized water until the washings are neutral. Finally, wash with methanol and dry under vacuum.

Q3: What is the best way to remove a homogeneous acid catalyst like sulfuric acid?

A3: The most common and effective method is neutralization with a weak base followed by extraction. A typical procedure involves diluting the reaction mixture with water and then adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral. The product is then extracted into an appropriate organic solvent.

Q4: Can I use a different solid acid catalyst besides Amberlite® IR-120?

A4: Yes, other strongly acidic cation-exchange resins like Dowex® 50WX8 or Nafion® can also be used. The choice of resin may influence reaction times and the optimal reaction conditions. It is important to consult the manufacturer's specifications for the chosen resin.

Experimental Protocols

Protocol 1: Removal of Amberlite® IR-120 (Heterogeneous Catalyst)

This protocol assumes the synthesis of Methyl α-D-xylopyranoside has been carried out in methanol using Amberlite® IR-120 as the catalyst.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or other monitoring methods), cool the reaction mixture to room temperature.

  • Bulk Filtration: Set up a Büchner funnel with a medium porosity filter paper or a sintered glass funnel. Filter the reaction mixture to remove the bulk of the Amberlite® IR-120 resin beads.

  • Wash the Resin: Wash the collected resin on the filter with two to three portions of fresh methanol to ensure all the product is recovered. Combine the methanol washings with the initial filtrate.

  • Fine Particle Removal: For critical applications, pass the combined filtrate through a 0.45 µm PTFE syringe filter to remove any fine resin particles.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purity Assessment: Analyze the crude product by TLC, NMR, or HPLC to assess its purity. Further purification by column chromatography or recrystallization may be necessary.

Protocol 2: Removal of Sulfuric Acid (Homogeneous Catalyst)

This protocol describes the work-up procedure for a reaction catalyzed by sulfuric acid in methanol.

Step-by-Step Methodology:

  • Cool the Reaction: After the reaction is complete, cool the mixture in an ice bath.

  • Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue the addition in small portions until the effervescence ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH ≈ 7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Back-Extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate to recover any dissolved product.

  • Combine and Wash: Combine all the organic extracts and wash them once with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl α-D-xylopyranoside.

  • Purification and Analysis: Purify the crude product as needed and confirm its identity and purity by analytical methods.

Visualizations

Workflow for Catalyst Removal

Catalyst_Removal_Workflow cluster_start Reaction Completion cluster_catalyst_choice Catalyst Type cluster_heterogeneous Heterogeneous Catalyst (e.g., Amberlite® IR-120) cluster_homogeneous Homogeneous Catalyst (e.g., H₂SO₄) cluster_end Final Product start Methyl α-D-xylopyranoside Synthesis Complete catalyst_choice Identify Catalyst Used start->catalyst_choice filtration Filtration catalyst_choice->filtration Heterogeneous neutralization Neutralization with Weak Base (e.g., NaHCO₃) catalyst_choice->neutralization Homogeneous resin_wash Wash Resin with Methanol filtration->resin_wash combine_filtrates Combine Filtrates resin_wash->combine_filtrates solvent_evap_hetero Solvent Evaporation combine_filtrates->solvent_evap_hetero end_product Crude Methyl α-D-xylopyranoside solvent_evap_hetero->end_product extraction Aqueous Work-up & Extraction neutralization->extraction drying Dry Organic Layer extraction->drying solvent_evap_homo Solvent Evaporation drying->solvent_evap_homo solvent_evap_homo->end_product analysis Purity Analysis (TLC, NMR, HPLC) end_product->analysis

Caption: Decision workflow for catalyst removal based on catalyst type.

Troubleshooting Logic for Product Degradation

Troubleshooting_Degradation cluster_incomplete_removal Incomplete Removal cluster_workup_issue Work-up Conditions start Product Degradation Observed check_catalyst Was Catalyst Completely Removed? start->check_catalyst re_filter Re-filter (Heterogeneous) check_catalyst->re_filter No (Heterogeneous) re_neutralize Re-neutralize & Wash (Homogeneous) check_catalyst->re_neutralize No (Homogeneous) strong_base Was a Strong Base Used? check_catalyst->strong_base Yes end_stable Stable Product re_filter->end_stable check_ph Check pH of Aqueous Wash re_neutralize->check_ph check_ph->end_stable temp_control Was Temperature Controlled? strong_base->temp_control No use_weak_base Use Weak Base (e.g., NaHCO₃) strong_base->use_weak_base Yes use_ice_bath Perform Work-up in Ice Bath temp_control->use_ice_bath No temp_control->end_stable Yes use_weak_base->end_stable use_ice_bath->end_stable

Sources

Technical Support Center: Optimizing Derivatization of Methyl alpha-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the derivatization of Methyl alpha-D-xylopyranoside. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction: The Challenge and Opportunity of Methyl α-D-xylopyranoside

Methyl α-D-xylopyranoside is a fundamental building block in carbohydrate chemistry, serving as a precursor for synthesizing a wide array of biologically active molecules, including glycosides and enzyme inhibitors.[1][2] Its three secondary hydroxyl groups (at C2, C3, and C4) present a significant synthetic challenge: achieving regioselective derivatization. This guide provides a structured approach to overcoming these hurdles, ensuring efficient and reproducible outcomes in your research.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most common issues encountered during the derivatization of Methyl α-D-xylopyranoside in a practical question-and-answer format.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no product formation is a frequent issue that can often be traced back to a few key factors. Our diagnostic workflow can help pinpoint the root cause.

G Start Low / No Product Yield TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC SM_Present Is Starting Material (SM) Largely Unconsumed? TLC->SM_Present Analyze Spots Degradation Is the TLC Plate Streaky or Showing Baseline Material? SM_Present->Degradation No Cause3 Root Cause: Incorrect Stoichiometry or Inefficient Reaction SM_Present->Cause3 Yes Cause1 Root Cause: Inactive Reagents or Suboptimal Conditions Degradation->Cause1 No (Clean baseline, no product) Cause2 Root Cause: Reagent/Product Degradation Degradation->Cause2 Yes Sol1 Solution: 1. Verify reagent activity (use fresh or test). 2. Check for moisture (use dry solvents/glassware). 3. Optimize temperature and reaction time. Cause1->Sol1 Sol2 Solution: 1. Use inert atmosphere (N2/Ar). 2. Check pH and temperature stability. 3. Modify workup to be non-destructive. Cause2->Sol2 Sol3 Solution: 1. Re-evaluate stoichiometry of reagents. 2. Increase catalyst loading or change catalyst. 3. Consider a more effective solvent. Cause3->Sol3

Detailed Breakdown of Causes & Solutions:

  • Incomplete Derivatization/Inactive Reagents: Many derivatization reagents, especially silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents like acid chlorides, are highly sensitive to moisture.[3] Water contamination will consume the reagent, halting your reaction.

    • Solution: Always use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Argon). Use fresh, unopened reagents whenever possible.

  • Suboptimal Reaction Conditions: Temperature plays a critical role. For instance, selective acylation reactions are often performed at low temperatures (-5 to 0 °C) to enhance regioselectivity and prevent side reactions.[4] Insufficient time or non-optimal temperature can lead to an incomplete reaction.

    • Solution: Systematically optimize the reaction temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instability of the Derivative: The newly formed derivative might be unstable under the reaction or workup conditions. For example, silyl ethers can be labile to acidic or basic conditions, potentially reverting to the starting material during aqueous workup.[5]

    • Solution: Ensure your workup protocol is compatible with the derivative. A non-aqueous workup or rapid extraction with pH-neutral buffers may be necessary. Analyze the product promptly after purification.

Q2: My chromatogram shows multiple unexpected peaks. What is causing this lack of selectivity?

The presence of multiple products indicates side reactions or a lack of regioselectivity. The three hydroxyl groups on Methyl α-D-xylopyranoside have similar reactivity, making selective derivatization challenging.

  • Cause: Poor Regioselectivity: Without a directing or protecting group strategy, derivatizing agents will react with all available hydroxyl groups to varying degrees, leading to a mixture of mono-, di-, and tri-substituted products.

    • Solution: Implement a Protecting Group Strategy. This is the most robust method to achieve regioselectivity. By selectively protecting certain hydroxyl groups, you can direct the derivatization to the desired position. For example, using a bulky silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) may preferentially protect the least sterically hindered hydroxyl group. More complex strategies involving benzylidene acetals can protect the C2 and C3 hydroxyls, leaving C4 available for derivatization.[6]

  • Cause: Side Reactions: The derivatization reagent itself might cause side reactions. For example, strong bases used in etherification reactions can catalyze acyl migration if ester protecting groups are present.

    • Solution: Orthogonal Protecting Groups. Select protecting groups that are stable under the conditions required for subsequent reactions and deprotection steps. For example, use an acid-labile protecting group (like trityl) if you plan to perform a subsequent reaction under basic conditions.[7]

  • Cause: Anomerization: While the starting material is the α-anomer, harsh acidic conditions could potentially lead to cleavage of the glycosidic bond and subsequent re-formation of a mixture of α and β anomers, though this is less common for derivatization of the hydroxyl groups.[2][8]

    • Solution: Maintain reaction conditions that preserve the integrity of the anomeric center. Avoid strong, protic acids if possible, or run reactions at lower temperatures.

Q3: I am struggling with reproducibility. Why do my results vary between experiments?

Inconsistent results are often due to subtle, uncontrolled variables in the experimental setup.

  • Cause: Atmospheric Moisture: As mentioned, moisture is a primary culprit. The humidity in the lab on a given day can be enough to affect sensitive reactions.

    • Solution: Rigorously adhere to anhydrous techniques for every experiment. Using a glove box or Schlenk line provides the most controlled environment.

  • Cause: Reagent Purity and Stoichiometry: The purity of reagents, including the starting material and solvents, can vary between batches. Inaccurate measurement of reagents, especially catalysts or limiting reagents, will directly impact the outcome.

    • Solution: Use high-purity reagents (e.g., HPLC grade or redistilled solvents). Calibrate balances regularly and use appropriate volumetric glassware or syringes for precise measurements. For critical reactions, titrate reagents like organolithiums before use.

  • Cause: Inadequate Reaction Monitoring: Stopping a reaction based on time alone without confirming its completion can lead to variable product mixtures.

    • Solution: Use TLC as a routine check. It provides a quick, qualitative assessment of whether the starting material is consumed and how much product has formed.

Frequently Asked Questions (FAQs)

Q: What are the most common derivatization reactions for Methyl α-D-xylopyranoside? A: The most common reactions target the hydroxyl groups and include:

  • Acylation (Esterification): Reaction with acid chlorides or anhydrides (e.g., Acetyl Chloride, Benzoyl Chloride) in the presence of a base like pyridine or triethylamine to form esters.[4][9] These are often used as protecting groups or to introduce specific functionalities.

  • Etherification: Reaction with alkyl halides (e.g., Benzyl Bromide) under basic conditions (e.g., Sodium Hydride) to form ethers. Benzyl ethers are common protecting groups.

  • Silylation: Reaction with silyl halides (e.g., TMSCl, TBDMSCl) to form silyl ethers. This is frequently used to increase volatility for gas chromatography (GC) analysis or as a protecting group strategy.[3][5]

Q: How do I choose the right protecting group strategy? A: The choice depends on the target molecule and the reaction conditions you plan to use.

Protecting GroupReagent ExampleProtection ConditionsDeprotection ConditionsTarget Hydroxyls
Benzyl Ether Benzyl Bromide (BnBr), NaHStrong base (NaH) in DMF/THFCatalytic Hydrogenation (H₂, Pd/C)All OH groups
Silyl Ether (TBDMS) TBDMSCl, ImidazoleBase in DMF/DCMFluoride source (TBAF) or acidSterically accessible OH
Acetal (Benzylidene) Benzaldehyde dimethyl acetal, CSAAcid catalyst (CSA, PTSA)Mild acid or HydrogenolysisVicinal diols (e.g., C2, C3)
Ester (Acetate) Acetic Anhydride, PyridineBase catalystMild base (K₂CO₃/MeOH) or acidAll OH groups

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Derivatization cluster_2 Step 3: Deprotection Xylo { Methyl α-D-xylopyranoside |  OH at C2 |  OH at C3 |  OH at C4} Protect Protect C2 & C3 (e.g., Benzylidene Acetal) Xylo->Protect ProtectedXylo { 2,3-O-Benzylidene-Methyl-α-D-xylopyranoside |  Protected C2/C3 |  FREE OH at C4} Protect->ProtectedXylo Derivatize Derivatize C4 (e.g., Acylation, Etherification) ProtectedXylo->Derivatize DerivatizedXylo { Derivatized Product |  Protected C2/C3 |  R-Group at C4} Derivatize->DerivatizedXylo Deprotect Remove Protecting Group (e.g., Hydrogenolysis) DerivatizedXylo->Deprotect FinalProduct { Final Product |  OH at C2 |  OH at C3 |  R-Group at C4} Deprotect->FinalProduct

Q: What analytical techniques are best for monitoring reaction progress? A: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative analysis. A simple stain (like p-anisaldehyde or permanganate) can visualize the starting material and products. The change in polarity upon derivatization usually leads to a clear separation of spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for volatile derivatives (e.g., silyl ethers). It confirms the molecular weight of the products and can separate isomers.[3][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring less volatile derivatives. Coupled with a mass spectrometer (LC-MS), it is powerful for identifying products in a complex mixture.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the final, purified product. ¹H and ¹³C NMR will confirm the position and nature of the derivatization.[9][12]

Q: What are the key safety precautions when working with derivatization reagents? A: Many derivatization reagents are hazardous. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle pyrophoric reagents (like NaH) and water-reactive reagents (like acid chlorides) under an inert atmosphere.

  • Be aware of the specific hazards of each chemical by reading its Safety Data Sheet (SDS). For example, pyridine is toxic and flammable, while DMF is a potent liver toxin.[4]

Experimental Protocols

Protocol 1: Selective Acylation of Methyl α-D-xylopyranoside at the C4 Position

This protocol is a representative example and may require optimization. It involves the protection of the C2 and C3 hydroxyls followed by acylation at C4.

Step 1: Protection of C2 and C3 Hydroxyls with a Benzylidene Acetal

  • Dissolve Methyl α-D-xylopyranoside (1.0 eq) in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of camphor-10-sulfonic acid (CSA, ~0.05 eq).

  • Heat the mixture to 60°C and stir under an inert atmosphere (N₂).

  • Monitor the reaction by TLC (e.g., 7:3 Toluene:Acetone). The product should be significantly less polar than the starting material.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield 2,3-O-benzylidene-methyl-α-D-xylopyranoside.

Step 2: Acylation of the C4 Hydroxyl

  • Dissolve the protected xylopyranoside (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude acylated product, which can be further purified by chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable mobile phase (eluent). The polarity should be chosen so the starting material has a retention factor (Rf) of ~0.2-0.3.

  • Using a capillary tube, spot a small amount of the starting material on the TLC plate as a reference.

  • Carefully take a small aliquot from the reaction mixture and spot it next to the reference.

  • Place the plate in the chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and dry it completely.

  • Visualize the spots using a UV lamp (if compounds are UV-active) and/or a chemical stain (e.g., dip in p-anisaldehyde solution and heat gently with a heat gun).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

References

  • Wang, Y., & Liu, H. W. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl beta-D-xylopyranoside. PubChem. Retrieved from [Link]

  • Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Szymańska, E., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. MDPI. Retrieved from [Link]

  • Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. PubMed. Retrieved from [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Helm, R. F., Ralph, J., & Anderson, L. (1992). Regioselective protection strategies for D-xylopyranosides. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-D-Xylopyranoside, methyl. PubChem. Retrieved from [Link]

  • van Rijsbergen, R., et al. (2007). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Oikawa, M., et al. (2018). Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane. MDPI. Retrieved from [Link]

  • Psychogios, N., & Moseley, M. A. (2013). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. Retrieved from [Link]

  • Tanaka, H., et al. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Huergo, J., et al. (2015). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Retrieved from [Link]

  • Scilit. (n.d.). Analytical Derivatization Techniques. Retrieved from [Link]

  • Scilit. (n.d.). Selective esterification of methyl α-d-glucopyranoside. Retrieved from [Link]

  • Augustinsson, B., et al. (1986). Oxidation of methyl α- and β-d-xylopyranoside and a xylan with bromine in the presence of borate. Scilit. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. MDPI. Retrieved from [Link]

  • Kawsar, S. M. A., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. PubMed Central. Retrieved from [Link]

  • Zhang, B., Oliver, A. G., & Serianni, A. S. (2012). Disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). Disorder and conformational analysis of methyl β-d-galactopyranosyl-(1→4)-β-d-xylopyranoside. Retrieved from [Link]

  • orthocresol. (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Determining the Anomeric Purity of Methyl α-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of carbohydrate chemistry, drug development, and glycobiology, the stereochemical integrity of molecules is paramount. For glycosides like Methyl α-D-xylopyranoside, determining the anomeric purity—the relative proportion of the α and β isomers—is a critical quality control step. These anomers, differing only in the configuration at the C-1 carbon, can exhibit distinct biological activities and physicochemical properties. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge, offering the resolution required to separate these closely related stereoisomers.

This guide provides an in-depth comparison of established HPLC methodologies for resolving and quantifying the anomeric purity of Methyl α-D-xylopyranoside. We will explore the causality behind method selection, present detailed experimental protocols, and compare the performance of leading column chemistries.

The Analytical Challenge: Resolving Epimers

Anomers are a specific type of epimer, diastereomers that differ in configuration at only one stereogenic center. The subtle structural difference between Methyl α-D-xylopyranoside and its β-anomer makes their separation non-trivial. The choice of stationary phase and mobile phase is critical to exploit the minor differences in their interaction profiles, primarily driven by the orientation of the C-1 methoxy group.

Comparative Analysis of HPLC Stationary Phases

The separation of highly polar, non-chromophoric molecules like xylopyranosides necessitates specific chromatographic modes. Hydrophilic Interaction Chromatography (HILIC) and Porous Graphitic Carbon (PGC) chromatography are two of the most effective and widely adopted strategies.

Amide/Amine-Based HILIC Columns

Hydrophilic Interaction Chromatography (HILIC) is a preferred mode for separating simple sugars and their derivatives.[1] It utilizes a polar stationary phase, such as silica bonded with aminopropyl or amide groups, and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

  • Separation Mechanism: The primary retention mechanism in HILIC is the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. The more polar β-anomer generally interacts more strongly with the stationary phase, leading to longer retention times compared to the α-anomer under typical HILIC conditions. Secondary interactions, such as hydrogen bonding between the sugar's hydroxyl groups and the amine/amide ligands, further contribute to the separation. Polymeric columns with polyamine functional groups can offer improved stability over a wider pH range (pH 2-12) and higher efficiencies compared to traditional silica-based amino phases.[1]

Porous Graphitic Carbon (PGC) Columns

Porous Graphitic Carbon (PGC) columns, such as the Thermo Scientific™ Hypercarb™ series, offer a unique and powerful alternative for carbohydrate analysis.[2][3] PGC is a flat, highly crystalline, and 100% porous graphitic surface that provides exceptional chemical stability (pH 0-14).[2]

  • Separation Mechanism: Retention on PGC is based on a combination of hydrophobic interactions and charge-induced dipole interactions between the analyte and the polarizable graphite surface.[4] This is often referred to as a "polar retention effect on graphite" (PREG).[5][6] PGC is exceptionally sensitive to the three-dimensional structure of analytes, making it highly effective at separating closely related isomers, including anomers, without the need for derivatization.[4][5][6] The separation is based on how well the molecule's shape conforms to the flat graphite surface.

Performance Comparison: Amide HILIC vs. PGC

FeatureAmide/Amine HILIC ColumnPorous Graphitic Carbon (PGC) Column
Primary Mechanism Hydrophilic Partitioning, Hydrogen BondingShape-selective Adsorption, Dispersive Interactions[5][6]
Mobile Phase High Acetonitrile (e.g., 85-95%) with Aqueous BufferAcetonitrile/Water Gradients
Resolution of Anomers Good to ExcellentExcellent, often superior to HILIC[6]
Column Stability pH range typically limited (silica-based)Extremely stable (pH 0-14)[2]
Detection Refractive Index (RI), ELSD, CAD, MSELSD, CAD, MS (RI not ideal with gradients)
Pros Well-established method, good for general sugar analysis.[1]High resolving power for isomers[6], robust pH stability[2], retains very polar compounds.[2][4]
Cons Potential for Schiff base formation with reducing sugars (less of an issue for methyl glycosides), silica backbone instability at high pH.Can be more complex to equilibrate, may exhibit higher backpressures.

Experimental Protocol: HPLC-ELSD Method

This section provides a validated, step-by-step protocol for determining the anomeric purity of Methyl α-D-xylopyranoside using an amide-based HILIC column and an Evaporative Light Scattering Detector (ELSD). The ELSD is chosen for its universal response to non-volatile analytes, making it ideal for carbohydrates which lack a UV chromophore.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile and ultrapure Water.

  • Standard: High-purity Methyl α-D-xylopyranoside reference standard.

Chromatographic Conditions
  • Mobile Phase: 85:15 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)

Procedure
  • Sample Preparation: Dissolve ~10 mg of the Methyl xylopyranoside sample in 10 mL of a 50:50 Acetonitrile:Water solution to ensure complete dissolution and compatibility with the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the ELSD.

  • Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both anomers (typically around 15-20 minutes). The α-anomer is expected to elute before the more polar β-anomer.

  • Anomeric Purity Calculation: Calculate the percentage of the α-anomer using the peak areas from the chromatogram:

    • % Anomeric Purity (α) = (Area of α-peak / (Area of α-peak + Area of β-peak)) x 100

System Suitability

To ensure the validity of the results, the following system suitability parameters should be met using a reference standard mixture containing both anomers:

  • Resolution (Rs): The resolution between the α and β anomer peaks should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for the Methyl α-D-xylopyranoside peak should be ≤ 2.0.

  • Reproducibility (%RSD): The relative standard deviation for replicate injections of the standard should be ≤ 2.0% for peak area.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for determining anomeric purity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_detection Phase 3: Detection & Data Processing cluster_validation Phase 4: Validation Sample Sample Weighing & Dissolution Injection Sample Injection (10 µL) Sample->Injection MobilePhase Mobile Phase Preparation (85:15 ACN:H2O) Equilibration System & Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Chromatographic Separation (Amide HILIC Column) Injection->Separation Detection ELSD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation SST System Suitability Test (Rs, Tf, %RSD) Calculation->SST Report Final Report SST->Report

Caption: Workflow for Anomeric Purity Analysis by HPLC-ELSD.

Alternative and Complementary Methods

While HPLC is the primary technique for quantitative analysis, other methods can provide definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for absolute anomeric configuration assignment.[7][8] The coupling constant between the anomeric proton (H-1) and the H-2 proton (³JH1,H2) is diagnostic. For pyranosides, a small coupling constant (~1-4 Hz) is characteristic of a cis relationship (α-anomer in xylose), while a larger coupling constant (~7-10 Hz) indicates a trans relationship (β-anomer).[7]

  • Gas Chromatography (GC): GC can be used for anomeric analysis but requires derivatization of the polar sugar to a volatile form (e.g., silylation).[9][10]

  • Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge, and has shown promise in separating carbohydrate anomers and isomers.[11]

Conclusion

The determination of anomeric purity is a critical aspect of quality control for Methyl α-D-xylopyranoside. HPLC, particularly using Amide HILIC or Porous Graphitic Carbon columns, provides the necessary resolving power for accurate quantification. Amide HILIC offers a robust and well-understood method, while PGC provides superior resolving power for challenging isomeric separations. The choice between these methods will depend on the specific resolution requirements, sample matrix, and available instrumentation. For absolute structural confirmation, NMR spectroscopy remains the definitive technique. By implementing a validated HPLC method with rigorous system suitability criteria, researchers and drug developers can ensure the stereochemical purity and quality of their carbohydrate-based materials.

References

  • CD BioGlyco. Porous Graphitized Carbon (PGC). [Link]

  • Guttman, A. et al. (2021). In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans. Frontiers in Chemistry. [Link]

  • Westphal, Y. et al. (2014). Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis. Carbohydrate Polymers. [Link]

  • Cole-Parmer. Thermo Scientific™ Hypercarb™ Porous Graphitic Carbon HPLC Columns. [Link]

  • Shodex. Prevention of Anomer Separation. [Link]

  • Bio-Rad Laboratories. Aminex Carbohydrate Analysis Columns. [Link]

  • Hu, Y. et al. (2023). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Critical Reviews in Analytical Chemistry. [Link]

  • LCGC International. (2020). Separating Sugar Isomers by HPLC. [Link]

  • Shodex. Separation of Anomer. [Link]

  • Hofmann, J. et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]

  • Hofmann, J. et al. (2017). Identification of Carbohydrate Anomers Using Ion Mobility-Mass Spectrometry. Nature. [Link]

  • Ferreira, I. M. et al. (2011). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. [Link]

  • Ferreira, I. M. et al. (2011). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]

  • Hitz, W. D. et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research. [Link]

  • Matsushima, Y. & Miyazaki, T. (1964). SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY. The Journal of Biochemistry. [Link]

  • Ito, K. & Taniguchi, H. (2015). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration. Molecules. [Link]

  • ResearchGate. HPLC spectra of the standard methyl-α-D-glucopyranoside and.... [Link]

  • Williams, J. M. (1967). The preparation and purification of anomer-free methyl α-D-[gluco-14C(U)] pyranoside. Journal of Labelled Compounds. [Link]

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A-Senior Application Scientist's Guide to the Structural Elucidation of Methyl α-D-xylopyranoside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex World of Carbohydrate Structures with NMR

Carbohydrates, with their subtle stereochemical differences and conformational flexibility, present a significant analytical challenge.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the unambiguous structural determination of these vital biomolecules.[3][4][5] Unlike other analytical techniques, NMR provides a detailed atom-level view of molecular structure, connectivity, and stereochemistry in a non-destructive manner. This guide provides a comprehensive, in-depth comparison of various NMR techniques for the complete structural elucidation of Methyl α-D-xylopyranoside, a representative monosaccharide derivative. We will delve into the "why" behind experimental choices, offering insights honed from years of practical experience in the field.

Methyl α-D-xylopyranoside (C6H12O5, MW: 164.16 g/mol ) serves as an excellent model system to demonstrate the power of a multi-dimensional NMR approach.[6] Its structure, while seemingly simple, requires a systematic and logical application of several NMR experiments for complete and confident assignment of all proton and carbon signals.

The Strategic Workflow: A Multi-faceted Approach to Structural Elucidation

The complete structural elucidation of a carbohydrate like Methyl α-D-xylopyranoside is not achieved through a single NMR experiment. Instead, it relies on a carefully orchestrated series of one- and two-dimensional NMR techniques. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Our workflow is designed to be a self-validating system. The information gleaned from one experiment is used to confirm and build upon the data from another, ensuring the final structural assignment is robust and trustworthy.

Figure 1: The logical workflow for the NMR-based structural elucidation of Methyl α-D-xylopyranoside.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR spectra provide the initial, fundamental information about the molecule's composition.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For carbohydrates, the proton signals are often crowded in the 3.0-5.0 ppm region, making definitive assignments from the 1D spectrum alone challenging.[2] However, the anomeric proton (H-1) typically resonates in a less crowded downfield region, providing a crucial starting point for our analysis.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of Methyl α-D-xylopyranoside in 0.6 mL of D₂O (99.9%). The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is highly advantageous for carbohydrates.[4]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery between scans.

    • Acquisition Time (aq): 2-4 seconds for good digital resolution.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual HDO signal at 4.79 ppm.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.[7] The greater chemical shift dispersion of ¹³C NMR compared to ¹H NMR often allows for the resolution of all carbon signals.[5][8] The anomeric carbon (C-1) is typically found downfield, between 90-110 ppm.[7]

The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for determining the type of each carbon atom (CH, CH₂, or CH₃).

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectra on the same NMR spectrometer.

  • Acquisition Parameters (¹³C):

    • Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Acquisition Parameters (DEPT):

    • Pulse Programs: Standard DEPT-90 and DEPT-135 pulse sequences.

    • Number of Scans: 256-512 scans per experiment.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Part 2: Unraveling Connectivity with 2D NMR Spectroscopy

Two-dimensional NMR experiments are the cornerstone of carbohydrate structural elucidation, allowing us to trace out the covalent framework of the molecule.

COSY: Tracing Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). This allows us to "walk" along the proton backbone of the pyranose ring.

Figure 2: COSY correlation network for the pyranose ring protons.

Experimental Protocol: COSY

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution.

HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful experiment for assigning carbon resonances based on their known proton assignments from the COSY spectrum.

Experimental Protocol: HSQC

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Acquisition Parameters:

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz for pyranose rings.

    • Number of Increments (F1 dimension): 256.

    • Number of Scans per Increment: 8-16.

  • Processing: Process the data similarly to the COSY spectrum.

HMBC: Seeing Beyond the Direct Bond

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons and for linking different spin systems, such as connecting the methoxy group to the anomeric carbon.

Figure 3: Key HMBC correlations for Methyl α-D-xylopyranoside.

Experimental Protocol: HMBC

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Long-Range Coupling Constant: Optimized for an average value of 8 Hz.

    • Number of Increments (F1 dimension): 512.

    • Number of Scans per Increment: 16-32.

  • Processing: Process the data similarly to the COSY spectrum.

Data Interpretation and Structural Assignment

By systematically analyzing the data from this suite of NMR experiments, we can confidently assign every proton and carbon signal in Methyl α-D-xylopyranoside.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl α-D-xylopyranoside (in D₂O)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)¹H Multiplicity & J-coupling (Hz)
1~100.5~4.65d, J ≈ 3.7
2~72.0~3.50dd, J ≈ 9.5, 3.7
3~73.5~3.60t, J ≈ 9.5
4~70.0~3.70m
5~62.0~3.35 (ax), ~3.95 (eq)dd, J ≈ 11.5, 5.5 (ax); dd, J ≈ 11.5, 2.0 (eq)
OCH₃~55.5~3.40s

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The small ³J(H1,H2) coupling constant of ~3.7 Hz is characteristic of an equatorial-axial relationship between H-1 and H-2, which confirms the α-anomeric configuration.[9] In contrast, a β-anomer would exhibit a much larger coupling constant (~8 Hz) due to a trans-diaxial arrangement.[9] The large coupling constants observed for H-2, H-3, and H-4 are consistent with their axial orientations in a stable ⁴C₁ chair conformation.[10]

Comparison with Alternative Methodologies

While other techniques like Mass Spectrometry and X-ray Crystallography can provide valuable structural information, they have limitations compared to NMR for this application.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can help identify the compound. However, MS cannot distinguish between stereoisomers (e.g., α vs. β anomers) or provide detailed conformational information.

  • X-ray Crystallography: Yields a definitive solid-state structure. However, it requires a suitable single crystal, which can be difficult to obtain. Furthermore, the conformation in the solid state may not be representative of the solution-state conformation, which is often more biologically relevant.[4]

NMR spectroscopy, particularly the multi-dimensional approach outlined here, provides a comprehensive solution-state structural and conformational analysis that is unmatched by other techniques for carbohydrates.[4][5]

Conclusion: The Power of an Integrated NMR Approach

The complete and unambiguous structural elucidation of Methyl α-D-xylopyranoside is a testament to the power of a systematic, multi-technique NMR approach. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, we create a self-validating workflow that moves from basic composition to detailed connectivity and stereochemistry. This guide has not only provided the step-by-step protocols but also the underlying scientific rationale for each experimental choice, empowering researchers to confidently tackle the structural challenges presented by complex carbohydrates.

References

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]

  • Stenutz, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(12), 4589-4614. [Link]

  • PubChem. (n.d.). Methyl alpha-D-xylopyranoside. National Center for Biotechnology Information. [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience, 1-36. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers, 277, 118885. [Link]

  • Bock, K., & Pedersen, C. (1974). A Study of 13CH Coupling Constants in Hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297. [Link]

  • Vottero, P. J. A., & Utille, J.-P. (1982). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. Journal of Carbohydrate Chemistry, 1(3), 301-309. [Link]

  • Ogar, O. I., et al. (2015). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 8(1), 32-40. [Link]

  • Durette, P. L., & Horton, D. (1971). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings. Organic Magnetic Resonance, 3(4), 417-427. [Link]

  • ResearchGate. (n.d.). Representation of 2 J CH of the α-and β-anomeric and pyranose ring... [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Bermel, W., et al. (2018). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 83(15), 7816-7826. [Link]

  • Mobli, M., & Hoch, J. C. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18394-18403. [Link]

  • Wikipedia. (2023, October 27). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Mobli, M., & Hoch, J. C. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18394-18403. [Link]

Sources

The Anomeric Divide: A Comparative Guide to the Biological Activity of Methyl α-D-xylopyranoside and Methyl β-D-xylopyranoside

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycoscience, even the slightest stereochemical variation can lead to profound differences in biological function. This guide delves into the comparative biological activities of two anomers of a simple methyl glycoside: Methyl α-D-xylopyranoside and Methyl β-D-xylopyranoside. While structurally almost identical, the orientation of the methoxy group at the anomeric carbon (C1) dictates their interaction with biological systems, leading to distinct and scientifically significant outcomes. This document provides an in-depth analysis of their known biological activities, supported by experimental data and detailed protocols, to aid researchers in harnessing their unique properties for various applications.

Structural and Stereochemical Considerations: The Anomeric Effect

The fundamental difference between Methyl α-D-xylopyranoside and Methyl β-D-xylopyranoside lies in the configuration of the anomeric center. In the α-anomer, the methyl group is in an axial position, while in the β-anomer, it occupies an equatorial position. This seemingly minor distinction has significant stereoelectronic implications, primarily governed by the anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring. This effect influences the overall conformation and stability of the molecule, which in turn affects how it binds to and interacts with biological targets such as enzymes and receptors.

Comparative Biological Activities

While direct, head-to-head comparative studies on the unmodified methyl xylopyranosides are limited, research on these and their derivatives has revealed distinct biological profiles.

Antimicrobial and Antifungal Activity

Recent studies on derivatized xylopyranosides have provided valuable insights into the influence of the anomeric configuration on antimicrobial potency. A study involving novel N-[2-(2′,3′,4′-tri-O-acetyl-α/β-D-xylopyranosyloxy)ethyl]ammonium bromides demonstrated that both α and β anomers can be rendered biologically active.[1][2] Notably, the study found that a derivative with the α-configuration exhibited greater activity against certain microbial strains compared to its β-counterpart.[1]

Specifically, an octyl-substituted α-anomer derivative (compound 5d in the study) showed higher activity against clinical isolates of Staphylococcus aureus than the corresponding β-anomer derivative (compound 4d ).[1] This suggests that the spatial arrangement of the aglycone, influenced by the anomeric linkage, plays a crucial role in the molecule's ability to disrupt microbial membranes or interact with specific cellular targets.

Conversely, Methyl α-D-xylopyranoside itself has been identified as a potential drug candidate against Mycobacterium tuberculosis. Its mechanism is believed to involve the chelation of iron, a critical nutrient for the bacterium, thereby inhibiting its growth.[3] This compound has also shown activity against Gram-negative bacteria like E. coli and Salmonella enterica.[3]

Table 1: Comparative Antimicrobial Activity of Derivatized Xylopyranosides [1]

Compound (Anomer)Test OrganismMIC (μg/mL)
Octyl-substituted β-anomer derivativeStaphylococcus aureus32-256
Octyl-substituted α-anomer derivativeStaphylococcus aureus32-256
Octyl-substituted β-anomer derivativeCandida albicans32-256
Octyl-substituted α-anomer derivativeCandida albicans32-256

Note: While the MIC ranges are broad, the original study indicates the α-anomer was more active against clinical isolates of S. aureus.[1]

Cytotoxicity

The cytotoxic potential of these anomers has also been explored, particularly for the β-anomer. Studies on a series of alkyl β-D-xylopyranosides have shown that their toxicity in mammalian cell lines is dependent on the length of the alkyl chain.[4] Short and long-chain alkyl β-D-xylopyranosides displayed no significant cytotoxicity at concentrations below their aqueous solubility limits. However, derivatives with intermediate chain lengths exhibited some toxicity at millimolar concentrations, inducing apoptosis.[4]

While specific cytotoxicity data for Methyl α-D-xylopyranoside is not as readily available in the reviewed literature, the findings for the β-anomer derivatives highlight the importance of the aglycone structure in determining the molecule's interaction with mammalian cells.

Enzyme Interaction: A Tale of Substrate vs. Inhibitor

The differential interaction of the two anomers with glycosidase enzymes is a classic example of stereospecificity in biological systems.

  • Methyl β-D-xylopyranoside is a well-known substrate for β-xylosidases, enzymes that catalyze the hydrolysis of β-D-xylosides.[5] Its structural resemblance to the natural substrates of these enzymes allows it to bind to the active site and undergo enzymatic cleavage.

  • In contrast, Methyl α-D-xylopyranoside is generally not a substrate for β-xylosidases. Its α-linkage prevents proper orientation within the enzyme's active site, which is specifically configured to recognize and cleave β-glycosidic bonds. This specificity makes the α-anomer a useful tool in proteomics research.[6]

This differential enzymatic processing is a critical consideration in drug development, as the stability and metabolic fate of a glycoside therapeutic can be directly influenced by its anomeric configuration.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from studies on xylopyranoside derivatives and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Objective: To determine the lowest concentration of Methyl α/β-D-xylopyranoside that inhibits the visible growth of a microorganism.

Materials:

  • Methyl α-D-xylopyranoside and Methyl β-D-xylopyranoside

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the appropriate growth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include positive controls (microbes in medium without test compound) and negative controls (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Stock Solutions dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculum Prepare Microbial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum dilutions->add_inoculum incubation Incubate Plates add_inoculum->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay (MTT/MTS Assay)

This protocol is based on the methodology used to assess the cytotoxicity of alkyl β-D-xylopyranosides.[4]

Objective: To evaluate the effect of Methyl α/β-D-xylopyranoside on the viability of mammalian cells.

Materials:

  • Methyl α-D-xylopyranoside and Methyl β-D-xylopyranoside

  • Mammalian cell line (e.g., HaCaT keratinocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_measurement Viability Measurement cluster_result Result Calculation seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_reagent Add MTT/MTS Reagent treat_cells->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan (if MTT) incubate_reagent->solubilize read_absorbance Measure Absorbance incubate_reagent->read_absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Sources

A Comparative Guide to Chromogenic Substrates: Methyl α-D-xylopyranoside vs. p-Nitrophenyl-α-D-xylopyranoside for α-Xylosidase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of glycoside hydrolases, the selection of an appropriate substrate is paramount for the generation of robust and reliable data. Specifically, in the characterization of α-xylosidase activity, the choice between different chromogenic substrates can significantly impact assay sensitivity, workflow, and the nature of the kinetic data obtained. This guide provides an in-depth technical comparison of two commonly employed substrates: Methyl α-D-xylopyranoside and p-Nitrophenyl-α-D-xylopyranoside (pNXP).

Introduction: The Principle of Chromogenic Assays for Glycoside Hydrolases

Chromogenic assays are a cornerstone of enzyme kinetics, providing a straightforward method for quantifying enzymatic activity. The fundamental principle lies in the use of a substrate that, upon enzymatic cleavage, releases a chromophore—a molecule that absorbs light at a specific wavelength. The rate of color development is directly proportional to the rate of the enzymatic reaction, allowing for the determination of key kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax).

p-Nitrophenyl-α-D-xylopyranoside (pNXP): The Direct Chromogenic Substrate

p-Nitrophenyl-α-D-xylopyranoside is a synthetic glycoside widely utilized as a direct chromogenic substrate for α-xylosidase and other glycoside hydrolases.[1][2][3] Its utility stems from the p-nitrophenyl group attached to the anomeric carbon of the xylose sugar.[3]

Mechanism of Action

In the presence of α-xylosidase, pNXP is hydrolyzed, cleaving the glycosidic bond and releasing xylose and p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[4] This direct relationship between enzyme activity and color formation makes pNXP a convenient and widely adopted substrate.

G cluster_reaction α-Xylosidase Activity cluster_detection Detection pNXP p-Nitrophenyl-α-D-xylopyranoside (Colorless) Products D-Xylose + p-Nitrophenol (Colorless) pNXP->Products α-Xylosidase pNP p-Nitrophenol pNP_ion p-Nitrophenolate Ion (Yellow) pNP->pNP_ion Alkaline pH (e.g., Na₂CO₃) G cluster_reaction1 Step 1: α-Xylosidase Activity cluster_reaction2 Step 2: Coupled Detection (Methanol Pathway) MeXyl Methyl-α-D-xylopyranoside (Colorless) Products1 D-Xylose + Methanol (Colorless) MeXyl->Products1 α-Xylosidase Methanol Methanol H2O2 Formaldehyde + H₂O₂ Methanol->H2O2 Alcohol Oxidase Chromogen_ox Oxidized Chromogen (Colored) H2O2->Chromogen_ox Peroxidase Chromogen_red Reduced Chromogen (Colorless)

Caption: Coupled assay workflow for methyl α-D-xylopyranoside via methanol detection.

Performance Comparison: A Head-to-Head Analysis

Featurep-Nitrophenyl-α-D-xylopyranoside (pNXP)Methyl α-D-xylopyranoside
Assay Principle Direct, single-step enzymatic reaction.Indirect, multi-step coupled enzymatic reaction.
Detection Method Colorimetric measurement of p-nitrophenolate at ~405 nm.Colorimetric measurement of a secondary product (e.g., oxidized chromogen from H₂O₂ detection, or furfural-phloroglucinol adduct).
Ease of Use Simple and straightforward. The reaction is stopped, and absorbance is read.More complex, requiring additional enzymes and optimization of the coupled reaction conditions.
Sensitivity Generally high sensitivity, dependent on the extinction coefficient of p-nitrophenol.Sensitivity is dependent on the efficiency of the coupled enzymes and the extinction coefficient of the final chromophore. Potential for signal amplification.
Specificity The p-nitrophenyl group can be a substrate for a range of glycosidases, potentially leading to lower specificity if the enzyme sample is not pure.The specificity is determined by both the primary (α-xylosidase) and secondary (e.g., alcohol oxidase) enzymes. This can potentially increase overall assay specificity.
Kinetic Analysis Direct measurement of initial reaction rates is straightforward.Kinetic analysis can be more complex due to the potential for the coupled reaction to become rate-limiting.
Cost Generally inexpensive. [2]Can be more expensive due to the need for additional purified enzymes for the coupled reaction.

Experimental Protocols

Protocol 1: α-Xylosidase Activity Assay using p-Nitrophenyl-α-D-xylopyranoside

This protocol provides a standard method for determining α-xylosidase activity.

Materials:

  • p-Nitrophenyl-α-D-xylopyranoside (pNXP) solution (e.g., 5 mM in assay buffer)

  • α-Xylosidase enzyme solution (appropriately diluted in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of Assay Buffer to the blank and control wells of the microplate.

  • Add 50 µL of the enzyme solution to the sample wells.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pNXP solution to all wells.

  • Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding 100 µL of Stop Solution to all wells. The development of a yellow color indicates the presence of p-nitrophenol.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the enzyme activity based on the amount of p-nitrophenol released, using a standard curve or the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹). [5]

Protocol 2: Coupled α-Xylosidase Activity Assay using Methyl α-D-xylopyranoside (Methanol Detection)

This protocol outlines a coupled assay for the indirect measurement of α-xylosidase activity.

Materials:

  • Methyl α-D-xylopyranoside solution (e.g., 10 mM in assay buffer)

  • α-Xylosidase enzyme solution

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Coupled Enzyme Mix (in Assay Buffer):

    • Alcohol Oxidase (e.g., 1 U/mL)

    • Horseradish Peroxidase (HRP) (e.g., 2 U/mL)

    • Chromogenic peroxidase substrate (e.g., 2 mM ABTS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the Coupled Enzyme Mix immediately before use.

  • In a 96-well plate, combine 50 µL of the methyl α-D-xylopyranoside solution and 100 µL of the Coupled Enzyme Mix in each well.

  • Add 50 µL of Assay Buffer to the blank wells and 50 µL of the α-xylosidase enzyme solution to the sample wells.

  • Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 30°C).

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS) over time in kinetic mode.

  • The rate of change in absorbance is proportional to the α-xylosidase activity. Calculate the activity based on a standard curve of methanol or the molar extinction coefficient of the oxidized chromogen.

Concluding Remarks for the Practicing Scientist

The choice between p-nitrophenyl-α-D-xylopyranoside and methyl α-D-xylopyranoside is contingent upon the specific experimental goals and available resources.

p-Nitrophenyl-α-D-xylopyranoside is the substrate of choice for high-throughput screening and routine enzyme activity measurements due to its simplicity, cost-effectiveness, and direct detection method. However, researchers must be cognizant of its potential lack of specificity in impure enzyme preparations.

Methyl α-D-xylopyranoside , while requiring a more complex and potentially costly coupled assay, offers the advantage of using a substrate that may more closely mimic natural substrates. The indirect nature of the assay can also be leveraged to enhance specificity. This approach is particularly useful when studying enzymes that may have low activity towards the bulky p-nitrophenyl group or when investigating the effects of inhibitors that might interfere with the p-nitrophenol signal.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each substrate, as detailed in this guide, will empower researchers to make an informed decision that best suits their scientific inquiry.

References

  • Use of alcohol oxidase to measure the methanol produced during the hydrolysis of D- and L-methyl-3-hydroxybutyric acid. PubMed.
  • D-Xylose Assay Kit (Colorimetric) NBP3-25789 Manual. Bio-Techne.
  • p-Nitrophenyl α-D-xylopyranoside. ChemicalBook.
  • p-Nitrophenyl α-D-xylopyranoside. CymitQuimica.
  • p-Nitrophenyl Phosph
  • Technical Manual D-Xylose Colorimetric Assay Kit.
  • p-Nitrophenyl phosphate substr
  • A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. PubMed.
  • Enzymatic Assay of Alcohol Oxidase (EC 1.1.3.13). Sigma-Aldrich.
  • D-Xylose Colorimetric Assay Kit.
  • D-Xylose Assay Kit. Chondrex, Inc.
  • Sustainable Bioconversion of Methanol: A Renewable Employing Novel Alcohol Oxidase and Pyruvate Aldolase.
  • Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substr
  • (PDF) Application of -nitrophenol (NP) enzyme assays in degraded tropical soils.
  • Experimental and In Silico Approaches to Study Carboxylesterase Substr
  • alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554. PubChem.
  • CAS 91-09-8: Methyl α-D-xylopyranoside. CymitQuimica.
  • Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903. Frontiers.
  • Methyl α-D-xylopyranoside. PubChem.
  • Alpha-D-xyloside xylohydrolase. Wikipedia.
  • Endogeneous β-D: -xylosidase and α-L: -arabinofuranosidase activity in flax seed mucilage.
  • Heterologous expression and characterization of xylose-tolerant GH 43 family β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum and its application in xylan degrad

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Validation of Methyl alpha-D-xylopyranoside purity by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

<-4> ## A Comparative Guide to the Purity Validation of Methyl α-D-xylopyranoside: Mass Spectrometry vs. Alternative Methods

Abstract

Methyl α-D-xylopyranoside, a key biochemical for proteomics research, demands high purity for reliable and reproducible experimental outcomes.[1] This guide provides a comprehensive comparison of mass spectrometry with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of its purity. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs. This guide is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Critical Role of Purity in Scientific Research

The integrity of scientific research and the development of safe and effective pharmaceuticals hinge on the quality of the starting materials. Methyl α-D-xylopyranoside (C6H12O5, Molar Mass: 164.16 g/mol ) is a methyl glycoside of xylose used extensively in glycosidase research.[5][6] Impurities, even in trace amounts, can lead to erroneous experimental results, compromise the efficacy of a drug product, or introduce unforeseen toxicity. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement for scientific validity.

This guide will explore the validation of Methyl α-D-xylopyranoside purity through a comparative lens, with a primary focus on the capabilities of mass spectrometry. We will also provide a balanced perspective by evaluating established alternative methods, enabling a well-informed decision-making process for analytical scientists.

Mass Spectrometry: A High-Resolution Approach to Purity Determination

Mass spectrometry (MS) has become an indispensable tool for the structural characterization and purity analysis of carbohydrates.[7][8][9] It offers unparalleled sensitivity and specificity, allowing for the detection and identification of the target molecule and potential impurities based on their mass-to-charge ratio (m/z).

Principle: In essence, MS converts molecules into gaseous ions, separates them based on their m/z, and detects the abundance of each ion.[8][9] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for carbohydrate analysis as they minimize fragmentation and allow for the observation of the intact molecular ion.[10]

Experimental Protocol: Purity Analysis by LC-MS

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the purity assessment of Methyl α-D-xylopyranoside.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Mass Spectrometer with an ESI source

Materials:

  • Methyl α-D-xylopyranoside sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of Methyl α-D-xylopyranoside in HPLC-grade water to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like glycosides.

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with a high concentration of acetonitrile and gradually increasing the water content.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the Methyl α-D-xylopyranoside ion relative to the total ion chromatogram (TIC).

  • The presence of impurities will be indicated by additional peaks in the chromatogram, which can be further characterized by their m/z values.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Water Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate HILIC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate TIC Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for Methyl α-D-xylopyranoside purity analysis by LC-MS.

Comparative Analysis: Alternative Methodologies

While mass spectrometry offers significant advantages, a comprehensive understanding of alternative techniques is crucial for selecting the most suitable method for a given application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries.[11][12][13] For carbohydrate analysis, HPLC is often coupled with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[12][14]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[15] For sugars, methods like hydrophilic interaction liquid chromatography (HILIC) or the use of amino-propyl bonded phase columns are common.[12][14]

Advantages over MS:

  • Lower instrumentation cost and complexity.

  • Robust and widely available technology.

  • Can be more straightforward for quantitative analysis without the need for isotopic standards.

Limitations:

  • Lower sensitivity and specificity compared to MS.

  • RI detectors are sensitive to temperature and pressure fluctuations and cannot be used with gradient elution.[13]

  • ELSD is a universal detector but may have a non-linear response.[12]

Experimental Protocol: HPLC-RI Analysis

Instrumentation:

  • HPLC system with an isocratic pump

  • Refractive Index (RI) Detector

Materials:

  • Methyl α-D-xylopyranoside sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of Methyl α-D-xylopyranoside in the mobile phase.

  • Chromatographic Conditions:

    • Column: Amino-propyl bonded phase column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

  • Detection: RI detector maintained at a stable temperature.

Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Amino Column Separation Inject->Separate Detect RI Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for Methyl α-D-xylopyranoside purity analysis by HPLC-RI.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds.[16][17] For non-volatile carbohydrates like Methyl α-D-xylopyranoside, derivatization is necessary to increase their volatility.[16][17]

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[18] Trimethylsilylation is a common derivatization technique for carbohydrates.[16][17]

Advantages over MS:

  • High resolution for volatile compounds.

  • Well-established and robust technique.

Limitations:

  • Requires derivatization, which adds an extra step to the workflow and can introduce variability.

  • Not suitable for thermally labile compounds.

  • Less informative for structural elucidation compared to MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[19][20][21][22]

Principle: NMR exploits the magnetic properties of certain atomic nuclei.[22] By absorbing and re-emitting electromagnetic radiation in a magnetic field, the nuclei provide detailed information about the structure and chemical environment of the molecule.[22] Both ¹H and ¹³C NMR are highly valuable for carbohydrate analysis.[22]

Advantages over MS:

  • Provides unambiguous structural information.[15]

  • qNMR can provide a direct measure of purity without the need for a reference standard of the analyte itself.[19]

  • Non-destructive technique.

Limitations:

  • Lower sensitivity compared to MS.

  • Requires higher sample concentrations.

  • Complex spectra can be challenging to interpret, especially for mixtures.[20]

Comparative Data Summary

The following table summarizes the key performance characteristics of each technique for the purity validation of Methyl α-D-xylopyranoside.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-RI)Gas Chromatography (GC-FID)Nuclear Magnetic Resonance (qNMR)
Principle Mass-to-charge ratioDifferential partitioningVolatility and partitioningNuclear magnetic properties
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Specificity Very HighModerateModerate to HighVery High
Sample Prep Simple dissolutionSimple dissolutionDerivatization requiredSimple dissolution
Structural Info High (Molecular weight and fragmentation)LowLowVery High (unambiguous structure)
Quantitation Relative (Area %), requires standards for absoluteRelative (Area %), straightforwardRelative (Area %), requires standardsAbsolute (primary method)
ICH Validation Applicable to identification, impurity testing, and assayApplicable to identification, impurity testing, and assayApplicable to identification, impurity testing, and assayApplicable to identification and assay

Conclusion: Selecting the Optimal Method

The choice of analytical technique for validating the purity of Methyl α-D-xylopyranoside depends on the specific requirements of the analysis.

  • Mass Spectrometry (LC-MS) is the method of choice for the highest sensitivity and specificity, making it ideal for identifying and quantifying trace impurities. Its ability to provide molecular weight information is invaluable for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with RI or ELSD detection offers a robust and cost-effective solution for routine quality control where high sensitivity is not the primary concern.

  • Gas Chromatography (GC) is a viable option if derivatization is acceptable and high resolution of volatile impurities is required.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation and can be used as a primary method for quantitative purity assessment (qNMR) without the need for a specific reference standard.

In a comprehensive validation strategy, a combination of these techniques is often employed. For instance, NMR can be used for definitive structural identification, while LC-MS can be used for sensitive impurity detection and quantification. This orthogonal approach, leveraging the strengths of different analytical principles, provides the highest level of confidence in the purity of Methyl α-D-xylopyranoside, ensuring the integrity and reliability of downstream research and development activities.

References

  • Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates. (n.d.). PubMed.
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  • Sugar Analysis In Food & Beverage Using Liquid Chromatography Part II. (2025, April 3). YouTube.
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  • NMR of carbohydrates. (2015, May 20). Nuclear Magnetic Resonance: Volume 44.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Synthesis And Characterization Of Glycosides. (n.d.). quiz.wcd.kerala.gov. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates. (n.d.). Wikipedia.
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  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018, December 21). ACS Omega.
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  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library.
  • Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. (n.d.). IOSR Journal.
  • Chemical Tests For Glycosides: General and specific. (2019, December 3). Gpatindia.
  • Carbohydrate analysis by gas-liquid chromatography. (2021, September 11). NCBI.
  • Modern methods for identification and quantification of cardiac glycosides. (n.d.). ResearchGate.
  • Methyl α-D-xylopyranoside | CAS 91-09-8. (n.d.). SCBT.
  • Methyl-α-D-xylopyranoside, Purity ≥95%. (n.d.). CD BioGlyco.
  • Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. (n.d.). PubMed.
  • METHYL-ALPHA-D-XYLOPYRANOSIDE | 91-09-8. (2024, December 18). ChemicalBook.
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A Senior Application Scientist's Guide to the Chiral HPLC Separation of Methyl α-D-xylopyranoside Anomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glycobiology and pharmaceutical development, the precise separation and quantification of stereoisomers are paramount. Anomers, which are diastereomers of cyclic saccharides that differ only in the configuration at the anomeric carbon (C1), present a significant analytical challenge due to their subtle structural differences. This guide provides a comprehensive comparison of strategies for the chiral High-Performance Liquid Chromatography (HPLC) separation of Methyl α-D-xylopyranoside anomers (α and β), offering researchers a robust framework for method development, supported by mechanistic insights and detailed experimental protocols.

The Analytical Challenge: Resolving Anomeric Epimers

Methyl α-D-xylopyranoside exists in equilibrium between its α and β anomeric forms. These molecules share the same chemical formula and connectivity but differ in the orientation of the methoxy group at the C1 position. This small stereochemical variance results in nearly identical physical properties, rendering them inseparable by conventional achiral chromatography. However, their distinct three-dimensional structures allow for differential interactions within a chiral environment, which is the foundational principle of chiral chromatography.[1][2] The biological activity and role of saccharides can be highly dependent on the specific anomeric form, making their separation crucial for research and quality control.[3]

The Solution: Chiral Recognition with Polysaccharide-Based Stationary Phases

Chiral column chromatography is the definitive technique for resolving enantiomers and diastereomers like anomers.[4] The core of this technique is the Chiral Stationary Phase (CSP), which creates a chiral environment within the column.[4] For carbohydrate separations, polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives, are the industry standard due to their exceptional chiral recognition capabilities.[5][6]

The mechanism of separation on these CSPs is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector.[2] The polysaccharide polymers are coated or immobilized onto a silica support and form helical grooves. Chiral recognition is achieved through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The numerous hydroxyl groups on the xylopyranoside anomers can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.

  • Steric Hindrance (Inclusion Complexation): One anomer may fit more favorably into the chiral grooves of the polysaccharide helix than the other, leading to a difference in retention time.

This "three-point interaction model" is key; for successful chiral recognition, one anomer must engage in multiple simultaneous interactions with the CSP, creating a more stable complex and thus eluting later from the column.

The following diagram outlines a systematic approach to developing a chiral separation method, from initial column screening to final method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Define Analyte: Methyl α-D-xylopyranoside Screen_Cols Screen Columns: 1. Amylose-based (e.g., Chiralpak IA) 2. Cellulose-based (e.g., Lux Cellulose-1) Start->Screen_Cols Screen_MP Screen Mobile Phases: - Normal Phase (Hexane/Alcohol) - Polar Organic (Acetonitrile/Methanol) Screen_Cols->Screen_MP Eval Evaluate Chromatograms: - Partial Separation? - No Separation? Screen_MP->Eval Eval->Screen_Cols No Separation Opt_MP Optimize Mobile Phase: - Adjust alcohol % - Change alcohol type (IPA vs. EtOH) - Additives (TFA/DEA) Eval->Opt_MP Partial Separation Opt_Params Optimize Parameters: - Flow Rate (lower is often better) - Temperature (lower T often increases selectivity) Opt_MP->Opt_Params Validate Method Validation: - Resolution (Rs > 1.5) - Repeatability - Robustness Opt_Params->Validate Final Final Method Validate->Final

Caption: A systematic workflow for chiral HPLC method development.

Comparison of Chiral Stationary Phases and Mobile Systems
Chiral Stationary Phase (CSP) Selector Chemistry Primary Separation Mode Typical Mobile Phase Key Characteristics & Insights
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase / Polar OrganicHexane/IPA or EtOH; ACN/MeOHOften provides high selectivity for carbohydrates. The amylose helical structure is particularly effective for compounds with multiple hydroxyl groups. Immobilized versions (IA) allow for a wider range of solvents.[7][8]
Chiralcel® OD / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase / Polar OrganicHexane/IPA or EtOH; ACN/MeOHA widely used, robust CSP. Offers complementary selectivity to amylose phases. If an amylose column fails, a cellulose-based one is the logical next step.[5]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) on 5µm silicaNormal Phase / Polar OrganicACN/EtOH/TFA (e.g., 97:3:0.1)Proven effectiveness for the simultaneous separation of anomers and enantiomers of xylose and other monosaccharides.[3] A highly recommended starting point.
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Normal Phase / Polar OrganicHexane/IPA or EtOH; ACN/MeOHThe chlorinated selector can offer unique π-π and dipole interactions, providing alternative selectivity for challenging separations.[5]

Expert Insight: The choice between normal phase (e.g., Hexane/Isopropanol) and polar organic mode (e.g., Acetonitrile/Methanol) is critical. Normal phase often yields higher selectivity due to the pronounced role of hydrogen bonding. However, sample solubility can be a limiting factor. If the analyte has poor solubility in hexane, starting with a polar organic mobile phase is a more practical approach.

The diagram below illustrates how the two anomers of Methyl α-D-xylopyranoside might interact differently with the chiral grooves of an amylose-based stationary phase.

G cluster_CSP Chiral Stationary Phase (Amylose Helix) CSP_Groove Chiral Groove H-bond Acceptor π-rich region Steric Pocket Beta_Anomer β-Anomer (Equatorial OMe) Beta_Anomer->CSP_Groove:f0 H-Bond Beta_Anomer->CSP_Groove:f1 Dipole Beta_Anomer->CSP_Groove:f2 Inclusion Interaction_Beta Stronger Interaction (3-point contact) Longer Retention Alpha_Anomer α-Anomer (Axial OMe) Alpha_Anomer->CSP_Groove:f0 H-Bond Interaction_Alpha Weaker Interaction (Steric Hindrance) Shorter Retention

Caption: Differential binding of anomers to a chiral stationary phase.

Detailed Experimental Protocol (Starting Method)

This protocol provides a robust starting point for separating the anomers of Methyl α-D-xylopyranoside based on methods proven effective for xylose.[3]

Objective: To achieve baseline resolution (Rs ≥ 1.5) between the α and β anomers.

4.1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Detector: Refractive Index (RI) detector. Since methyl xylopyranoside lacks a strong chromophore, RI detection is the most common choice. A Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can also be used if available.

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), Acetonitrile (ACN), and Methanol (MeOH). Racemic standard of Methyl α-D-xylopyranoside.

4.2. Sample Preparation

  • Prepare a stock solution of the Methyl α-D-xylopyranoside standard at 1.0 mg/mL in the initial mobile phase (e.g., Hexane/IPA 90:10 v/v).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

4.3. Chromatographic Conditions (Screening)

It is recommended to screen at least two different mobile phase systems to find the best starting conditions.

ParameterCondition A: Normal Phase Condition B: Polar Organic
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)
Flow Rate 0.7 mL/min0.7 mL/min
Column Temp. 25 °C25 °C
Injection Vol. 10 µL10 µL
Detection RI Detector (sensitivity and polarity set as per manufacturer's instructions)RI Detector (sensitivity and polarity set as per manufacturer's instructions)
Run Time 30 minutes20 minutes

4.4. Method Optimization Strategy

  • Evaluate Initial Results: After running both conditions, assess the chromatograms. Look for any sign of peak splitting or broadening, which indicates partial separation.

  • If Partial Separation is Observed:

    • Adjust Alcohol Percentage (Normal Phase): Decrease the percentage of IPA (e.g., to 95:5 or 98:2 Hexane/IPA). This will increase retention and often improves resolution.

    • Adjust Solvent Ratio (Polar Organic): Vary the ACN/MeOH ratio. Sometimes, switching the weak and strong solvents can alter selectivity.

    • Lower the Temperature: Decrease the column temperature to 15 °C or 20 °C. Lower temperatures can enhance the weaker intermolecular interactions, leading to better selectivity.

    • Lower the Flow Rate: Reduce the flow rate to 0.5 mL/min. This provides more time for the anomers to interact with the CSP, often improving resolution at the cost of longer run times.

  • If No Separation is Observed:

    • Switch to a column with a different chiral selector (e.g., from an amylose-based to a cellulose-based column like Lux Cellulose-1) and repeat the screening protocol.

Conclusion and Authoritative Recommendations

The successful chiral separation of Methyl α-D-xylopyranoside anomers is readily achievable using polysaccharide-based CSPs. A systematic screening approach is the most efficient path to a baseline-resolved method.

  • Primary Recommendation: Begin screening with an amylose-based column such as the Chiralpak AD-H or Chiralpak IA , as these have a proven track record for separating the anomers of the parent sugar, xylose.[3]

  • Mobile Phase Strategy: Start with a normal phase mobile phase (n-Hexane/IPA) as it often provides superior selectivity for carbohydrates. If solubility is an issue, a polar organic mobile phase (ACN/MeOH) is an excellent alternative.

  • Trustworthiness through System Suitability: For routine analysis, a valid method must meet system suitability criteria. A resolution factor (Rs) of greater than 1.5 between the α and β anomer peaks should be the minimum requirement for a validated separation.

By following the comparative data and the structured workflow presented in this guide, researchers and drug development professionals can confidently develop and optimize a robust and reliable HPLC method for the critical task of separating Methyl α-D-xylopyranoside anomers.

References

  • Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. [Link]

  • Phenomenex Inc. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Technical Note TN-9003. Available at: [Link]

  • Phenomenex Inc. (n.d.). A Novel Screening Approach for the Chiral Separation of Pharmaceutical Compounds. Application Note. Available at: [Link]

  • Phenomenex Inc. (n.d.). Alternative Selectivity of Lux® Cellulose-1 and Lux® Cellulose-2. Technical Note TN-1047. Available at: [Link]

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A Senior Scientist's Guide to Glycosidase Inhibition: A Comparative Analysis of Potency and Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration into the world of glycosidase inhibitors, a critical class of compounds in both research and therapeutic applications, most notably in the management of type 2 diabetes mellitus. This guide is designed for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to dissect the causal relationships between a molecule's structure and its inhibitory function.

Our central topic is a comparative study of well-established glycosidase inhibitors against Methyl alpha-D-xylopyranoside . Rather than positioning this compound as a potent inhibitor, we will use it as a fundamental structural model. This comparison will illuminate why certain molecules, like the renowned acarbose and deoxynojirimycin, exhibit powerful inhibitory effects, while a simple glycoside like this compound does not. This contrast provides a powerful lesson in the principles of rational drug design and the subtleties of enzyme-ligand interactions.

Part 1: The Molecular Logic of α-Glucosidase Inhibition

α-Glucosidases are enzymes located in the brush border of the small intestine responsible for the final step in carbohydrate digestion. They break down disaccharides and oligosaccharides into monosaccharides, primarily glucose, which is then absorbed into the bloodstream.[1] In the context of type 2 diabetes, delaying this process can prevent the sharp spike in blood glucose levels after a meal (postprandial hyperglycemia), a key therapeutic goal.[2]

Glycosidase inhibitors function by competitively binding to the active site of these enzymes, preventing the natural substrate from being hydrolyzed.[3] The most effective inhibitors are those that mimic the structure of the substrate's transition state during catalysis, thereby exhibiting a much higher binding affinity for the enzyme than the substrate itself.[3]

Key Features of Potent Inhibitors:

  • Iminosugars (e.g., Deoxynojirimycin, Miglitol): These compounds are structural analogues of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[4][5] This nitrogen is protonated at physiological pH, allowing it to form a strong ionic bond with a key acidic residue (e.g., aspartate) in the enzyme's active site, mimicking the proposed oxocarbenium ion transition state.

  • Pseudo-oligosaccharides (e.g., Acarbose, Voglibose): These molecules resemble complex carbohydrates. Acarbose, for instance, is a pseudo-tetrasaccharide with a nitrogen atom in the bond linking the first two rings.[1][3] This "pseudo-glycosidic" bond is resistant to cleavage, and the molecule's high affinity for the enzyme's active site makes it a powerful competitive inhibitor.[3]

In contrast, This compound is a simple methyl glycoside of xylose.[6][7] It possesses the basic pyranoside ring structure but lacks the critical features—like the endocyclic nitrogen—that confer high-affinity binding and potent competitive inhibition. It is more accurately described as a simple substrate analog, useful as a standard in carbohydrate analysis or for studying the binding kinetics of carbohydrate-binding proteins like lectins, rather than as a potent glycosidase inhibitor.[8][9]

Part 2: Comparative Performance Analysis: A Tale of Two Chemistries

The difference in inhibitory potency between true inhibitors and a simple substrate analog is not subtle; it spans several orders of magnitude. The following table summarizes the 50% inhibitory concentration (IC50) values for several well-known inhibitors against α-glucosidase. It is important to note that IC50 values for the same compound can vary significantly based on the enzyme source (e.g., yeast, rat intestine, human) and assay conditions.[3]

CompoundChemical ClassTypical IC50 Range (vs. α-Glucosidase)Reference(s)
Methyl α-D-xylopyranoside Methyl GlycosideNo significant inhibition reported in literature; primarily used as a substrate or analytical standard.[6][7]
Acarbose Pseudo-tetrasaccharide117.2 µg/mL to 822.0 µM (Varies widely with conditions)[10][11][12]
Voglibose Valiolamine Derivative0.07 µM to 5.6 µM (Depending on specific enzyme, e.g., rat sucrase vs. human lysosomal)[1][13]
Miglitol Deoxynojirimycin DerivativeKi of ~1000 nM (1 µM)[14]
1-Deoxynojirimycin (DNJ) Iminosugar (Piperidine)8.15 µM to 222.4 µM[10][15]
N-Nonyl-deoxynojirimycin Alkylated Iminosugar0.42 µM (vs. acid α-glucosidase)

Causality Behind the Data: A Structure-Activity Relationship (SAR) Perspective

The data clearly illustrates a fundamental principle: potency is derived from specific structural motifs designed to exploit the enzyme's catalytic mechanism.

  • The Nitrogen Advantage: The iminosugar core of Deoxynojirimycin (DNJ) and its derivatives (like Miglitol) is the cornerstone of their inhibitory power. The protonated ring nitrogen allows for a strong electrostatic interaction with the enzyme's catalytic nucleophile, effectively locking the inhibitor in the active site.[16]

  • Alkylation Effects: Modifying the nitrogen of DNJ with alkyl chains can dramatically increase potency. For example, N-Nonyl-deoxynojirimycin (NN-DNJ) is significantly more potent than the parent DNJ. This is likely due to the hydrophobic alkyl chain forming additional favorable interactions within the active site or at its periphery, leading to a tighter binding complex.

  • Mimicking Complexity: Acarbose's large, multi-ring structure allows it to occupy multiple subsites within the enzyme's binding pocket, creating a greater number of hydrogen bonds and van der Waals interactions compared to a simple monosaccharide analog.[3] This results in a very high binding affinity.

  • The Substrate Analog: this compound lacks any of these potency-enhancing features. It can likely fit into the active site, but it binds weakly and reversibly, similar to a poor substrate. It does not have the protonatable nitrogen or the extended structure needed to form the high-stability complex characteristic of a potent inhibitor. Its interaction is transient and easily displaced, resulting in no meaningful inhibition.

Part 3: Experimental Validation: A Self-Validating Protocol

To provide a framework for verifying these comparative claims, we present a standardized protocol for an in vitro α-glucosidase inhibition assay. The trustworthiness of this protocol lies in its clear steps, defined controls, and a transparent method for data analysis, allowing any researcher to reproduce the findings.

Protocol: In Vitro α-Glucosidase Inhibitory Assay

1. Principle: This assay quantifies the activity of α-glucosidase by measuring the release of p-nitrophenol, a yellow-colored product, from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of p-nitrophenol is measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNPG hydrolysis, leading to a lower absorbance reading.

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, Acarbose, etc.)

  • Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

3. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (e.g., Acarbose) in the appropriate solvent (e.g., buffer or DMSO).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 20 µL of the test compound dilution and 20 µL of the α-glucosidase solution.

    • Positive Control Wells: Add 20 µL of the Acarbose dilution and 20 µL of the α-glucosidase solution.

    • Negative Control Well (100% Activity): Add 20 µL of solvent (e.g., buffer) and 20 µL of the α-glucosidase solution.

    • Blank Wells: Add 20 µL of the test compound dilution and 20 µL of buffer (without enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Add 50 µL of the sodium carbonate solution to all wells to stop the reaction and develop the yellow color.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance of the test and control wells by subtracting the absorbance of their corresponding blanks.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] * 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Part 4: Visualizing the Concepts

Diagrams provide an intuitive understanding of complex processes. Below are visualizations for the experimental workflow and the mechanism of competitive inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_components Add Enzyme + Inhibitor to 96-well Plate prep_enzyme->add_components prep_substrate Prepare pNPG Substrate add_substrate Initiate Reaction: Add pNPG Substrate prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of Inhibitors prep_inhibitor->add_components pre_incubate Pre-incubate at 37°C (5-10 min) add_components->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C (20-30 min) add_substrate->incubate stop_reaction Stop Reaction: Add Na₂CO₃ incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Caption: Competitive inhibition at the enzyme active site.

Conclusion

This guide demonstrates that a molecule's effectiveness as a glycosidase inhibitor is a direct consequence of its chemical architecture. Potent inhibitors like acarbose and deoxynojirimycin are not simply substrate look-alikes; they are sophisticated molecular mimics engineered by nature or synthesis to exploit the enzyme's catalytic machinery, binding with affinities far exceeding those of natural substrates.

This compound, by contrast, serves as an excellent negative control. Its simple structure, lacking the key binding motifs of true inhibitors, results in negligible inhibitory activity. The comparative analysis thereby provides a clear and authoritative lesson: in the world of enzyme inhibition, it is the specific, targeted structural features that separate a powerful therapeutic agent from a simple chemical reagent. This understanding is fundamental for any scientist engaged in the discovery and development of next-generation enzyme inhibitors.

References

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  • Gao, C., et al. (2020). Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bertin Bioreagent. (n.d.). Voglibose. Bertin Bioreagent. [Link]

  • Chokki, M., et al. (2021). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Plant Foods for Human Nutrition. [Link]

  • Li, Y., et al. (2022). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Alpha glucosidase inhibitory activity and estimation of IC 50 value of Morus nigra seed extracts and acarbose. ResearchGate. [Link]

  • ResearchGate. (n.d.). The IC-50 values for α-glucosidase inhibitory potential of extract.... ResearchGate. [Link]

  • IEEE Xplore. (2012). The Correlation between 1-deoxynojirimycin Content and alpha-glucosidase Inhibitory Activity in the Bark Ethanol Extract from Ramulus mori. IEEE Xplore. [Link]

  • van den Berg, R. J., et al. (2015). Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem. [Link]

  • ResearchGate. (n.d.). IC50 values of Acarbose and protein extracts from MCC and MCM for α-amylase and α-glucosidase inhibition. ResearchGate. [Link]

  • PubMed. (2012). Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). In-vitro and Insilico approach to assess the anti-diabetic activity of Gymnemic acid. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Drug Central. (n.d.). voglibose. Drug Central. [Link]

  • CD BioGlyco. (n.d.). Methyl-α-D-xylopyranoside, Purity ≥95%. CD BioGlyco. [Link]

  • PubChem. (n.d.). Voglibose. PubChem. [Link]

  • PubMed. (2001). Miglitol, a new alpha-glucosidase inhibitor. PubMed. [Link]

  • Wikipedia. (n.d.). Voglibose. Wikipedia. [Link]

  • ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]

  • PubMed. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. PubMed. [Link]

  • PubMed. (2001). Effects of Miglitol, an Alpha-Glucosidase Inhibitor, on Glycaemic Status and Histopathological Changes in Islets in Non-Obese, Non-Insulin-Dependent Diabetic Goto-Kakizaki Rats. PubMed. [Link]

  • VA.gov. (2013). Therapeutic Class Overview α-glucosidase Inhibitors. VA.gov. [Link]

  • PubMed. (1985). Reversible inhibitors of beta-glucosidase. PubMed. [Link]

  • MDPI. (2020). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. MDPI. [Link]

  • PubMed. (2002). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. PubMed. [Link]

  • ResearchGate. (n.d.). α-glucosidase inhibitory activity (AG IC50) of the extracts. ResearchGate. [Link]

  • EMBL-EBI. (n.d.). methyl beta-D-xylopyranoside (CHEBI:74863). EMBL-EBI. [Link]

  • PubMed. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. PubMed. [Link]

  • ResearchGate. (2024). New Selective Inhibitors of α‐Glucosidase for the Treatment of Type 2 Diabetes Mellitus. ResearchGate. [Link]

  • YouTube. (2021). Finding ki of competitive inhibitor. YouTube. [Link]

  • PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. PubChem. [Link]

  • MDPI. (2018). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. MDPI. [Link]

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The Unexplored Potential of Methyl α-D-xylopyranoside in Enzyme Inhibition: A Comparative Kinetic Analysis Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor discovery, the exploration of novel carbohydrate derivatives holds significant promise. This guide delves into the kinetic analysis of enzyme inhibition, with a specific focus on Methyl α-D-xylopyranoside, a compound of interest whose inhibitory potential against key enzymes like α-glucosidase remains largely uncharted. While direct experimental data on its inhibitory kinetics are scarce in publicly available literature, this guide provides a comprehensive framework for its evaluation. By comparing its structural features to known inhibitors and outlining detailed experimental protocols, we aim to equip researchers with the necessary tools and theoretical foundation to investigate its efficacy and mechanism of action.

The Significance of Kinetic Analysis in Drug Discovery

Understanding the kinetics of enzyme inhibition is paramount in the development of new therapeutic agents. It provides crucial insights into how a molecule interacts with its target enzyme, influencing its efficacy and specificity. Key parameters derived from kinetic studies, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are fundamental in characterizing the potency of an inhibitor.[1] Furthermore, determining the mode of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—elucidates the mechanism by which the inhibitor exerts its effect, guiding lead optimization and drug design strategies.[2]

A Comparative Look at α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. To contextualize the potential of Methyl α-D-xylopyranoside, we present a comparison with established α-glucosidase inhibitors.

InhibitorTarget EnzymeIC50 ValueKi ValueMode of InhibitionReference
Acarbose α-Glucosidase (Saccharomyces cerevisiae)~750.0 µM-Competitive[3]
Compound 43 (N-alkyl-deoxynojirimycin derivative) α-Glucosidase30.0 ± 0.60 µM10 µMCompetitive[4]
Compound 6j (benzimidazole-thioquinoline derivative) α-Glucosidase28.0 ± 0.6 µM-Competitive[3]
Flavonoid Derivative 4 α-Glucosidase15.71 ± 0.21 μM-Mixed-type[5]
Tamarix nilotica 30% Methanol Fraction α-Glucosidase5.2 µg/mL-Not specified[6]

Note: IC50 and Ki values can vary depending on the experimental conditions, including enzyme and substrate concentrations.

Unraveling the Kinetics: Michaelis-Menten and Lineweaver-Burk Plots

The foundation of enzyme kinetics lies in the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[2]

V₀ = (Vmax * [S]) / (Km + [S])

To visually and more easily determine the kinetic parameters and the mode of inhibition, a linearization of the Michaelis-Menten equation is often employed, most commonly the Lineweaver-Burk plot.[2] This double reciprocal plot of 1/V₀ versus 1/[S] yields a straight line, where the y-intercept represents 1/Vmax, the x-intercept represents -1/Km, and the slope is Km/Vmax.

The distinct patterns observed in Lineweaver-Burk plots in the presence of an inhibitor are indicative of its mechanism of action:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged, but the apparent Km increases).

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. The Lineweaver-Burk plots show lines that intersect on the x-axis (Vmax decreases, while Km remains unchanged).

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on a Lineweaver-Burk plot are parallel (both Vmax and Km are reduced).

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on the Lineweaver-Burk plot intersect at a point other than on the axes.

Visualizing Inhibition: A Conceptual Workflow

To systematically approach the kinetic analysis of a potential inhibitor like Methyl α-D-xylopyranoside, a well-defined experimental workflow is essential.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Methyl α-D-xylopyranoside Stock Solution mix_components Mix Enzyme, Inhibitor/Control, and Buffer prep_inhibitor->mix_components prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->mix_components prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_control Prepare Positive Control (e.g., Acarbose) prep_control->mix_components incubate1 Pre-incubate at 37°C mix_components->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution (e.g., Na₂CO₃) incubate2->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition kinetic_studies Perform Kinetic Studies (Varying [S] and [I]) read_absorbance->kinetic_studies plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50 plot_lb Generate Lineweaver-Burk Plot kinetic_studies->plot_lb determine_ki Determine Ki and Mode of Inhibition plot_lb->determine_ki

Caption: Experimental workflow for the kinetic analysis of α-glucosidase inhibition.

Proposed Mechanism of Action: A Hypothesis

Based on the structure of Methyl α-D-xylopyranoside, a glycoside of xylose, it is plausible to hypothesize that it could act as a competitive inhibitor of α-glucosidase. The rationale behind this hypothesis is its structural similarity to the natural substrates of α-glucosidase, which are typically disaccharides and oligosaccharides derived from glucose. As a competitive inhibitor, Methyl α-D-xylopyranoside would be expected to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural substrate.

inhibition_mechanism E Enzyme (α-Glucosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (pNPG) ES->E P Product (p-Nitrophenol) ES->P k_cat I Inhibitor (Methyl α-D-xylopyranoside) EI->E

Caption: Proposed competitive inhibition mechanism of α-glucosidase.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for determining the inhibitory kinetics of a test compound, such as Methyl α-D-xylopyranoside, against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Methyl α-D-xylopyranoside (Test Inhibitor)

  • Acarbose (Positive Control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare stock solutions of Methyl α-D-xylopyranoside and acarbose in DMSO and then dilute to various concentrations with phosphate buffer.

  • IC50 Determination:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of varying concentrations of the test inhibitor or acarbose, and 25 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

  • Kinetic Analysis:

    • To determine the mode of inhibition, perform the assay with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the inhibitor.

    • Follow the same procedure as for the IC50 determination, but vary the pNPG concentration in the final reaction mixture.

    • Measure the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot to determine the mode of inhibition and calculate the inhibition constant (Ki).

Conclusion and Future Directions

While the direct inhibitory activity of Methyl α-D-xylopyranoside against α-glucosidase awaits empirical validation, its structural characteristics suggest it as a promising candidate for investigation as a competitive inhibitor. The methodologies and comparative data presented in this guide provide a robust framework for researchers to undertake a thorough kinetic analysis. Such studies are crucial to not only uncover the potential therapeutic value of Methyl α-D-xylopyranoside but also to contribute to the broader understanding of structure-activity relationships in the design of novel enzyme inhibitors. Future research should focus on performing the detailed kinetic experiments outlined herein to definitively characterize its inhibitory properties and elucidate its mechanism of action.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
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  • Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. (n.d.).
  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). PLOS ONE.
  • CAS 91-09-8: Methyl α-D-xylopyranoside | CymitQuimica. (n.d.).
  • Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. (2020). Scientific Reports.
  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. (2023). Scientific Reports.
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  • α-Glucosidase inhibition activities of the isolated compounds. (n.d.).
  • Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. (n.d.). NIH.
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A Researcher's Comparative Guide to the Cross-Reactivity of Methyl α-D-xylopyranoside with Various Glycosidases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of carbohydrate-active enzymes, understanding the substrate specificity of glycosidases is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of a common synthetic xyloside, Methyl α-D-xylopyranoside, with a range of commercially relevant glycosidases. By synthesizing field-proven insights with supporting experimental data, this document aims to elucidate the nuances of enzyme-substrate interactions and provide a practical framework for experimental design.

Introduction: The Significance of Substrate Specificity in Glycobiology

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in numerous biological processes. Their precise substrate specificity is a key determinant of their function. Methyl α-D-xylopyranoside, a stable and commercially available derivative of D-xylose, is often utilized as a tool to probe the activity of α-xylosidases. However, its potential for cross-reactivity with other glycosidases is a critical consideration in experimental design and data interpretation. This guide explores the enzymatic hydrolysis of Methyl α-D-xylopyranoside by its target enzyme, α-xylosidase, and investigates its interaction with other common glycosidases, namely α-glucosidase, β-glucosidase, and β-galactosidase.

Understanding the Basis of Glycosidase Specificity

The specificity of a glycosidase is determined by the three-dimensional structure of its active site, which creates a specific microenvironment for substrate binding and catalysis. Key factors influencing this specificity include:

  • Glycone Specificity: The recognition of the sugar moiety of the substrate.

  • Aglycone Specificity: The recognition of the non-sugar portion of the substrate.

  • Linkage Specificity: The preference for a particular type of glycosidic bond (e.g., α-1,4, β-1,4).

Methyl α-D-xylopyranoside possesses an α-glycosidic linkage and a xylose glycone. Therefore, it is the primary substrate for α-xylosidases, which are specialized for the hydrolysis of terminal, non-reducing α-D-xylose residues[1][2]. The potential for cross-reactivity arises when the active sites of other glycosidases can accommodate the xylose ring and the methyl aglycone, even if sub-optimally.

Comparative Analysis of Glycosidase Activity on Methyl α-D-xylopyranoside

To provide a clear comparison, the following sections detail the expected reactivity of different glycosidases with Methyl α-D-xylopyranoside, supported by available data.

α-Xylosidase: The Target Enzyme

As expected, α-xylosidases exhibit the highest activity towards Methyl α-D-xylopyranoside. These enzymes are specifically adapted to recognize and cleave the α-xylosidic bond.

  • Mechanism of Action: α-Xylosidases employ a retaining mechanism, proceeding through a two-step, double-displacement reaction involving a covalent glycosyl-enzyme intermediate. This mechanism is characteristic of many glycoside hydrolase families.

  • Expected Kinetic Profile: The interaction of α-xylosidase with Methyl α-D-xylopyranoside is expected to show typical Michaelis-Menten kinetics with a low Michaelis constant (Km), indicating high affinity, and a high maximal velocity (Vmax).

α-Glucosidase: Potential for Low-Level Cross-Reactivity

α-Glucosidases are primarily responsible for hydrolyzing α-glucosidic linkages. While their active sites are optimized for glucose, the structural similarity between glucose and xylose (differing primarily at the C5 position) can lead to some cross-reactivity.

  • Observed Activity: Studies have shown that some α-glucosidases, particularly from fungal sources like Aspergillus niger, can hydrolyze aryl α-D-xylopyranosides, such as p-nitrophenyl α-D-xylopyranoside (α-pNPX), albeit at a much slower rate than their preferred α-glucoside substrates[3][4]. In contrast, α-glucosidases from yeast sources often exhibit negligible activity towards xylosides[3]. This suggests that the degree of cross-reactivity is highly dependent on the specific enzyme and its source.

β-Glucosidase and β-Galactosidase: General Lack of Reactivity

β-Glucosidases and β-galactosidases are specific for β-anomeric linkages. The anomeric configuration of the glycosidic bond is a critical determinant of substrate recognition.

  • Stereospecificity: The active sites of β-glycosidases are exquisitely shaped to accommodate the equatorial orientation of the aglycone in the β-anomer. The axial orientation of the methyl group in Methyl α-D-xylopyranoside sterically hinders its entry and proper positioning within the active site of these enzymes.

  • Empirical Evidence: Experimental studies have consistently demonstrated that β-galactosidases show no activity towards α-D-xylopyranosides[5]. Similarly, while β-glucosidases can be inhibited by some sugar derivatives, their catalytic activity is strictly limited to β-glucosides[5][6].

Data Presentation: A Comparative Overview

The following table summarizes the expected relative activities of different glycosidases on Methyl α-D-xylopyranoside based on the available literature. It is important to note that specific kinetic parameters (Km and Vmax) for the hydrolysis of Methyl α-D-xylopyranoside are not widely reported for many non-xylosidase enzymes, as the activity is often too low to be accurately measured or is considered insignificant.

Enzyme ClassRepresentative Source(s)SubstrateExpected Relative ActivityRationale for Activity/Inactivity
α-Xylosidase Aspergillus sp., Escherichia coliMethyl α-D-xylopyranosideHighEnzyme's active site is specifically adapted for α-xylose recognition and cleavage of the α-glycosidic bond.
α-Glucosidase Aspergillus nigerMethyl α-D-xylopyranosideVery LowThe active site, while optimized for glucose, may accommodate the structurally similar xylose, leading to minimal hydrolysis[3][4].
Saccharomyces cerevisiae (Yeast)Methyl α-D-xylopyranosideNegligibleThe active site of yeast α-glucosidase is highly specific for glucose, showing little to no tolerance for xylose[3][7].
β-Glucosidase Almond, various microbesMethyl α-D-xylopyranosideNone DetectedThe enzyme's active site is stereospecific for β-anomeric linkages; the α-anomer cannot bind productively[6].
β-Galactosidase Escherichia coli, Metagenomic librariesMethyl α-D-xylopyranosideNone DetectedThe enzyme's active site is specific for both the β-anomeric linkage and the galactose glycone[5].

Experimental Protocols: A Guide to Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a given glycosidase with Methyl α-D-xylopyranoside, a standardized enzyme assay is essential. The following protocols provide a robust framework for such investigations.

General Glycosidase Activity Assay using p-Nitrophenyl (pNP) Glycosides

This colorimetric assay is a widely used method for measuring glycosidase activity and is adaptable for various enzymes by using the appropriate pNP-substrate[8][9][10].

Principle: The glycosidase cleaves the colorless pNP-glycoside substrate to release p-nitrophenol, which, under alkaline conditions, forms a yellow p-nitrophenolate ion that can be quantified spectrophotometrically at 400-420 nm.

Materials:

  • Glycosidase of interest (e.g., α-glucosidase, β-glucosidase, β-galactosidase)

  • p-Nitrophenyl α-D-glucopyranoside (for α-glucosidase)

  • p-Nitrophenyl β-D-glucopyranoside (for β-glucosidase)

  • o-Nitrophenyl β-D-galactopyranoside (for β-galactosidase)

  • p-Nitrophenyl α-D-xylopyranoside (for testing cross-reactivity)

  • Methyl α-D-xylopyranoside

  • Appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8 for α-glucosidase)[8][9]

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Substrate Solutions: Dissolve the pNP-glycoside substrates and Methyl α-D-xylopyranoside in the appropriate buffer to a desired final concentration (e.g., 1-10 mM).

  • Enzyme Preparation: Prepare a solution of the glycosidase in the same buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the buffer and the enzyme solution. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the substrate solution to the enzyme/buffer mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding an alkaline solution, such as 1 M Na2CO3, which also develops the yellow color of the p-nitrophenolate.

  • Measurement: Measure the absorbance of the solution at 400-420 nm.

  • Controls: Include appropriate controls, such as a blank with no enzyme and a blank with no substrate, to account for any background absorbance.

  • Quantification: Use a standard curve of p-nitrophenol to determine the amount of product formed.

Workflow for Assessing Glycosidase Activity

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Buffer R1 Combine Buffer and Enzyme P1->R1 P2 Prepare Substrate Solution (pNP-glycoside or Methyl α-D-xylopyranoside) R3 Add Substrate to Initiate Reaction P2->R3 P3 Prepare Enzyme Solution P3->R1 R2 Pre-incubate at Optimal Temperature R1->R2 R2->R3 R4 Incubate for Defined Time R3->R4 A1 Stop Reaction with Alkaline Solution R4->A1 A2 Measure Absorbance (400-420 nm) A1->A2 A3 Calculate Enzyme Activity A2->A3

Caption: Workflow for determining glycosidase activity.

Assay for α-Xylosidase Activity

A specific assay for α-xylosidase can be performed by measuring the release of xylose from Methyl α-D-xylopyranoside.

Principle: The α-xylosidase hydrolyzes Methyl α-D-xylopyranoside to release D-xylose. The amount of D-xylose can then be quantified using a commercially available D-xylose assay kit, which is typically based on an enzymatic cascade leading to a colorimetric or fluorometric output.

Materials:

  • α-Xylosidase

  • Methyl α-D-xylopyranoside

  • Appropriate buffer (e.g., 50 mM sodium acetate buffer, pH 5.5)[8]

  • D-Xylose assay kit (e.g., from Megazyme or similar suppliers)

  • Microplate reader

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the α-xylosidase and Methyl α-D-xylopyranoside in the appropriate buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a set time.

  • Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes).

  • Xylose Quantification: Follow the manufacturer's protocol for the D-xylose assay kit to quantify the amount of xylose released. This usually involves adding a series of reagents and measuring the final absorbance or fluorescence.

  • Controls: Run parallel reactions without the enzyme and without the substrate to serve as controls.

  • Standard Curve: Prepare a standard curve using known concentrations of D-xylose to accurately quantify the xylose produced in the enzymatic reaction.

Experimental Logic for Cross-Reactivity Assessment

G Start Select Glycosidase (e.g., α-Glucosidase) Substrate1 Primary Substrate (e.g., pNP-α-Glucopyranoside) Start->Substrate1 Substrate2 Test Substrate (Methyl α-D-xylopyranoside) Start->Substrate2 Assay1 Perform Standard Enzyme Assay Substrate1->Assay1 Assay2 Perform Standard Enzyme Assay Substrate2->Assay2 Result1 Determine Kinetic Parameters (Km, Vmax) Assay1->Result1 Result2 Determine Kinetic Parameters (or % Relative Activity) Assay2->Result2 Compare Compare Activities Result1->Compare Result2->Compare Conclusion Assess Cross-Reactivity Compare->Conclusion

Caption: Logic flow for assessing enzyme cross-reactivity.

Conclusion and Future Directions

This guide provides a comprehensive overview of the cross-reactivity of Methyl α-D-xylopyranoside with various glycosidases. The key takeaway is that while Methyl α-D-xylopyranoside is a highly specific substrate for α-xylosidases, a low level of cross-reactivity can be observed with some α-glucosidases, particularly those of fungal origin. In contrast, β-glycosidases like β-glucosidase and β-galactosidase are generally unreactive towards this substrate due to their strict stereospecificity.

For researchers in drug development, these findings are crucial for designing specific inhibitors and for interpreting screening results. The provided experimental protocols offer a starting point for rigorously characterizing the substrate specificity of novel glycosidases.

Future research should focus on expanding the library of glycosidases tested against a wider range of xylosides to build a more comprehensive cross-reactivity database. Furthermore, structural studies of glycosidase-xyloside complexes will provide invaluable insights into the molecular basis of these interactions, paving the way for the rational design of highly specific enzyme inhibitors and substrates.

References

  • Kaneko, S., et al. (1999). Classification of Some α-Glucosidases and α-Xylosidases on the Basis of Substrate Specificity. Bioscience, Biotechnology, and Biochemistry, 63(7), 1241-1247. [Link]

  • Conchie, J., Gelman, A. L., & Levvy, G. A. (1967). A microtitre plate assay for measuring glycosidase activity. Biochemical Journal, 103(3), 609-615. [Link]

  • Nakai, H., et al. (2013). Identification and Characterization of Novel Intracellular α-Xylosidase in Aspergillus oryzae. Journal of Bioscience and Bioengineering, 116(4), 433-439. [Link]

  • Cao, H., et al. (2020). Crystal Structure of α-Xylosidase from Aspergillus niger in Complex with a Hydrolyzed Xyloglucan Product and New Insights in Accurately Predicting Substrate Specificities of GH31 Family Glycosidases. ACS Sustainable Chemistry & Engineering, 8(6), 2540-2547. [Link]

  • Wang, Q., et al. (2001). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemistry, 40(32), 9636-9644. [Link]

  • Velickovic, D., et al. (2014). The specificity of α-glucosidase from Saccharomyces cerevisiae differs depending on the type of reaction: hydrolysis versus transglucosylation. Applied Microbiology and Biotechnology, 98(14), 6317-6328. [Link]

  • Kaneko, S., et al. (1999). Classification of Some α-Glucosidases and α-Xylosidases on the Basis of Substrate Specificity. Bioscience, Biotechnology, and Biochemistry, 63(7), 1241-1247. [Link]

  • Shishiuchi, K., et al. (2022). Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. Bioscience, Biotechnology, and Biochemistry, 86(8), 1136-1141. [Link]

  • GVF, A. L., et al. (2020). β-Galactosidases from a Sequence-Based Metagenome: Cloning, Expression, Purification and Characterization. International Journal of Molecular Sciences, 21(24), 9623. [Link]

  • Megazyme. alpha-Xylosidase Escherichia coli Enzyme. [Link]

  • Nakai, H., et al. (2011). Biochemical and Molecular Characterization of Secreted α-Xylosidase from Aspergillus niger. Applied and Environmental Microbiology, 77(23), 8345-8351. [Link]

  • Cao, H., et al. (2020). Crystal Structure of α-Xylosidase from Aspergillus niger in Complex with a Hydrolyzed Xyloglucan Product and New Insights in Accurately Predicting Substrate Specificities of GH31 Family Glycosidases. ACS Sustainable Chemistry & Engineering, 8(6), 2540-2547. [Link]

  • Li, Y., et al. (2021). Characterization and Application of a New β-Galactosidase Gal42 From Marine Bacterium Bacillus sp. BY02. Frontiers in Microbiology, 12, 758653. [Link]

  • Singh, G., et al. (2022). Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903. Frontiers in Bioengineering and Biotechnology, 10, 834349. [Link]

  • Chen, H., et al. (2021). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. Molecules, 26(16), 4995. [Link]

  • Wikipedia. (2023). β-Glucosidase. [Link]

  • Li, Y., et al. (2021). Characterization and Application of a New β-Galactosidase Gal42 From Marine Bacterium Bacillus sp. BY02. Frontiers in Microbiology, 12, 758653. [Link]

  • Wang, L., et al. (2022). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Sari, D. P., et al. (2025). Structural‒Kinetic Analysis of Local Wild-Type and Mutants of Thermophile GH43 Bifunctional β-D-Xylosidase/α-L-Arabinofurano. Engineered Science. [Link]

  • Ali, S., et al. (2024). Kinetics of cellulase-free endo xylanase hyper-synthesis by Aspergillus Niger using wheat bran as a potential solid substrate. AMB Express, 14(1), 1-13. [Link]

  • PubChem. alpha-D-Xylopyranoside, methyl. [Link]

  • Shishiuchi, K., et al. (2022). Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis. Bioscience, Biotechnology, and Biochemistry, 86(8), 1136-1141. [Link]

  • Dey, P. M. (1983). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. European Journal of Biochemistry, 136(1), 155-159. [Link]

  • Schubert, M., et al. (2025). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. Journal of Biological Chemistry, 301(8), 110407. [Link]

  • Zdarta, J., et al. (2022). Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites. Materials, 15(9), 3364. [Link]

  • Pan, Y., et al. (2001). Disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 7), 841-843. [Link]

  • Ritchie, R. G., & Perlin, A. S. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

  • Wikipedia. (2023). Alpha-D-xyloside xylohydrolase. [Link]

  • Pazur, J. H., & Ando, T. (1960). The Hydrolysis of α-D-Glucosides by Amyloglucosidase from Aspergillus niger. Journal of Biological Chemistry, 235(1), 297-302. [Link]

  • Hansen, F. G. (2021). Mechanistic studies of glycoside hydrolase substrates and inhibitors (Doctoral dissertation, Simon Fraser University). [Link]

Sources

Safety Operating Guide

A Guide to the Safe Handling of Methyl alpha-D-xylopyranoside in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of all laboratory reagents is a cornerstone of both personal safety and experimental integrity. This guide provides essential safety and logistical information for the handling of Methyl alpha-D-xylopyranoside (CAS 91-09-8), a useful biochemical for proteomics research. While this compound is not classified as hazardous under current regulations, this guide is built on the principle of minimizing all chemical exposures and fostering a culture of safety that extends beyond regulatory minimums.

Understanding this compound: A Benign Profile

This compound is a white to off-white, crystalline powder that is soluble in water. A thorough review of its Safety Data Sheet (SDS) reveals that, based on available data, it does not meet the criteria for classification as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Consequently, it is not assigned any hazard pictograms, signal words, or hazard statements.

However, the absence of a formal hazard classification should not be misconstrued as an absence of all risk. The principles of good laboratory practice dictate that all chemicals should be handled with a degree of caution to avoid unnecessary exposure.[1] This is particularly pertinent for compounds that may be novel or have limited toxicological data available.

Personal Protective Equipment (PPE): Your First Line of Defense

Even when working with non-hazardous materials, a comprehensive PPE strategy is crucial to protect against unforeseen reactions, spills, or the potential for long-term exposure.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shieldsProvides a barrier against accidental splashes of solutions containing this compound or other reagents directly into the eyes.
Hand Protection Nitrile glovesWhile not specified as a skin irritant, gloves prevent direct dermal contact and potential absorption, as well as protecting the integrity of your experiment from contamination.[2]
Body Protection Standard laboratory coatProtects personal clothing from spills and contamination.

Step-by-Step Guide to Donning and Doffing PPE

Adherence to the correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G lab_coat 1. Lab Coat gloves 2. Gloves lab_coat->gloves eye_protection 3. Eye Protection gloves->eye_protection

Caption: The correct sequence for donning PPE before handling this compound.

Doffing PPE Workflow

G gloves 1. Gloves eye_protection 2. Eye Protection gloves->eye_protection lab_coat 3. Lab Coat eye_protection->lab_coat

Caption: The correct sequence for doffing PPE to minimize contamination after handling this compound.

Operational Plan: From Receipt to Use

A structured approach to the handling of this compound ensures a safe and efficient workflow.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep refrigerated as recommended.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any other relevant information.[4]

Handling and Use:

  • Work Area: Conduct all handling in a well-ventilated area. While a fume hood is not strictly required due to the non-volatile nature of the solid, it is considered best practice for any manipulation that could generate dust.[5]

  • Dispensing: When weighing the solid, do so carefully to minimize the generation of dust.

  • Solution Preparation: When dissolving, add the solid to the solvent to avoid splashing.

  • Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Spill Response:

In the event of a spill of the solid material:

  • Containment: Isolate the area of the spill.

  • Cleanup: Sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust during cleanup.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water) and wipe dry.

  • Personal Contamination: If skin contact occurs, wash the affected area with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

Disposal Plan: Responsible Stewardship

While this compound is not classified as hazardous waste, responsible disposal is a key aspect of laboratory safety and environmental protection.

Waste Characterization:

  • Unused Product: Unused this compound is considered non-hazardous solid waste.

  • Contaminated Materials: Items such as used gloves, weighing paper, and disposable labware that have come into contact with the chemical should also be treated as non-hazardous solid waste.

Disposal Procedure:

  • Solid Waste:

    • Place the solid this compound and any contaminated disposable materials into a designated, clearly labeled container for non-hazardous solid chemical waste.

    • Do not dispose of this material in the general laboratory trash to avoid any potential for misidentification by custodial staff.[3]

    • Follow your institution's specific guidelines for the final disposal of non-hazardous laboratory waste, which may involve placing it directly into a designated dumpster.[3]

  • Empty Containers:

    • Ensure the container is empty of any residual solid.

    • Deface the original label to prevent misidentification.[3]

    • Dispose of the empty container in the regular trash or recycling, in accordance with your institution's policies.[3]

  • Aqueous Solutions:

    • Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided they do not contain any other hazardous materials.[6][7] Always consult and adhere to your local and institutional regulations regarding sewer disposal.

References

  • University of California Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Nevada, Reno, Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Syracuse University, Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University, Protect IU. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Utah State University, Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Recommendations Concerning Chemical Hygiene in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • Saffron Building Material Trading LLC. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl alpha-D-xylopyranoside
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.